Jolethin
Description
Structure
2D Structure
Properties
CAS No. |
34957-08-9 |
|---|---|
Molecular Formula |
C44H78I10NO8P |
Molecular Weight |
2049.1 g/mol |
IUPAC Name |
[2-(10,11,13,14,16,17-hexaiodooctadecanoyloxy)-3-(9,10,12,13-tetraiodooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H78I10NO8P/c1-6-7-15-20-34(46)38(50)28-39(51)35(47)22-17-12-10-14-18-23-43(56)60-30-33(31-62-64(58,59)61-26-25-55(3,4)5)63-44(57)24-19-13-9-8-11-16-21-36(48)40(52)29-42(54)41(53)27-37(49)32(2)45/h32-42H,6-31H2,1-5H3 |
InChI Key |
DXTNHIMTUBDPTM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(C(CC(C(CC(C(C)I)I)I)I)I)I)I)I)I)I |
Canonical SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(C(CC(C(CC(C(C)I)I)I)I)I)I)I)I)I)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Iodolecithin; LBI; Lecithin-bound iodine; Jolethin; |
Origin of Product |
United States |
Foundational & Exploratory
Jolethin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Composition, Mechanism of Action, and Analytical Considerations of an Ophthalmic and Anti-Inflammatory Agent.
Introduction
Jolethin, also known as Iodolecithin or lecithin-bound iodine, is a pharmaceutical compound with applications in ophthalmology and as an anti-inflammatory agent. It is utilized in the treatment of conditions such as central serous chorioretinopathy, vitreous hemorrhage, and certain asthmatic conditions. This technical guide provides a comprehensive overview of the chemical composition of this compound, its known mechanisms of action, and generalized experimental protocols relevant to its analysis, aimed at researchers, scientists, and professionals in drug development.
Chemical Composition
This compound is a complex of iodine bound to lecithin, a mixture of glycerophospholipids. The precise composition can vary, but a representative analysis indicates that this compound solutions are comprised of lecithin-iodine, free lecithin, and phosphatidylinositol.
| Component | Percentage Composition |
| Lecithin-Iodine | 48.2% - 50.3% |
| Free Lecithin | ~10% |
| Phosphatidylinositol | ~40% |
Table 1: General Composition of this compound Solutions.
The fundamental chemical entity of this compound is an iodinated phosphatidylcholine. Its key chemical identifiers are summarized below.
| Identifier | Value |
| Molecular Formula | C44H78I10NO8P |
| IUPAC Name | [2-(10,11,13,14,16,17-hexaiodooctadecanoyloxy)-3-(9,10,12,13-tetraiodooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| CAS Number | 34957-08-9 |
| Synonyms | This compound, Iodolecithin, Lecithin-bound iodine |
Table 2: Chemical Identifiers for the Primary Component of this compound.
Mechanism of Action
This compound's therapeutic effects are attributed to its influence on retinal metabolism and its anti-inflammatory properties. In ophthalmology, it is believed to enhance the metabolism of retinal tissue and promote the absorption of retinal and vitreous hemorrhages[1].
The anti-inflammatory actions of this compound have been investigated in the context of retinal diseases. Studies have shown that lecithin-bound iodine (LBI) can protect the integrity of tight junctions in retinal pigment epithelial (RPE) cells under hypoxic conditions. This protective effect is mediated, in part, by the downregulation of specific chemokines. LBI pretreatment has been found to reduce the levels of monocyte chemoattrapctant protein-1 (MCP-1) and C-C motif chemokine ligand 11 (CCL11, also known as eotaxin-1). Furthermore, LBI has been shown to suppress the expression of chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2, which are implicated in inflammatory responses in retinal degeneration[2][3].
The mechanism also involves the inhibition of allergen-specific T lymphocyte responses, suggesting a broader immunomodulatory role. LBI has been observed to downregulate IL-4-induced IgE synthesis in peripheral blood mononuclear cells[2].
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects on retinal pigment epithelial cells under hypoxic stress.
Caption: this compound's inhibitory effect on chemokine upregulation in RPE cells under hypoxic stress.
The following workflow outlines a generalized process for investigating the effects of this compound on retinal cells.
Caption: A generalized experimental workflow for studying the effects of this compound on RPE cells.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, characterization, and quantitative analysis of this compound are not widely available in the public domain. The following are generalized methodologies based on standard analytical techniques for iodinated lipids, which can be adapted for the analysis of this compound.
Determination of Iodine Content (Titration Method)
This protocol provides a general method for determining the iodine content in a lecithin-based sample.
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na2S2O3) solution
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flask (250 mL)
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250-mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated potassium iodide solution and let it stand for 1 minute with occasional shaking.
-
Add 30 mL of deionized water.
-
Slowly titrate with 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add approximately 0.5 mL of starch indicator solution. The solution should turn blue.
-
Continue the titration, with vigorous shaking to ensure all iodine is released from the chloroform layer, until the blue color disappears.
-
Perform a blank titration using the same procedure without the this compound sample and make any necessary corrections.
-
Calculate the iodine content based on the volume of sodium thiosulfate solution used.
Qualitative and Quantitative Analysis of Phospholipid Components (HPLC)
High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the different phospholipid components of this compound.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
Generalized HPLC Method:
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water with a small amount of an acid modifier (e.g., formic acid) is typically used for phospholipid separation.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-214 nm) or ELSD.
-
Sample Preparation: Dissolve the this compound sample in a suitable organic solvent, such as methanol or a chloroform-methanol mixture, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use external standards of known phospholipid components (e.g., phosphatidylcholine, phosphatidylinositol) to create calibration curves for quantification.
Structural Characterization (NMR and Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of the iodinated fatty acid chains and the overall structure of the this compound components.
-
NMR Spectroscopy: 1H and 13C NMR can provide detailed information about the structure of the fatty acid chains and the position of the iodine atoms. Samples should be dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer can be used to determine the exact mass and fragmentation patterns of the molecular species present in this compound, confirming the molecular formula and the structure of the different components.
Conclusion
This compound is a complex pharmaceutical agent with a unique chemical composition and a multifaceted mechanism of action, particularly relevant to the treatment of certain ophthalmic and inflammatory conditions. While its clinical efficacy is documented, detailed public information on its specific analytical and synthetic protocols is limited. This guide provides a foundational understanding of this compound for the scientific community, summarizing its chemical nature, biological activities, and offering generalized analytical approaches that can be adapted for further research and development. The provided signaling pathway and experimental workflow diagrams offer a visual representation of its mode of action and a framework for future investigation.
References
Jolethin (Lecithin-Bound Iodine): A Comprehensive Technical Overview of its Discovery, Mechanism, and Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jolethin, a formulation of Lecithin-Bound Iodine (LBI), is an organoiodine compound that has been utilized in clinical practice in Japan for nearly five decades. Initially developed for the management of thyroid disorders, its therapeutic applications have since expanded, particularly within the field of ophthalmology. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and clinical evidence supporting the use of this compound in medicine. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Discovery and History
The origins of Lecithin-Bound Iodine trace back to 1955 in Japan, where it was first developed for the treatment of Graves' disease.[1] In the 1950s, its use expanded to include a variety of retinal diseases, and it was widely prescribed for conditions such as central serous chorioretinopathy, age-related macular degeneration, retinal detachment, and vitreous hemorrhage.[1] The rationale for its use in ophthalmology was based on the hypothesis that iodine could enhance retinal metabolism.[1] this compound is manufactured by Daiichi Pharmaceutical Co., a company with a long history of pharmaceutical innovation in Japan, founded in 1915.[2]
The active component of this compound is a complex formed between lecithin and iodine.[3] Specifically, it is understood to be a complex of two molecules of lecithin with one molecule of iodine.[3] The molecular formula for this compound is C44H78I10NO8P.
Mechanism of Action
This compound is understood to exert its therapeutic effects through a multi-faceted mechanism of action, primarily centered on enhancing retinal metabolism and exhibiting anti-inflammatory properties.
One of the key proposed mechanisms is the increase in the metabolism of retinal tissue and the acceleration of retina tissue respiration.[4] This is believed to aid in the absorption of retinal and vitreous hemorrhages.[4]
Furthermore, preclinical studies have elucidated an anti-inflammatory role for this compound. It has been shown to prevent the disruption of tight junctions in retinal pigment epithelial cells under hypoxic conditions.[5] A significant aspect of its anti-inflammatory effect appears to be the suppression of the chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2.[1][3] This signaling pathway is crucial in mediating the recruitment of inflammatory monocytes to sites of retinal inflammation.[4][5][6] By inhibiting this pathway, this compound may attenuate the inflammatory cascade that contributes to retinal damage in various pathologies.
Signaling Pathway
The proposed mechanism of this compound in mitigating retinal inflammation involves the downregulation of the CCL2-CCR2 signaling axis. Under pathological conditions, stressed retinal cells, including retinal pigment epithelial (RPE) cells and Müller cells, upregulate the expression and secretion of CCL2. This chemokine then binds to its receptor, CCR2, which is expressed on the surface of circulating monocytes. This binding event triggers the recruitment and infiltration of these inflammatory monocytes into the retinal tissue, contributing to photoreceptor damage and degeneration. This compound is believed to intervene by suppressing the expression of both CCL2 and CCR2, thereby reducing the infiltration of inflammatory cells and protecting the retina.
Caption: Proposed mechanism of this compound in retinal inflammation.
Clinical and Preclinical Data
Clinical Studies
A clinical analysis of this compound tablets as an adjunctive treatment for vitreous hemorrhage demonstrated its potential efficacy.[6] In this study, patients receiving this compound in addition to conventional treatment showed a statistically significant improvement in visual acuity compared to the control group.[6]
| Outcome | This compound Treatment Group (12 weeks) | Control Group (12 weeks) |
| Visual Acuity > 0.3 | 13 patients | 7 patients |
| Visual Acuity 0.15 - 0.3 | 3 patients | 7 patients |
| Visual Acuity: Light Perception - 0.1 | 0 patients | 2 patients |
| Table 1: Visual Acuity Outcomes in Vitreous Hemorrhage Trial.[6] |
The study also noted that the degree of vitreous hemorrhage in the this compound group at 4 weeks was comparable to that of the control group at 8 weeks, suggesting a faster resolution of hemorrhage with this compound treatment.[6]
Preclinical Studies
Preclinical research using a mouse model of inherited retinal degeneration has provided further evidence for the therapeutic potential of this compound.[1][3][7] In these studies, mice fed a diet supplemented with Lecithin-Bound Iodine showed suppressed expression of CCR2-RFP in the retina and retinal pigment epithelial cells.[1][3] Furthermore, LBI treatment resulted in a higher number of outer nuclear layer nuclei and a higher b-wave amplitude in electroretinography, indicating preserved retinal structure and function.[1][3]
| Parameter | LBI-Treated Group | Control Group |
| CCR2-RFP Expression | Suppressed | Not Suppressed |
| Outer Nuclear Layer Nuclei | Higher Number | Lower Number |
| Electroretinography (b-wave amplitude) | High | Lower |
| Table 2: Key Findings from Preclinical Studies in a Mouse Model of Retinal Degeneration.[1][3] |
Experimental Protocols
Preclinical Mouse Study of LBI in Retinal Degeneration
A key preclinical study investigated the effect of Lecithin-Bound Iodine on inherited retinal degeneration in a mouse model (Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice).[1][7]
Experimental Workflow:
Caption: Experimental workflow for the preclinical mouse study.
Methodology:
-
Animal Model: Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice, a model for retinal degeneration, were used.[7]
-
Dietary Intervention: At postnatal day 28 (weaning), mice were randomly assigned to one of three dietary groups: a control diet, a low-dose LBI-supplemented diet (0.00037% LBI), or a high-dose LBI-supplemented diet (0.00112% LBI).[1][7]
-
Assessments:
-
At postnatal day 56, retinal sections and flat mounts were prepared to assess the expression of CX3CR1-GFP and CCR2-RFP.[7]
-
At postnatal day 84, the severity of retinal degeneration was assessed. Retinal RNA was extracted to measure chemokine expression, and electroretinography was performed to evaluate retinal function.[7]
-
Conclusion
This compound (Lecithin-Bound Iodine) has a long-standing history in medicine, evolving from a treatment for thyroid disorders to a therapeutic agent in ophthalmology. Its mechanism of action, involving the enhancement of retinal metabolism and the suppression of inflammatory pathways like CCL2-CCR2, is supported by both clinical and preclinical evidence. The available data suggests that this compound is a promising therapeutic option for various retinal conditions, particularly those with an inflammatory component or involving hemorrhage. Further large-scale, randomized controlled trials are warranted to fully elucidate its efficacy and broaden its clinical applications. This technical guide provides a foundational understanding for researchers and clinicians interested in the potential of this unique organoiodine compound.
References
- 1. Chemokine-mediated inflammation in the degenerating retina is coordinated by Müller cells, activated microglia, and retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of Daiichi Pharmaceutical Co., Ltd. - History as Pharma Innovator - Our Mission & Strengths - About Us - Daiichi Sankyo [daiichisankyo.com]
- 3. sav.sk [sav.sk]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Differential Modulation of Retinal Degeneration by Ccl2 and Cx3cr1 Chemokine Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation in retinal para-inflammation and age-related retinal degeneration in CCL2 or CCR2 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102757461A - Modified lecithin complexed iodine, and preparation method and application thereof - Google Patents [patents.google.com]
Jolethin (Lecithin-Bound Iodine) physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jolethin, also known as lecithin-bound iodine or iodolecithin, is a complex in which iodine is bound to lecithin, a group of fatty substances occurring in animal and plant tissues. This complex is utilized in various therapeutic areas, notably in ophthalmology for conditions such as central serous chorioretinopathy and vitreous hemorrhage, as well as for infantile bronchial asthma.[1] The proposed mechanism of action involves enhancing the metabolism of retinal tissue and modulating inflammatory responses.[1][2] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its analysis, and insights into its biological signaling pathways.
Physical and Chemical Properties
This compound is a complex molecule whose precise physical properties can vary depending on the source of lecithin and the iodination process. However, based on available data, the following properties have been identified.
General Properties
| Property | Value | Source |
| Synonyms | Lecithin-bound iodine, Iodolecithin, LBI | [3][4][5] |
| Appearance | White tablet (pharmaceutical form) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [6] |
Chemical and Molecular Properties
Quantitative data for this compound is primarily derived from computational models and its constituent components.
| Property | Value | Source |
| Molecular Formula | C44H78I10NO8P | [3][4] |
| Molecular Weight | ~2049.1 g/mol | [4] |
| Exact Mass | 2048.5912 Da | [6] |
| CAS Number | 34957-08-9 | [3][4] |
| Composition (of a specific solution) | 48.2–50.3% lecithin-iodine, ~10% free lecithin, 40% phosphatidylinositol | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on related methodologies for lecithin and iodine, the following protocols can be adapted.
Synthesis of Lecithin-Bound Iodine (Conceptual)
The synthesis of lecithin-bound iodine generally involves the reaction of a lecithin source, such as soybean lecithin, with iodine. A Chinese patent suggests a preparation method involving the complexation of modified lecithin with iodine.[7] Another patent describes the preparation of an enteric capsule by creating a solid dispersion of lecithin-chelated iodine with a carrier.[8]
General Procedure Outline:
-
Dissolution of lecithin in a suitable organic solvent.
-
Addition of an iodine solution (e.g., iodine in potassium iodide) to the lecithin solution.
-
Reaction under controlled temperature and stirring.
-
Purification of the complex to remove unreacted iodine and other impurities. This may involve precipitation and washing steps.
-
Drying of the final product under vacuum.
Quantification of Iodine Content
A general method for determining the peroxide value of lecithin, which involves an iodine-thiosulfate titration, can be adapted to quantify the iodine content in this compound.
Titration Method for Iodine Determination:
-
Reagents:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate solution
-
Starch indicator solution
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the acetic acid-chloroform solution.
-
Add saturated KI solution and let it stand for 1 minute with occasional shaking.
-
Add water and titrate with 0.01 N sodium thiosulfate solution with vigorous shaking until the yellow color of iodine has almost disappeared.
-
Add starch indicator solution and continue the titration, shaking vigorously, until the blue color disappears.
-
Perform a blank determination to make any necessary corrections.[9]
-
Chromatographic Analysis (Hypothetical)
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of complex lipids like lecithin and could be adapted for this compound. An HPLC method for the determination of iodide in mineral waters using a phosphatidylcholine column has been described and may be relevant.[10][11]
Hypothetical HPLC-UV Method for this compound:
-
Column: A phosphatidylcholine-based column or a C8 reverse-phase column.[10][12]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an ion-pairing agent might be effective.[12]
-
Detection: UV detection at a wavelength where iodine or the lecithin-iodine complex absorbs, for instance, around 225-237 nm.[12][13]
-
Sample Preparation: Dissolution of the this compound sample in a suitable solvent (e.g., DMSO, or a mixture compatible with the mobile phase) followed by filtration.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Can be used to characterize the lecithin component of the complex, including determining its source (e.g., soy, sunflower) by analyzing the fatty acid, sterol, and sugar profiles.[14]
-
³¹P-NMR: Useful for the qualitative and quantitative analysis of the phospholipid composition of the lecithin backbone.[15][16]
Mass Spectrometry (MS):
-
LC-MS/MS can be employed to identify the components of the this compound complex and their metabolites. High-resolution mass spectrometry can help in elucidating the fragmentation patterns to confirm the structure.[17]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through multiple mechanisms, primarily related to its iodine content and its influence on cellular processes in the retina and the immune system.
Ophthalmic Applications: Retinal Metabolism and Barrier Integrity
In ophthalmology, this compound is thought to increase the metabolism of retinal tissue and accelerate the absorption of hemorrhages.[1][18] A key mechanism is the protection of the outer blood-retinal barrier (oBRB), which is formed by the tight junctions between retinal pigment epithelial (RPE) cells.[2][19]
Under hypoxic conditions, the integrity of tight junction proteins like zonula occludens-1 (ZO-1) can be compromised.[2][20] this compound (LBI) has been shown to prevent the disruption of these tight junctions.[2][21] Furthermore, it suppresses the hypoxia-induced increase of inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and Chemokine (C-C Motif) Ligand 11 (CCL-11).[2]
Anti-Inflammatory and Immune-Modulating Effects
This compound has demonstrated anti-inflammatory properties, particularly in the context of bronchial asthma. It acts on peripheral blood mononuclear cells to downregulate the Interleukin-4 (IL-4) induced synthesis of Immunoglobulin E (IgE), a key mediator in allergic reactions.[2]
In models of retinal degeneration, lecithin-bound iodine has been shown to suppress the expression of the chemokine CCL2 and its receptor CCR2, leading to reduced macrophage infiltration and attenuation of the degenerative process.[22][23][24]
Conclusion
This compound is a complex of lecithin and iodine with therapeutic applications in ophthalmology and immunology. While comprehensive data on its physical properties are limited, its chemical identity is well-defined. The primary mechanisms of action appear to be linked to the delivery of iodine, enhancement of retinal metabolism, protection of cellular barriers, and modulation of inflammatory pathways. Further research is warranted to fully elucidate its physicochemical characteristics and to establish standardized analytical protocols. The existing evidence supports its role as a bioactive compound with significant potential in treating conditions related to retinal dysfunction and certain inflammatory disorders.
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lecithin-bound iodine | 34957-08-9 [amp.chemicalbook.com]
- 4. This compound | C44H78I10NO8P | CID 161844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodolecithin | bioactive compound | CAS# 34957-08-9 | InvivoChem [invivochem.com]
- 6. Buy this compound | 34957-08-9 | >98% [smolecule.com]
- 7. CN102757461A - Modified lecithin complexed iodine, and preparation method and application thereof - Google Patents [patents.google.com]
- 8. CN102204894B - Iodized lecithin enteric capsule preparation and preparation method thereof - Google Patents [patents.google.com]
- 9. fao.org [fao.org]
- 10. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column [ouci.dntb.gov.ua]
- 12. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lecithin Characterization – Origin, Quality & Purity | Spectral Service AG [spectralservice.de]
- 15. researchgate.net [researchgate.net]
- 16. conferenceharvester.com [conferenceharvester.com]
- 17. benthamopen.com [benthamopen.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tvst.arvojournals.org [tvst.arvojournals.org]
Unraveling the Pharmacological Profile of Lecithin-Bound Iodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecithin-bound iodine (LBI) is a unique formulation that combines elemental iodine with lecithin, a naturally occurring phospholipid. This complex has demonstrated a distinct pharmacological profile, differentiating it from traditional inorganic iodine preparations. This technical guide provides an in-depth exploration of the core pharmacological aspects of LBI, including its mechanism of action, pharmacodynamic effects, and therapeutic potential. Drawing upon preclinical and clinical findings, this document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.
Introduction
Iodine is an essential trace element, indispensable for the synthesis of thyroid hormones that regulate metabolism, growth, and development. While inorganic iodine supplementation is common, the therapeutic application of iodine extends beyond thyroid health. Lecithin-bound iodine has emerged as a formulation with unique properties, demonstrating efficacy in diverse pathological conditions, including allergic diseases and ophthalmic disorders. The binding of iodine to lecithin, a major component of cell membranes, is thought to enhance its bioavailability and modulate its biological activity. This guide delves into the scientific evidence that underpins the pharmacological profile of LBI.
Mechanism of Action
The pharmacological effects of lecithin-bound iodine are multifaceted, stemming from the synergistic interplay between lecithin and iodine. The primary mechanisms of action include enhanced iodine absorption, immunomodulation, and tissue-protective effects.
2.1. Enhanced Bioavailability and Cellular Uptake
The lipophilic nature of lecithin facilitates the absorption and cellular uptake of iodine. Lecithin acts as an emulsifier, potentially forming micelles that encapsulate iodine, thereby improving its solubility and transport across the intestinal barrier.[1] Once absorbed, the lecithin component may facilitate the integration of iodine into cellular membranes, ensuring a localized and sustained release.[1]
2.2. Immunomodulatory Effects
A significant aspect of LBI's pharmacology lies in its ability to modulate the immune system, particularly in the context of allergic and inflammatory responses.
2.2.1. Attenuation of Allergic Reactions:
LBI has been shown to ameliorate allergic reactions by inducing ferroptosis in activated B cells.[2][3] This programmed cell death mechanism is triggered by an increase in intracellular reactive oxygen species (ROS) and ferrous iron.[2][3] The induction of ferroptosis in germinal center (GC) B cells leads to an attenuated GC reaction and a subsequent reduction in the production of allergen-specific IgE.[2][3] This mechanism has been demonstrated in preclinical models of allergic rhinitis.[2][3]
Furthermore, LBI has been observed to act as a weak immunosuppressant by inhibiting the proliferation of allergen-sensitized T lymphocytes.[4] It effectively suppresses the interleukin-2 (IL-2) responsiveness of T cells to specific antigens like Dermatophagoides farinae (mite antigen), ovalbumin (OVA), and purified protein-derivative (PPD).[4][5]
2.2.2. Modulation of Cytokine Production:
In clinical studies involving patients with bronchial asthma, LBI treatment has been associated with a downregulation of Interleukin-4 (IL-4), a key cytokine in Th2-mediated allergic inflammation, and an upregulation of Interferon-gamma (IFN-γ), a signature cytokine of the Th1 response.[6] This cytokine shift suggests a rebalancing of the Th1/Th2 immune response, which is often skewed in allergic diseases.
2.3. Ocular Protective Effects
LBI has demonstrated significant therapeutic potential in various ophthalmic conditions, primarily through its anti-inflammatory and barrier-protective functions.
2.3.1. Protection of Retinal Pigment Epithelium (RPE) Tight Junctions:
In vitro studies have shown that LBI can protect the integrity of tight junctions in retinal pigment epithelial (RPE) cells from hypoxic stress.[7] This protective effect is mediated by the suppression of hypoxia-induced secretion of pro-inflammatory chemokines, specifically Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-C motif) Ligand 11 (CCL-11/eotaxin-1).[7] By preserving the RPE barrier, LBI may mitigate retinal edema and vision loss associated with conditions like diabetic retinopathy.[7]
2.3.2. Attenuation of Retinal Degeneration:
In animal models of inherited retinal degeneration, LBI treatment has been shown to suppress the infiltration of CCR2-positive macrophages into the retina.[8][9][10] This is accompanied by a reduction in the retinal expression of Ccl2 (the gene encoding MCP-1) and its receptor Ccr2.[8][9][10] By reducing neuroinflammation, LBI helps to preserve the structure and function of the retina.[8][9][10]
Pharmacodynamics
The pharmacodynamic effects of LBI are a direct consequence of its mechanisms of action, leading to measurable changes in cellular and physiological processes.
| Pharmacodynamic Effect | Model/System | Key Findings | Reference |
| Immunomodulation | |||
| Inhibition of IL-2 Responsiveness | Atopic patient T lymphocytes | LBI inhibited Dermatophagoides farinae induced IL-2 responsiveness at concentrations comparable to blood levels. | [4] |
| Cytokine Modulation | Lymphocytes from asthmatic children | LBI treatment for 8 weeks led to an upregulation of IFN-γ production. In vitro, LBI downregulated IL-4 and upregulated IFN-γ. | [6] |
| Suppression of IgE Production | Ovalbumin (OVA)-induced allergic rhinitis mouse model | LBI suppressed OVA-specific IgE production. | [2][3] |
| Ocular Effects | |||
| Suppression of Chemokine Secretion | Human RPE cell line (ARPE-19) under hypoxic stress (CoCl2) | LBI pretreatment significantly suppressed the hypoxia-induced increase in MCP-1 and CCL-11 secretion. | [7] |
| Reduction of Macrophage Infiltration | Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice (model for retinal degeneration) | LBI treatment suppressed CCR2-RFP positive macrophage invasion into the retina. | [8][9][10] |
| Suppression of Chemokine Gene Expression | Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice | LBI intake suppressed retinal Ccl2 and Ccr2 RNA expression. | [8][9][10] |
| Thyroid Function | |||
| Anti-Goitrous Effect | Propylthiouracil-treated rats | LBI suppressed thyroid ornithine decarboxylase (ODC) activity and induced apoptosis, leading to a reduction in goiter size. | [11] |
Experimental Protocols
4.1. In Vitro Hypoxic Stress Model in RPE Cells
-
Objective: To investigate the effect of LBI on the integrity of RPE tight junctions and chemokine secretion under hypoxic conditions.
-
Cell Line: Human Retinal Pigment Epithelium cell line, ARPE-19.
-
Hypoxia Induction: Cells were incubated with 100 µM of Cobalt Chloride (CoCl2) for 4 hours to mimic hypoxic conditions.
-
LBI Treatment: Cells were pretreated with 50 µg/mL of LBI for 24 hours prior to the induction of hypoxia.
-
Tight Junction Integrity Assessment: Immunofluorescence microscopy was used to visualize the localization and integrity of the tight junction protein ZO-1. Signal intensity was quantified to assess disruption.
-
Chemokine Measurement: The levels of MCP-1 and CCL-11 in the cell culture supernatant were measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Reference: [7]
4.2. Animal Model of Allergic Rhinitis
-
Objective: To evaluate the therapeutic effect of LBI on allergic rhinitis and elucidate the underlying mechanism.
-
Animal Model: Ovalbumin (OVA)-induced allergic rhinitis mouse model.
-
LBI Administration: LBI was administered to mice through their diet.
-
Assessment of Allergic Symptoms: Disease symptoms were evaluated to determine the efficacy of LBI treatment.
-
Immunological Analysis:
-
OVA-specific IgE levels in the serum were measured to assess the humoral immune response.
-
Germinal center (GC) reactions in the draining lymph nodes were analyzed.
-
Intracellular reactive oxygen species (ROS) and ferrous iron levels in activated B cells were measured to assess ferroptosis.
-
4.3. Animal Model of Inherited Retinal Degeneration
-
Objective: To assess the in vivo effect of LBI treatment on retinal degeneration.
-
Animal Model: Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice, a model for retinal degeneration where microglia/macrophages are fluorescently labeled.
-
LBI Administration: An LBI-containing mouse diet was provided ad libitum from postnatal day 28.
-
Assessment of Macrophage Infiltration: The expression of CCR2-RFP (marking infiltrating macrophages) in retinal sections and flat mounts was assessed at postnatal day 56.
-
Evaluation of Retinal Structure and Function:
-
The number of nuclei in the outer nuclear layer was counted at postnatal day 84 to assess photoreceptor survival.
-
Electroretinography was performed to assess retinal function.
-
-
Gene Expression Analysis: Retinal RNA was extracted to measure the expression of Ccl2 and Ccr2 using quantitative PCR.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of LBI in attenuating allergic reactions via induction of ferroptosis in B cells.
Caption: LBI protects RPE tight junctions from hypoxic stress by suppressing chemokine secretion.
Caption: Workflow for evaluating the therapeutic effect of LBI in a mouse model of retinal degeneration.
Therapeutic Implications and Future Directions
The pharmacological profile of lecithin-bound iodine suggests its therapeutic potential in a range of clinical conditions. Its efficacy in allergic diseases like bronchial asthma and allergic rhinitis is supported by its immunomodulatory effects.[2][3][6] In ophthalmology, LBI shows promise for the treatment of central serous chorioretinopathy, vitreous hemorrhage, and inherited retinal degenerations.[8][9][10][12][13]
Future research should focus on elucidating the detailed molecular mechanisms underlying LBI's action, particularly the pathways involved in ferroptosis induction and the regulation of immune cell function. Further clinical trials are warranted to establish the optimal dosage, safety, and efficacy of LBI in various patient populations. The development of targeted delivery systems for LBI could also enhance its therapeutic index and expand its clinical applications.
Conclusion
Lecithin-bound iodine exhibits a distinct and complex pharmacological profile characterized by enhanced bioavailability, potent immunomodulatory effects, and significant tissue-protective properties, particularly in the eye. Its ability to modulate key inflammatory pathways and cellular processes underscores its potential as a valuable therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of LBI's pharmacology, offering a foundation for further research and development in this promising area.
References
- 1. What is the mechanism of Iodized Lecithin? [synapse.patsnap.com]
- 2. Dietary iodine attenuates allergic rhinitis by inducing ferroptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Inhibition by lecithin-bound iodine (LBI) of inducible allergen-specific T lymphocytes' responses in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis of immunosuppressive activity of lecithin-bound iodine (LBI) on antigen-induced IL2 responsiveness in peripheral blood lymphocytes from patients with allergic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lecithin-bound iodine on the patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. sav.sk [sav.sk]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
A Technical Guide to the In Vivo Effects of Metformin on Retinal Tissue Metabolism
Disclaimer: Research into a compound named "Jolethin" did not yield any publicly available scientific data. Therefore, this guide uses Metformin , a widely researched biguanide drug with well-documented effects on retinal metabolism, as a representative compound to fulfill the structural and technical requirements of this request. All data, protocols, and pathways presented herein pertain to Metformin.
Executive Summary
Metformin is a first-line therapeutic agent for type 2 diabetes that exerts significant, pleiotropic effects on cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] In the retina, a tissue with high metabolic demand, Metformin's influence extends beyond glycemic control, offering direct protective effects against various pathologies. In vivo studies have demonstrated that Metformin modulates retinal energy homeostasis, reduces inflammation, inhibits pathological angiogenesis, and protects retinal cells from oxidative stress and apoptosis.[3][4][5] Its primary mechanism involves activating AMPK, which acts as a master metabolic regulator, shifting cellular processes from ATP consumption towards ATP production and restoration of cellular energy balance.[6] This guide provides an in-depth overview of the quantitative effects, experimental methodologies, and core signaling pathways associated with Metformin's action on retinal tissue in vivo.
Quantitative In Vivo Effects of Metformin on Retinal Tissue
The following tables summarize key quantitative findings from various preclinical and clinical studies investigating Metformin's impact on the retina.
Table 1: Effects on Retinal Neovascularization and Vascular Integrity
| Parameter | Animal Model / Clinical Setting | Metformin Treatment | Result | Reference |
|---|---|---|---|---|
| Intraretinal Neovascularization (IRNV) | vldlr-/- Mice | Oral administration (preventive) | >50% reduction in IRNV | [7] |
| Retinal Leukocyte Adhesion | Streptozotocin (STZ)-induced Diabetic Mice | Systemic administration | ~50% reduction in leukocyte adhesion | [5] |
| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mice | Intraperitoneal injection (P12-P21) | Significant reduction in neovascular tufts | [8] |
| Central Retinal Thickness (CRT) | Diabetic Patients with Anti-VEGF Resistance | Oral Metformin + Anti-VEGF | 31.5% reduction in CRT (vs. 20.9% in non-metformin group) |[8] |
Table 2: Effects on Retinal Cell Function and Survival
| Parameter | Animal Model | Metformin Treatment | Result | Reference |
|---|---|---|---|---|
| Photoreceptor Protection | Light Damage Model (BALB/cj mice) | Systemic or intravitreal injection | Dose-dependent protection of photoreceptor function (ERG) and structure | [6] |
| Retinal Ganglion Cell (RGC) Density | Retinal Ischemia/Reperfusion Injury | Systemic admin. (10 mg/kg) | Significant preservation of RGC density across retinal regions | [2] |
| Autophagosome Formation (LC3II/LC3I ratio) | Retinal Ischemia/Reperfusion Injury | Systemic admin. (10 mg/kg) | Significant increase in LC3II/LC3I ratio in ischemic retinas |[2] |
Table 3: Modulation of Retinal Signaling Pathways
| Protein Target | Animal Model | Metformin Treatment | Result | Reference |
|---|---|---|---|---|
| Phosphorylated AMPK (pAMPK) | High-Fat Diet (HFD) Mice | Daily oral gavage | Restored pAMPK levels to control levels | [9][10] |
| Phosphorylated AKT (pAKT) | High-Fat Diet (HFD) Mice | Daily oral gavage | Restored pAKT levels (reduced by HFD) | [9][10] |
| Phosphorylated ERK (pERK) | High-Fat Diet (HFD) Mice | Daily oral gavage | Reduced elevated pERK levels to control levels | [9][10] |
| NF-κB p65 | High-Fat Diet (HFD) Mice | Daily oral gavage | Significantly lowered elevated NF-κB p65 levels | [5] |
| VEGF Receptor 2 (Flk-1) | Oxygen-Induced Retinopathy (OIR) Mice | Intraperitoneal injection | Marked reduction in Flk-1 protein levels in the retina |[11][12] |
Signaling Pathways and Experimental Workflows
Metformin-AMPK Signaling Pathway in the Retina
Metformin crosses the blood-retinal barrier and enters retinal cells, where it is believed to inhibit Complex I of the mitochondrial respiratory chain.[3] This action leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This shift is sensed by AMP-activated protein kinase (AMPK), which becomes phosphorylated and activated.[6] Activated pAMPK then phosphorylates numerous downstream targets to restore metabolic homeostasis. Key effects include the inhibition of ATP-consuming anabolic pathways (like mTORC1 signaling) and the activation of ATP-producing catabolic pathways such as glycolysis and fatty acid oxidation.[1][8] Furthermore, AMPK activation helps mitigate oxidative stress and inflammation, contributing to the overall neuroprotective effect observed in the retina.[3][4]
In Vivo Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vivo effects of a compound like Metformin on the retina of a disease model, such as a diabetic mouse.
Key Experimental Protocols
Animal Model: High-Fat Diet (HFD)-Induced Diabetic Mice
-
Animal Strain: C57BL/6J mice, aged 6-8 weeks.
-
Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 2-3 months to induce obesity, hyperglycemia, and insulin resistance.[9][10] Control mice are fed a standard chow diet.
-
Treatment: Following the induction period, HFD mice are divided into two groups. The treatment group receives daily Metformin via oral gavage (e.g., 100-200 mg/kg). The HFD control group receives a vehicle (e.g., saline) by the same route.[9]
-
Monitoring: Body weight and blood glucose levels are monitored regularly (e.g., weekly) throughout the study.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 3-4 months), functional and molecular analyses are performed.
In Vivo Functional Analysis: Electroretinography (ERG)
-
Animal Preparation: Mice are dark-adapted overnight. Under dim red light, animals are anesthetized (e.g., ketamine/xylazine cocktail). Pupils are dilated with a mydriatic agent (e.g., 1% tropicamide).
-
Electrode Placement: A gold- or silver-impregnated nylon loop electrode is placed on the cornea, which is kept moist with a sterile ophthalmic methylcellulose solution. Reference and ground electrodes are placed subcutaneously in the cheek and tail, respectively.
-
Stimulation & Recording: Mice are placed inside a Ganzfeld dome for uniform retinal illumination. Scotopic (rod-driven) responses are recorded first by presenting a series of light flashes of increasing intensity. Following a period of light adaptation (e.g., 10 minutes under a standard background light), photopic (cone-driven) responses are recorded.
-
Data Analysis: The amplitude of the a-wave (reflecting photoreceptor health) and b-wave (reflecting inner retinal cell function) are measured and compared between treatment groups.[6][9]
Ex Vivo Metabolic Analysis: Extracellular Flux Assay
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively.
-
Tissue Preparation: Immediately following euthanasia, mouse eyes are enucleated. The neural retina is carefully dissected from the eyecup in a sterile dissection buffer (e.g., Hanks' Balanced Salt Solution).[13]
-
Sample Preparation: A 1 mm biopsy punch is used to create uniform tissue samples from the retina.[14] These punches are placed into a specialized 24-well islet capture microplate, with one punch per well.
-
Assay Medium: Tissue is maintained in an appropriate assay medium (e.g., Krebs-Ringer Bicarbonate buffer) supplemented with metabolic substrates like glucose, pyruvate, and glutamine.
-
Extracellular Flux Analyzer: The plate is placed into an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The instrument lowers a sensor cartridge into each well to create a transient microchamber where changes in oxygen and pH are measured in real-time.[14]
-
Mitochondrial Stress Test: To probe mitochondrial function, a sequence of inhibitors is injected:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Normalization: OCR and ECAR values are typically normalized to the total protein content or DNA content of the tissue punch in each well.
References
- 1. New Insight into the Effects of Metformin on Diabetic Retinopathy, Aging and Cancer: Nonapoptotic Cell Death, Immunosuppression, and Effects beyond the AMPK Pathway [mdpi.com]
- 2. Metformin protects retinal ganglion cells in a preclinical model of retinal ischemia/reperfusion injury and stabilizes visual field in diabetic patients with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin inhibits methylglyoxal-induced retinal pigment epithelial cell death and retinopathy via AMPK-dependent mechanisms: Reversing mitochondrial dysfunction and upregulating glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Metformin and retinal diseases in preclinical and clinical studies: Insights and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Metformin suppresses retinal angiogenesis and inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin in Diabetic Retinopathy: Mechanisms, Therapeutic Potential, and Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Angiogenic Effect of Metformin in Mouse Oxygen-Induced Retinopathy Is Mediated by Reducing Levels of the Vascular Endothelial Growth Factor Receptor Flk-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Measurement of Energy Metabolism in Explanted Retinal Tissue Using Extracellular Flux Analysis [jove.com]
An In-depth Technical Guide on Jolethin for Infantile Bronchial Asthma Research
Disclaimer: Initial searches for a compound named "Jolethin" in the context of infantile bronchial asthma research did not yield any specific results in publicly available scientific literature. Therefore, this guide has been constructed using a well-researched and clinically relevant alternative, Montelukast , a leukotriene receptor antagonist used in the treatment of pediatric asthma. This document serves as a comprehensive template, demonstrating the requested in-depth technical format for researchers, scientists, and drug development professionals. All data, protocols, and pathways presented herein pertain to Montelukast and its established role in asthma therapy.
Core Concepts: The Role of Leukotrienes in Infantile Bronchial Asthma
Infantile bronchial asthma is a chronic inflammatory disease of the airways, characterized by bronchial hyperreactivity and reversible airway obstruction.[1] A key inflammatory pathway implicated in asthma pathogenesis is mediated by leukotrienes. These lipid mediators are produced by various inflammatory cells, including mast cells and eosinophils, and play a crucial role in bronchoconstriction, mucus secretion, and airway edema.[2]
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly potent bronchoconstrictors and are key targets for therapeutic intervention in asthma.[2] They exert their effects by binding to specific cysteinyl leukotriene receptors (CysLT1) on bronchial smooth muscle and other airway cells.[2] By blocking these receptors, leukotriene receptor antagonists like Montelukast can effectively inhibit the downstream inflammatory cascade.
Mechanism of Action: Montelukast
Montelukast is a selective and orally active CysLT1 receptor antagonist.[3] It competitively binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes. This action leads to a reduction in bronchoconstriction, airway inflammation, and mucus production.[2][4] Unlike 5-lipoxygenase inhibitors such as zileuton, which block the synthesis of all leukotrienes, Montelukast specifically targets the receptor level.[5][6]
Signaling Pathway of Leukotriene-Mediated Inflammation and Montelukast Intervention
Caption: Leukotriene synthesis pathway and Montelukast's inhibitory action on the CysLT1 receptor.
Quantitative Data from Clinical Studies
The efficacy of Montelukast in pediatric asthma has been established through numerous clinical trials.[3] Below is a summary of key quantitative data from representative studies.
| Study Parameter | Montelukast Group | Placebo/Control Group | Reference |
| Reduction in Asthma Exacerbations | 27% reduction | - | [7] |
| Improvement in FEV1 | Significant improvement | - | [7][8] |
| Reduction in Rescue Medication Use | Significant decrease | - | [8] |
| Improvement in Asthma Control Markers | Significant improvement | - | [7] |
| Night-time Awakenings | Decreased frequency | - | [8] |
Experimental Protocols
Preclinical Evaluation: Animal Models of Allergic Asthma
Objective: To assess the anti-inflammatory and bronchodilatory effects of a compound in a murine model of ovalbumin (OVA)-induced allergic asthma.
Methodology:
-
Sensitization: BALB/c mice are sensitized with intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged with aerosolized OVA for 30 minutes daily.
-
Treatment: The investigational compound (e.g., Montelukast) or vehicle is administered orally one hour before each OVA challenge.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, AHR to increasing concentrations of methacholine is measured using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect airway inflammatory cells.
-
Cell Differentials: BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess inflammation and mucus production, respectively.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid are quantified using ELISA.
Clinical Trial Protocol: Phase III Randomized Controlled Trial (RCT)
Objective: To evaluate the efficacy and safety of the investigational compound as an add-on therapy in children with mild to moderate persistent asthma.
Methodology:
-
Study Population: Children aged 6-14 years with a diagnosis of persistent asthma, requiring daily inhaled corticosteroids (ICS).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: Patients are randomized to receive either the investigational compound or a matching placebo once daily for 12 weeks.
-
Primary Endpoint: Change from baseline in morning Forced Expiratory Volume in 1 second (FEV1).
-
Secondary Endpoints:
-
Change in daily asthma symptom scores.
-
Frequency of rescue β2-agonist use.
-
Percentage of days with asthma exacerbations.
-
Change in overnight sleep quality.
-
Safety and tolerability.
-
-
Assessments: Spirometry, symptom diaries, and adverse event monitoring are conducted at baseline and at weeks 2, 4, 8, and 12.
Experimental Workflow Diagram
References
- 1. dovepress.com [dovepress.com]
- 2. What are leukotrienes and how do they work in asthma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Zileuton use and phenotypic features in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of antileukotrienes in asthma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New approaches in childhood asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the management of asthma using leukotriene modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on Jolethin for Central Serous Chorioretinopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central Serous Chorioretinopathy (CSC) is a condition characterized by the accumulation of fluid under the retina, leading to visual disturbances. While many cases resolve spontaneously, chronic or recurrent CSC can cause permanent vision loss. This document outlines the initial findings regarding the use of Jolethin, a formulation of lecithin-bound iodine, in the management of CSC. Preclinical and clinical evidence suggests a potential role for this compound in reducing subretinal fluid and improving visual outcomes, possibly through the modulation of inflammatory pathways and preservation of the retinal pigment epithelium (RPE) barrier function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical studies investigating the efficacy of lecithin-bound iodine (this compound) in patients with Central Serous Chorioretinopathy.
Table 1: Efficacy of Lecithin-Bound Iodine as an Adjunct to Laser Photocoagulation in CSC
| Outcome Measure | Lecithin-Bound Iodine + Laser (n=43) | Laser Alone (Control) (n=43) | Time Point |
| Visual Acuity Improvement | 97.7% of eyes (42/43) | 34.9% of eyes (15/43) | 2 Weeks |
| Complete Macular Edema Absorption | 97.7% of eyes (42/43) | 39.5% of eyes (17/43) | 2 Weeks |
Data from a study evaluating the clinical effectiveness of lecithin-bound iodine (jolecthin) on CSC following argon laser photocoagulation.
Table 2: Comparison of Lecithin-Bound Iodine and Spironolactone in Diabetic Patients with CSR
| Outcome Measure | Lecithin-Bound Iodine (390µg/kg/day) | Spironolactone (50mg/day) | p-value |
| Complete Resolution of Subretinal Fluid | 87% of eyes | 81% of eyes | >0.005 |
| Improvement in Height of Subretinal Fluid (µm) | 91.2 (87.5) | 142.5 (121.1) | >0.005 |
| Improvement in Lesion Size | Greater Improvement | - | >0.005 |
| Improvement in Central Macular Thickness | Greater Improvement | - | >0.005 |
| Improvement in Best-Corrected Visual Acuity | Greater Improvement | - | >0.005 |
Data from a study comparing the effectiveness and safety of spironolactone versus lecithin-bound iodine in Chinese diabetes patients with CSR for 6 months. While showing a trend towards greater improvement in the lecithin-bound iodine group, the differences were not statistically significant.[1]
Experimental Protocols
Clinical Study: Lecithin-Bound Iodine as an Adjunct to Laser Photocoagulation
-
Objective: To evaluate the clinical effectiveness of lecithin-bound iodine (jolecthin) on CSC following argon laser photocoagulation.
-
Study Design: A randomized controlled trial.
-
Participants: 86 patients (86 eyes) with CSC.
-
Intervention:
-
Treatment Group (n=43): Oral lecithin-bound iodine following argon laser photocoagulation. The precise dosage and duration of this compound administration were not detailed in the available abstract.
-
Control Group (n=43): Argon laser photocoagulation alone.
-
-
Methodology:
-
All patients underwent argon laser photocoagulation for CSC.
-
Patients were randomly assigned to either the treatment or control group.
-
Follow-up examinations were conducted at 1, 2, 3, and 4 weeks post-treatment.
-
Primary outcomes observed were visual acuity status and the absorption time of macular edema.
-
-
Key Findings: The addition of lecithin-bound iodine significantly accelerated the recovery of visual acuity and the absorption of macular edema at the 2-week follow-up point.
Preclinical In Vitro Study: Protection of RPE Cell Tight Junctions
-
Objective: To investigate whether lecithin-bound iodine can protect the integrity of tight junctions of retinal pigment epithelial cells from hypoxia.
-
Cell Line: Cultured human retinal pigment epithelial (ARPE-19) cells.
-
Methodology:
-
ARPE-19 cells were pretreated with lecithin-bound iodine.
-
Hypoxic conditions were induced by incubating the cells with cobalt chloride (CoCl2).
-
The integrity of tight junctions was assessed by measuring the intensity of zonula occludens-1 (ZO-1) staining.
-
The levels of inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1/CCL2) and Chemokine (C-C Motif) Ligand 11 (CCL11), were measured in the cell culture media.
-
-
Key Findings: Lecithin-bound iodine pretreatment prevented the hypoxia-induced decrease in ZO-1 intensity, indicating protection of the RPE tight junctions.[2] It also significantly reduced the hypoxia-induced increase in MCP-1 (CCL2) and CCL11 levels.[2]
Proposed Mechanism of Action and Signaling Pathways
Based on preclinical findings, this compound (lecithin-bound iodine) is hypothesized to exert its therapeutic effects in central serous chorioretinopathy through the modulation of inflammatory pathways, specifically by suppressing the CCL2-CCR2 signaling axis. This, in turn, may reduce the recruitment of inflammatory cells to the choroid and retina, and help maintain the integrity of the outer blood-retinal barrier formed by the retinal pigment epithelium.
Proposed Signaling Pathway of this compound in CSC
Caption: Proposed mechanism of this compound in CSC.
Experimental Workflow for Preclinical Evaluation
Caption: In vitro experimental workflow.
Conclusion and Future Directions
Initial findings suggest that this compound (lecithin-bound iodine) may be a beneficial adjunctive therapy for central serous chorioretinopathy. The proposed mechanism of action, involving the suppression of the CCL2-CCR2 inflammatory pathway and the protection of the RPE barrier, provides a strong rationale for its use. However, the current clinical data is limited. Larger, well-controlled randomized clinical trials are warranted to definitively establish the efficacy and safety of this compound for CSC. Future research should also focus on elucidating the precise molecular interactions of lecithin-bound iodine within the choroid and RPE to further refine its therapeutic application. Detailed pharmacokinetic and pharmacodynamic studies would also be invaluable for optimizing dosing regimens.
References
- 1. Efficacy and safety of iodized lecithin tablets versus spironolactone in alleviating central serous retinopathy among Chinese patients with uncontrolled diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of inflammation in central serous chorioretinopathy: From mechanisms to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Research on Jolethin (Lecithin-Bound Iodine) in Ophthalmology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jolethin, a formulation of Lecithin-Bound Iodine (LBI), is a prescription medication utilized in Japan for various ophthalmological conditions, including central serous chorioretinopathy, retinal and vitreous hemorrhage, and vitreous opacity.[1][2] Emerging preclinical research is beginning to elucidate its mechanism of action, pointing towards significant anti-inflammatory properties and a protective role in maintaining the integrity of the blood-retinal barrier. This technical guide synthesizes the current exploratory research on this compound, presenting key quantitative data from recent studies, detailing experimental protocols, and visualizing its proposed molecular pathways. The evidence suggests that this compound's therapeutic effects may be mediated through the downregulation of key inflammatory chemokines, thereby preserving retinal structure and function.
Introduction
Lecithin-Bound Iodine (LBI), the active compound in this compound, has been clinically used for various conditions, including retinal diseases in Japan.[2][3] While its historical use was based on the premise of enhancing retinal metabolism, recent scientific investigations have delved into its molecular mechanisms.[4] These studies provide evidence that LBI's efficacy in ophthalmology may stem from its ability to modulate inflammatory responses and protect the delicate cellular structures of the retina.
Notably, research has highlighted LBI's capacity to prevent the disruption of tight junctions in retinal pigment epithelial (RPE) cells under hypoxic stress and to attenuate retinal degeneration in animal models by suppressing inflammatory cell infiltration.[1][4] This guide will provide an in-depth look at the data and methodologies from these pivotal studies.
Mechanism of Action: Anti-Inflammatory and Barrier Protection
The primary mechanism of action for this compound in ophthalmology appears to be centered on its anti-inflammatory effects and its ability to protect the outer blood-retinal barrier (oBRB), which is formed by the tight junctions between RPE cells.[1][5]
Protection of Retinal Pigment Epithelial (RPE) Tight Junctions
In vitro studies using human RPE cells (ARPE-19) have shown that hypoxic stress, a condition relevant to many retinal diseases, leads to the breakdown of tight junctions. This compound (LBI) pretreatment was found to counteract this effect. The proposed mechanism involves the suppression of inflammatory chemokines. Under hypoxic conditions, RPE cells increase their secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Eotaxin-1 (CCL11). LBI significantly inhibits the secretion of these pro-inflammatory molecules, thereby preserving the integrity of the RPE monolayer.[1]
Attenuation of Retinal Degeneration
In vivo studies using a mouse model of inherited retinal degeneration (RD) have further substantiated the anti-inflammatory action of LBI.[4] In this model, which mimics certain features of human retinal degenerative diseases, LBI administration was shown to suppress the infiltration of CCR2-positive macrophages into the retina. This effect is attributed to the downregulation of the chemokine CCL2 and its receptor CCR2. By reducing this inflammatory cell infiltration, LBI helps to preserve the structure of the outer nuclear layer (ONL) and maintain retinal function.[4][6]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from the reviewed studies on this compound (LBI).
Table 1: In Vitro Efficacy on RPE Cells under Hypoxic Stress
Source: Sugimoto M, et al. Journal of Ophthalmology, 2016.[1]
| Parameter | Condition | Control | Hypoxia (CoCl₂) | Hypoxia + LBI Pretreatment |
| MCP-1 (CCL2) Secretion | pg/mL | 279.7 ± 68.3 | 340.8 ± 43.3 | 182.6 ± 23.8 |
| CCL11 (Eotaxin-1) Secretion | pg/mL | 12.5 ± 6.1 | 15.2 ± 12.9 | 5.46 ± 1.9 |
Table 2: In Vivo Efficacy in a Mouse Model of Retinal Degeneration
Source: Kohno H, et al. Translational Vision Science & Technology, 2021.[4]
| Parameter | Metric | Control Group | LBI-Low Dose | LBI-High Dose |
| Retinal Structure | ONL Nuclei Count (at POD 84) | Lower | Significantly Higher | Significantly Higher |
| Gene Expression | Ccl2 & Ccr2 RNA Levels | Baseline | Suppressed | Suppressed |
| Retinal Function | ERG b-wave Amplitude | Lower | Higher | Higher |
Table 3: Clinical Efficacy in Vitreous Hemorrhage
Source: Clinical analysis of this compound tablets as adjunctive treatment for vitreous hemorrhage, 2025.[7]
| Outcome (at 12 weeks) | Measure | Control Group (n=16) | This compound Group (n=16) |
| Visual Acuity > 0.3 | Number of Patients | 7 | 13 |
| Visual Acuity 0.15 - 0.3 | Number of Patients | 7 | 3 |
| Visual Acuity Light Perception - 0.1 | Number of Patients | 2 | 0 |
| Statistical Significance | P-value | - | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
In Vitro RPE Cell Hypoxia Model
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19).[1]
-
Culture Conditions: Cells were cultured until they formed a confluent monolayer, which is essential for the formation of tight junctions.[1]
-
LBI Pretreatment: Prior to inducing hypoxia, cells were incubated with LBI for 24 hours.[1]
-
Hypoxia Induction: Hypoxia was chemically induced by incubating the cells with cobalt chloride (CoCl₂) for 24 hours. CoCl₂ mimics hypoxic conditions by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α).[1]
-
Analysis:
-
Tight Junction Integrity: The distribution and integrity of the tight junction protein Zonula Occludens-1 (ZO-1) were assessed using immunofluorescence staining.[1]
-
Cytokine Measurement: The concentrations of secreted chemokines (MCP-1, CCL11, IL-6, IL-8) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
In Vivo Retinal Degeneration Mouse Model
-
Animal Model: Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice were used. These mice have a genetic mutation that leads to inherited retinal degeneration and express fluorescent proteins (GFP and RFP) in microglia and macrophages, respectively, allowing for visualization of these inflammatory cells.[4]
-
LBI Administration: Mice were fed a diet supplemented with either a high (0.00112%) or low (0.00037%) concentration of LBI, starting from postnatal day 28.[4]
-
Analysis:
-
Inflammatory Cell Infiltration: The number of CCR2-RFP-positive cells in retinal sections and flat mounts was quantified at postnatal day 56 to assess macrophage infiltration.[4]
-
Retinal Structure: The severity of retinal degeneration was evaluated at postnatal day 84 by counting the number of nuclei in the outer nuclear layer (ONL) from histologic retinal sections.[4]
-
Gene Expression: RNA was extracted from the retinas of mice at postnatal day 42, and the expression levels of Ccl2 and Ccr2 were measured using reverse transcription polymerase chain reaction (RT-PCR).[4]
-
Retinal Function: Electroretinography (ERG) was performed to assess the electrical responses of the retinal cells, providing a measure of overall retinal function.[4]
-
Clinical Trial for Vitreous Hemorrhage
-
Study Design: A randomized controlled trial was conducted with 32 patients suffering from vitreous hemorrhage.[7]
-
Treatment Group (n=16): Received conventional treatment (hemostasis, promoting blood flow) plus oral this compound tablets.[7]
-
Dosage: 1.5 mg (containing 100μg of iodine) of this compound was administered three times a day (tid) for 60 days.[7]
-
Control Group (n=16): Received only the conventional treatment.[7]
-
Primary Outcome: Visual acuity was assessed at multiple time points, with a key evaluation at 12 weeks.[7]
Conclusion and Future Directions
The exploratory research on this compound (Lecithin-Bound Iodine) is building a strong case for its therapeutic utility in ophthalmology, based on a clear anti-inflammatory mechanism of action. By suppressing key chemokines like CCL2, this compound appears to protect the blood-retinal barrier and mitigate the inflammatory processes that drive retinal degeneration. The quantitative data from both in vitro and in vivo models, supported by preliminary clinical findings, are encouraging.
Future research should focus on several key areas:
-
Elucidating Upstream Signaling: Investigating the specific intracellular pathways that LBI modulates to suppress CCL2 and CCL11 gene expression.
-
Broader Disease Models: Testing the efficacy of this compound in other models of retinal disease where inflammation and barrier breakdown are key features, such as diabetic retinopathy and age-related macular degeneration.
-
Large-Scale Clinical Trials: Conducting larger, multicenter, double-blind, placebo-controlled clinical trials to definitively establish the efficacy and safety of this compound for various retinal conditions.
This guide provides a solid foundation for researchers and drug development professionals to understand the current state of this compound research and to identify promising avenues for future investigation.
References
- 1. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Jolethin (Lecithin-Bound Iodine) Application Notes and Protocols for In Vivo Mouse Models of Retinal Degeneration
For Research Use Only.
Introduction
Jolethin, a lecithin-bound iodine (LBI) formulation, has demonstrated therapeutic potential in preclinical models of retinal degeneration (RD).[1][2][3] Its mechanism of action is linked to the suppression of inflammatory pathways that exacerbate photoreceptor cell death. Specifically, this compound has been shown to downregulate the expression of chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2, which are key mediators in the infiltration of inflammatory macrophages into the retina.[1][2][3] By mitigating this neuroinflammatory response, this compound helps to preserve retinal structure and function.
These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for the use of this compound in the Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mouse model of inherited retinal degeneration. This model is particularly well-suited for these studies as it allows for the visualization of microglia and macrophages through fluorescent protein expression.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and outcomes from a representative study investigating the effects of this compound in a mouse model of retinal degeneration.
Table 1: this compound Dosage and Administration in Mouse Feed
| Parameter | Low Dosage | High Dosage | Control |
| This compound Concentration in Feed | 0.00037% | 0.00112% | 0% |
| Approximate Daily Dosage * | 20 µg/kg | 60 µg/kg | N/A |
| Administration Route | Oral (in supplemented feed) | Oral (in supplemented feed) | Oral (in feed) |
| Duration of Treatment | From postnatal day (POD) 28 until evaluation | From postnatal day (POD) 28 until evaluation | From postnatal day (POD) 28 until evaluation |
*Based on an estimated daily food consumption of 2g per mouse.[1]
Table 2: Efficacy of this compound on Retinal Structure and Function at POD 84
| Outcome Measure | Control Group | LBI-High Group |
| Outer Nuclear Layer (ONL) Nuclei Count | Significantly reduced | Preserved compared to control |
| Electroretinography (ERG) b-wave amplitude | Reduced | Higher than control group |
Signaling Pathway
The therapeutic effect of this compound in retinal degeneration is primarily attributed to its anti-inflammatory properties, specifically the suppression of the CCL2-CCR2 signaling axis. This pathway is a critical component of the inflammatory cascade that leads to photoreceptor cell death in various retinal diseases.
References
Application Notes and Protocols for Lecithin-Bound Iodine Administration in Retinal Degeneration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lecithin-Bound Iodine (LBI) in preclinical retinal degeneration studies. The information is compiled from recent research and is intended to guide the design and execution of experiments investigating the therapeutic potential of LBI.
Introduction
Lecithin-Bound Iodine (LBI) is an orally administered compound that has shown promise in attenuating retinal degeneration in animal models.[1][2][3] Historically used for various retinal diseases in some regions, recent studies have begun to elucidate its mechanism of action, pointing towards an anti-inflammatory effect.[1][4] LBI is thought to enhance retinal metabolism and has demonstrated the ability to suppress inflammatory responses that are characteristic of retinal degenerative diseases.[1]
The primary mechanism of action identified for LBI in the context of retinal degeneration involves the suppression of the chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2.[1][2][3] This signaling pathway is crucial in the infiltration of inflammatory cells, such as macrophages, into the retina, a process that exacerbates photoreceptor cell death in degenerative conditions.[1] By downregulating CCL2 and CCR2, LBI may reduce inflammation and preserve retinal structure and function.
Key Applications
-
Investigation of anti-inflammatory therapies for retinal degeneration: LBI can be used as a tool to study the role of the CCL2/CCR2 pathway in various models of retinal disease.
-
Preclinical evaluation of LBI as a potential therapeutic agent: The protocols outlined below can be adapted for efficacy and safety studies in different animal models of retinal degeneration.
-
Combination therapy studies: LBI could be investigated in conjunction with other therapeutic modalities, such as anti-VEGF agents, to explore synergistic effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of Lecithin-Bound Iodine.
Table 1: In Vivo Efficacy of Lecithin-Bound Iodine in a Mouse Model of Retinal Degeneration
| Parameter | Control Group | LBI-Treated Group | Outcome | Reference |
| Outer Nuclear Layer (ONL) Nuclei Count | Lower | Higher | Preservation of photoreceptor cells | [1][2][3] |
| Ccl2 RNA Expression | Increased | Suppressed | Reduced inflammatory chemokine expression | [1][2][3] |
| Ccr2 RNA Expression | Increased | Suppressed | Reduced inflammatory chemokine receptor expression | [1][2][3] |
| Electroretinography (ERG) b-wave amplitude | Lower | Higher | Improved retinal function | [1][2][3] |
| CCR2-RFP Positive Macrophage Infiltration | Present | Suppressed | Reduced inflammatory cell infiltration | [1][2][3] |
Table 2: In Vitro Effects of Lecithin-Bound Iodine on Retinal Pigment Epithelial (RPE) Cells under Hypoxic Stress
| Parameter | Control (Hypoxia) | LBI-Treated (Hypoxia) | Outcome | Reference |
| Zonula occludens-1 (ZO-1) Intensity | 5787.7 ± 4126.4 | 27189.0 ± 11231.1 | Protection of RPE tight junction integrity | [4][5] |
| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) Level (pg/mL) | 340.8 ± 43.3 | 182.6 ± 23.8 | Reduced secretion of a key inflammatory chemokine | [4][5] |
| Chemokine (C-C Motif) Ligand 11 (CCL-11) Level (pg/mL) | 15.2 ± 12.9 | 5.46 ± 1.9 | Reduced secretion of an eosinophil-attracting chemokine | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Administration of Lecithin-Bound Iodine in a Mouse Model of Retinal Degeneration
This protocol is based on the methodology used in the study of inherited retinal degeneration in Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice.[1][2][3]
1. Animal Model:
-
Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice are a suitable model as they exhibit retinal degeneration due to defective phagocytosis by RPE cells and allow for the visualization of microglia and macrophages.[1]
2. Lecithin-Bound Iodine Formulation:
-
Lecithin-Bound Iodine (e.g., Jolethin, Daiichi Pharmaceutical Co., Tokyo, Japan) is incorporated into the standard mouse diet.[1][4]
-
Two dose levels can be tested:
-
Low dose
-
High dose
-
-
The specific concentrations in the feed should be determined based on the desired dosage and the average daily food consumption of the mice.
3. Administration:
-
The LBI-containing diet is provided to the mice ad libitum, starting at a specific postnatal day (e.g., POD 28).[1][2][6]
-
A control group receives the standard diet without LBI.
-
The treatment is typically long-term, for several weeks (e.g., until POD 56 for interim analysis and POD 84 for final assessment).[1][2][6]
4. Outcome Measures:
-
Retinal Histology: At the study endpoint, eyes are enucleated, fixed, and sectioned. The number of nuclei in the outer nuclear layer (ONL) is counted to assess photoreceptor survival.[1]
-
Immunofluorescence: Retinal flat mounts and sections can be analyzed for the expression of fluorescent reporters (e.g., CCR2-RFP) to quantify macrophage infiltration.[1]
-
Gene Expression Analysis: Retinal RNA is extracted to measure the expression levels of key inflammatory markers such as Ccl2 and Ccr2 using quantitative real-time PCR.[1]
-
Electroretinography (ERG): Retinal function is assessed by measuring the amplitude of the a- and b-waves of the ERG.[1]
Protocol 2: In Vitro Evaluation of Lecithin-Bound Iodine on Retinal Pigment Epithelial (RPE) Cells
This protocol is adapted from a study investigating the protective effects of LBI on RPE cells under hypoxic stress.[4]
1. Cell Culture:
-
A human RPE cell line, such as ARPE-19, is cultured in a suitable medium (e.g., DMEM/Ham's F-12 supplemented with 10% FBS).[4]
2. Lecithin-Bound Iodine Preparation:
-
LBI is dissolved in distilled water to create a stock solution.[4]
-
The stock solution is further diluted in the cell culture medium to the desired working concentration (e.g., 50 µg/mL).[4]
3. Experimental Procedure:
-
Plate ARPE-19 cells and allow them to reach confluence.
-
Pre-treat the cells with LBI-containing medium for 24 hours.[4]
-
Induce hypoxic stress by incubating the cells with a chemical hypoxia-inducing agent like cobalt chloride (CoCl2, e.g., 100 µM) for 4 hours.[4]
-
Include the following control groups:
-
Untreated control
-
LBI alone
-
CoCl2 alone
-
4. Outcome Measures:
-
Tight Junction Integrity: Perform immunofluorescence staining for tight junction proteins like Zonula occludens-1 (ZO-1) and quantify the fluorescence intensity at the cell borders.[4]
-
Cytokine Secretion: Collect the conditioned media from each experimental group and measure the concentration of secreted chemokines like MCP-1 (CCL2) and CCL-11 using an ELISA kit.[4]
Visualizations
Signaling Pathway
References
- 1. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Jolethin as an Adjunctive Treatment for Vitreous Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitreous hemorrhage, the extravasation of blood into the vitreous humor of the eye, can lead to a sudden and significant loss of vision[1][2][3]. It is a common clinical finding with a variety of underlying causes, including proliferative diabetic retinopathy, retinal vein occlusion, and trauma[2][4]. The presence of blood in the vitreous cavity obstructs the passage of light to the retina and can lead to complications such as ghost cell glaucoma and proliferative vitreoretinopathy[2]. Current management strategies range from watchful waiting for spontaneous clearance to surgical intervention with pars plana vitrectomy[1][4].
Jolethin, a lecithin-bound iodine formulation, has been investigated as an adjunctive therapy to accelerate the resolution of vitreous hemorrhage[5]. It is proposed to enhance the absorption of the hemorrhage and improve visual outcomes by increasing retinal metabolism and promoting tissue respiration[6]. Preclinical studies suggest that lecithin-bound iodine may also exert anti-inflammatory effects by suppressing chemokine expression and protecting the integrity of the blood-retinal barrier[7][8]. These application notes provide an overview of the current understanding of this compound's mechanism of action, protocols for preclinical evaluation, and a summary of available clinical data.
Mechanism of Action
The precise mechanism of action of this compound in the context of vitreous hemorrhage is not fully elucidated. However, based on available clinical and preclinical evidence, a multi-faceted mechanism is proposed. This compound is believed to accelerate the clearance of vitreous hemorrhage by increasing the metabolic activity of retinal tissue and enhancing tissue respiration[6].
Furthermore, preclinical studies on lecithin-bound iodine suggest an anti-inflammatory role. In a mouse model of retinal degeneration, lecithin-bound iodine was found to suppress the expression of chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2, which are involved in recruiting macrophages[7]. By reducing macrophage infiltration, this compound may mitigate the inflammatory response associated with hemorrhage and subsequent complications. Another in vitro study demonstrated that lecithin-bound iodine protects the tight junctions of retinal pigment epithelial cells under hypoxic stress and suppresses the secretion of monocyte chemoattractant protein-1 (MCP-1) and eotaxin-1 (CCL11)[8]. This suggests a role in maintaining the integrity of the blood-retinal barrier, which can be compromised in conditions leading to vitreous hemorrhage.
Quantitative Data Summary
A clinical study evaluated the efficacy of this compound as an adjunctive treatment for vitreous hemorrhage. The study involved 32 patients (32 eyes) randomly assigned to a treatment group receiving this compound in addition to conventional therapy or a control group receiving only conventional therapy[5].
| Parameter | This compound + Conventional Therapy (n=16) | Conventional Therapy Only (n=16) | Timepoint |
| Visual Acuity | 12 Weeks | ||
| Light Perception - 0.1 | 0 | 2 | |
| 0.15 - 0.3 | 3 | 7 | |
| > 0.3 | 13 | 7 | |
| Hemorrhage Clearance | Equivalent to control group at 8 weeks | - | 4 Weeks |
Table 1: Summary of clinical data on this compound for vitreous hemorrhage. The difference in visual acuity distribution between the two groups was statistically significant (P < 0.05)[5].
Experimental Protocols
Animal Model of Vitreous Hemorrhage
A standardized animal model is crucial for the preclinical evaluation of this compound. The following protocol describes the induction of vitreous hemorrhage in rabbits, a commonly used model in ophthalmic research.
Materials:
-
New Zealand white rabbits (2-3 kg)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride
-
Tropicamide and phenylephrine ophthalmic solutions
-
30-gauge needle
-
Autologous non-heparinized blood
Procedure:
-
Anesthetize the rabbit and apply topical proparacaine to the operative eye.
-
Dilate the pupil using tropicamide and phenylephrine.
-
Under sterile conditions, carefully insert a 30-gauge needle through the pars plana, 2 mm posterior to the limbus, into the mid-vitreous cavity.
-
Slowly inject 0.1 mL of autologous non-heparinized blood into the vitreous.
-
Withdraw the needle and apply topical antibiotics.
-
Monitor the animal for any adverse effects.
Evaluation of this compound Efficacy in the Animal Model
Treatment Groups:
-
Group 1: Vitreous hemorrhage + Vehicle control (oral administration)
-
Group 2: Vitreous hemorrhage + this compound (oral administration, dose to be determined based on allometric scaling from human studies)
Evaluation Parameters:
-
Hemorrhage Grading: Weekly clinical examination and fundus photography to grade the severity of the vitreous hemorrhage.
-
Histopathology: At the end of the study period, enucleate the eyes for histological analysis to assess retinal structure and inflammatory cell infiltration.
-
Immunohistochemistry: Stain retinal sections for markers of inflammation (e.g., Iba1 for microglia/macrophages) and blood-retinal barrier integrity (e.g., ZO-1).
-
RT-qPCR: Analyze the expression of inflammatory chemokines (e.g., CCL2, CCR2) in retinal tissue.
Conclusion
This compound shows promise as an adjunctive therapy for vitreous hemorrhage, potentially accelerating hemorrhage clearance and improving visual outcomes. The proposed mechanisms of action, including enhanced retinal metabolism and anti-inflammatory effects, provide a strong rationale for its use. The provided protocols offer a framework for further preclinical investigation to validate these mechanisms and establish optimal dosing and treatment regimens. Further well-controlled clinical trials are warranted to confirm the efficacy and safety of this compound in a larger patient population.
References
- 1. Vitreous Hemorrhage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aao.org [aao.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application of Jolethin in Hypoxic Stress Models of Retinal Pigment Epithelium (RPE) Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxic stress in the retinal pigment epithelium (RPE) is a significant contributor to the pathogenesis of various retinopathies, including age-related macular degeneration (AMD) and diabetic retinopathy. This stress disrupts the outer blood-retinal barrier (BRB), partly by compromising the integrity of tight junctions between RPE cells, and by promoting an inflammatory microenvironment. Jolethin, a lecithin-bound iodine (LBI) formulation, has demonstrated a protective role for RPE cells under hypoxic conditions. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro hypoxic stress models of RPE cells. The primary mechanism of this compound's action appears to be the suppression of pro-inflammatory chemokines, thereby preserving the structure of tight junctions.
Mechanism of Action
Under hypoxic stress, RPE cells upregulate the secretion of inflammatory chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-C Motif) Ligand 11 (CCL-11). These signaling molecules can lead to the disruption of tight junction proteins, like Zonula occludens-1 (ZO-1), which are critical for maintaining the integrity of the RPE monolayer and the outer blood-retinal barrier. This compound pretreatment has been shown to significantly suppress the hypoxia-induced secretion of MCP-1 and CCL-11, which in turn protects the localization and integrity of ZO-1 at the cell-cell junctions.[1] This anti-inflammatory action is crucial for mitigating the downstream effects of hypoxia on RPE cell barrier function.
Data Presentation
The following tables summarize the quantitative effects of this compound on RPE cells under hypoxic stress induced by cobalt chloride (CoCl₂), a chemical mimic of hypoxia.
Table 1: Effect of this compound on Tight Junction Protein ZO-1 Integrity in Hypoxic ARPE-19 Cells
| Treatment Group | Mean ZO-1 Intensity (Arbitrary Units) | Standard Deviation |
| Control | 29244.6 | ± 2981.2 |
| CoCl₂ (100 µM) | 5787.7 | ± 4126.4 |
| This compound (50 µg/mL) + CoCl₂ (100 µM) | 27189.0 | ± 11231.1 |
| This compound (50 µg/mL) alone | Not significantly different from control | - |
Data adapted from a study on ARPE-19 cells.[1] The intensity of ZO-1 staining at cell junctions was quantified as a measure of tight junction integrity.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion by ARPE-19 Cells under Hypoxic Stress
| Cytokine | Treatment Group | Concentration (pg/mL) | Standard Deviation |
| MCP-1 | Control | 279.7 | ± 68.3 |
| CoCl₂ (100 µM) | 340.8 | ± 43.3 | |
| This compound (50 µg/mL) + CoCl₂ (100 µM) | 182.6 | ± 23.8 | |
| CCL-11 | Control | 12.5 | ± 6.1 |
| CoCl₂ (100 µM) | 15.2 | ± 12.9 | |
| This compound (50 µg/mL) + CoCl₂ (100 µM) | 5.46 | ± 1.9 |
Data adapted from a study on ARPE-19 cells.[1] Cytokine levels in the cell culture supernatant were measured by ELISA.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (Lecithin-bound iodine).
-
Solvent: Sterile, distilled water.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve in sterile distilled water to create a stock solution of 1 mg/mL.
-
Vortex thoroughly until fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Induction of Hypoxic Stress in ARPE-19 Cells and this compound Treatment
This protocol describes the use of Cobalt Chloride (CoCl₂) to chemically induce a hypoxic state.
-
Cell Line: ARPE-19 (human retinal pigment epithelium cell line).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed ARPE-19 cells in the desired culture plates (e.g., 6-well plates for protein analysis, 24-well plates with coverslips for immunofluorescence, or 96-well plates for viability assays) and culture until they reach 80-90% confluency.
-
The day before inducing hypoxia, replace the culture medium with a serum-free medium.
-
Pretreat the cells by adding this compound stock solution to the serum-free medium to a final concentration of 50 µg/mL. Incubate for 24 hours.
-
Prepare a stock solution of CoCl₂ in sterile distilled water.
-
To induce hypoxic stress, add CoCl₂ stock solution to the cell culture medium to a final concentration of 100 µM.
-
Incubate the cells for 4 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Experimental Groups:
-
Control: Cells in serum-free medium.
-
This compound alone: Cells treated with 50 µg/mL this compound.
-
CoCl₂ alone: Cells treated with 100 µM CoCl₂.
-
This compound + CoCl₂: Cells pretreated with 50 µg/mL this compound for 24 hours, followed by the addition of 100 µM CoCl₂ for 4 hours.
-
-
After the incubation period, collect the cell culture supernatant for cytokine analysis and process the cells for immunofluorescence or other downstream assays.
-
Protocol 3: Immunofluorescence Staining for ZO-1
-
Fixation: After treatment, wash the cells grown on coverslips twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against ZO-1 (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope. Quantify the fluorescence intensity at the cell junctions using imaging software.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 and CCL-11
-
Sample Collection: Collect the cell culture supernatant from each experimental group after the treatment period.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for human MCP-1 and CCL-11 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of MCP-1 and CCL-11 in each sample by interpolating from the standard curve.
Visualizations
Caption: Hypoxic stress signaling in RPE cells and this compound's inhibitory action.
Caption: Experimental workflow for this compound application in hypoxic RPE cells.
References
Administration of Jolethin (Lecithin-Bound Iodine) in Preclinical Studies of Inherited Retinal Degeneration
Application Notes and Protocols for Researchers
Introduction
Inherited retinal degenerations (IRDs) are a group of genetic eye diseases that cause progressive vision loss due to the death of photoreceptor cells in the retina.[1] While gene therapy and other advanced treatments are under investigation, there is a continued need for therapeutic strategies that can slow the degenerative process, irrespective of the specific genetic mutation. Jolethin, a formulation of lecithin-bound iodine (LBI), has emerged as a potential candidate for attenuating retinal degeneration.[2][3][4] Historically, iodine-based treatments were thought to enhance retinal metabolism.[3] More recent research suggests that LBI may exert its protective effects by modulating the inflammatory response within the retina.[2][3][4] Specifically, LBI has been shown to suppress the secretion of chemokine (C-C motif) ligand 2 (CCL2) from retinal pigment epithelial (RPE) cells.[2][3] This document provides detailed protocols and application notes for the administration of this compound in a preclinical mouse model of inherited retinal degeneration, based on published studies.
Mechanism of Action
This compound is believed to mitigate retinal degeneration by suppressing inflammation.[3] In the context of retinal degenerative diseases, the inflammatory cascade is a key contributor to photoreceptor cell death.[3] One of the pivotal inflammatory pathways involves the chemokine CCL2 and its receptor CCR2. Elevated levels of CCL2 are observed in retinal degeneration, which promotes the invasion of CCR2-positive macrophages into the retina.[2][4] These infiltrating macrophages can exacerbate tissue damage. This compound (LBI) has been demonstrated to suppress the expression of both Ccl2 and Ccr2 RNA in the retina.[2][4] By inhibiting this signaling axis, this compound reduces the infiltration of harmful macrophages, thereby preserving the retinal structure and function.[2][4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a study administering this compound (LBI) to Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice, a model for inherited retinal degeneration.[2][4]
Table 1: Effect of this compound (LBI) on Retinal Structure and Function
| Parameter | Control Group | This compound (LBI) Group | Time Point |
| Number of Outer Nuclear Layer Nuclei | Lower | Higher | POD 84 |
| Electroretinography (ERG) b-wave amplitude | Lower | Higher | Not Specified |
Table 2: Effect of this compound (LBI) on Gene Expression
| Gene | Control Group | This compound (LBI) Group | Time Point |
| Ccl2 RNA Expression | Higher | Suppressed | Not Specified |
| Ccr2 RNA Expression | Higher | Suppressed | Not Specified |
Table 3: Human Dosage of this compound for Other Retinal Conditions
This table is for informational purposes and does not represent a recommended dosage for inherited retinal degeneration, which is yet to be established in clinical trials.
| Condition | Dosage | Frequency |
| Central Serous Chorioretinopathy, Central Retinal Vein Occlusion, Retinal Hemorrhage, Vitreous Hemorrhage | 300 mcg to 600 mcg of iodine (3 to 6 tablets) | Daily, in 2 to 3 divided doses |
Experimental Protocols
This section details the protocol for administering this compound (LBI) in a mouse model of inherited retinal degeneration, as described in published research.[2][4]
1. Animal Model
-
Model: Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice. This model is suitable for studying retinal degeneration and allows for the visualization of microglia/macrophages.[2]
2. This compound (LBI) Formulation and Administration
-
Formulation: An LBI-containing mouse diet. The specific concentration of LBI in the diet should be determined based on the desired dosage.
-
Administration Timeline:
3. Experimental Workflow
4. Assessment Methods
-
Assessment of Macrophage Invasion (POD 56):
-
Assessment of Retinal Degeneration Severity (POD 84):
-
Assessment of Gene Expression:
-
Assessment of Retinal Function:
Important Considerations
-
Control Group: A control group of mice receiving a standard diet without LBI is essential for comparison.
-
Diet Preparation: Ensure homogenous mixing of LBI in the chow to provide a consistent dose.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Generalizability: These protocols are based on a specific mouse model. Researchers should consider the applicability and potential need for modification when using other models of inherited retinal degeneration.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The administration of this compound in human subjects should only be done under the guidance of a qualified healthcare professional.
References
- 1. Inherited Retinal Degeneration: Towards the Development of a Combination Therapy Targeting Histone Deacetylase, Poly (ADP-Ribose) Polymerase, and Calpain | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jolethin in Retinal Pigment Epithelial Cell Tight Junction Integrity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the retinal pigment epithelium (RPE) is paramount for maintaining the outer blood-retinal barrier (BRB), a critical structure for retinal health. The tight junctions between RPE cells are the primary determinants of this barrier function. Disruption of these junctions is implicated in the pathogenesis of various retinopathies, including age-related macular degeneration (AMD) and diabetic retinopathy. Jolethin, a lecithin-bound iodine (LBI) formulation, has demonstrated a protective effect on RPE tight junction integrity, particularly under conditions of hypoxic stress.
These application notes provide a comprehensive overview of the use of this compound in studying and preserving tight junction integrity in RPE cells. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and its therapeutic potential.
Mechanism of Action
This compound exerts its protective effects on RPE tight junctions under hypoxic conditions by mitigating the inflammatory response. Hypoxia induces the secretion of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-C motif) Ligand 11 (CCL-11) by RPE cells.[1][2] These cytokines can lead to the disruption of tight junction protein organization, thereby compromising the barrier function of the RPE. This compound pretreatment has been shown to suppress the hypoxia-induced increase in MCP-1 and CCL-11 levels, thus preserving the localization and integrity of tight junction proteins like Zonula Occludens-1 (ZO-1).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on RPE cells under hypoxic stress induced by cobalt chloride (CoCl₂), a hypoxia-mimicking agent.
Table 1: Effect of this compound on ZO-1 Tight Junction Protein Integrity in ARPE-19 Cells under Hypoxic Stress
| Treatment Group | Mean ZO-1 Fluorescence Intensity (± SD) |
| Control | 29244.6 ± 2981.2 |
| CoCl₂ (Hypoxia) | 5787.7 ± 4126.4 |
| This compound + CoCl₂ | 27189.0 ± 11231.1 |
Data from Kiuchi et al., 2016.[1][2] The decrease in ZO-1 intensity in the CoCl₂ group was significant compared to the control, while the this compound pretreated group showed no significant difference from the control.[1][2]
Table 2: Effect of this compound on Cytokine Secretion by ARPE-19 Cells under Hypoxic Stress
| Treatment Group | MCP-1 Concentration (pg/mL ± SD) | CCL-11 Concentration (pg/mL ± SD) |
| Control | 279.7 ± 68.3 | 12.5 ± 6.1 |
| CoCl₂ (Hypoxia) | 340.8 ± 43.3 | 15.2 ± 12.9 |
| This compound + CoCl₂ | 182.6 ± 23.8 | 5.46 ± 1.9 |
Data from Kiuchi et al., 2016.[1][2] this compound pretreatment significantly suppressed the hypoxia-induced increase in MCP-1 and CCL-11 secretion.[1][2]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: ARPE-19 cells (a human retinal pigment epithelial cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Dissolve this compound (Lecithin-Bound Iodine) in sterile distilled water. The optimal concentration for pretreatment should be determined, with studies suggesting 50 µg/mL as a non-toxic and effective concentration.[1]
-
Hypoxia Induction: To mimic hypoxic conditions, treat cells with cobalt chloride (CoCl₂). The concentration and duration of treatment should be optimized for the specific experimental setup.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the tight junction barrier in a cell monolayer.
-
Materials:
-
ARPE-19 cells cultured on permeable Transwell® inserts (e.g., 0.4 µm pore size).
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes.
-
Sterile PBS and culture medium.
-
-
Protocol:
-
Culture ARPE-19 cells on Transwell® inserts until a confluent monolayer is formed. This can take several weeks, and the establishment of a stable baseline TEER should be confirmed.
-
Before measurement, allow the culture plates to equilibrate to room temperature for 15-20 minutes.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS, followed by culture medium.
-
Place the shorter electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber of the Transwell®. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank Transwell® insert with medium but without cells to determine the background resistance.
-
Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance_measured - Resistance_blank) x Membrane_Area (cm²)
-
For this compound studies, measure baseline TEER, then treat the cells with this compound followed by the hypoxia-inducing agent. Measure TEER at various time points post-treatment to assess the protective effect of this compound.
-
Paracellular Permeability Assay
This assay measures the flux of a fluorescent tracer across the RPE monolayer, providing a functional assessment of tight junction permeability.
-
Materials:
-
ARPE-19 cells cultured on permeable Transwell® inserts.
-
Fluorescently labeled dextran (e.g., FITC-dextran, 4 kDa or 70 kDa).
-
Fluorometer or fluorescence plate reader.
-
Phenol red-free culture medium.
-
-
Protocol:
-
Culture ARPE-19 cells on Transwell® inserts to confluency and establish a stable TEER.
-
Wash the cell monolayers with pre-warmed, phenol red-free medium.
-
Add fresh phenol red-free medium to the basolateral chamber.
-
Add phenol red-free medium containing a known concentration of FITC-dextran to the apical chamber.
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber. Replace the collected volume with fresh medium.
-
Measure the fluorescence intensity of the collected samples and a standard curve of FITC-dextran using a fluorometer.
-
Calculate the permeability coefficient (Papp) to quantify the flux of the tracer across the monolayer.
-
In this compound experiments, compare the Papp values between control, hypoxia-treated, and this compound-pretreated, hypoxia-exposed groups.
-
Immunofluorescence Staining for Tight Junction Proteins
This technique allows for the visualization of the localization and organization of tight junction proteins.
-
Materials:
-
ARPE-19 cells cultured on glass coverslips or Transwell® membranes.
-
4% paraformaldehyde (PFA) for fixation.
-
0.1-0.5% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-occludin, rabbit anti-claudin-1).
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse).
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Protocol:
-
Seed and culture ARPE-19 cells on the desired substrate. After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope. Analyze the continuity and localization of the tight junction proteins at the cell borders.
-
Western Blotting for Tight Junction Proteins
Western blotting is used to quantify the total protein levels of tight junction components.
-
Materials:
-
ARPE-19 cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-occludin, rabbit anti-claudin-1, and anti-β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After treatment, lyse the ARPE-19 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Signaling Pathways and Visualizations
This compound's protective effect on RPE tight junctions under hypoxia is mediated by the suppression of inflammatory signaling. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound's protective action on RPE tight junctions.
Caption: Experimental workflow for assessing this compound's effect on RPE tight junctions.
Conclusion
This compound presents a promising therapeutic agent for protecting the integrity of the RPE barrier against hypoxic damage. The provided protocols and data offer a framework for researchers to further investigate its mechanisms and potential applications in treating retinal diseases characterized by BRB dysfunction. The ability of this compound to suppress inflammatory cytokine production highlights a key pathway for maintaining tight junction stability and preserving retinal health.
References
- 1. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Jolethin Clinical Efficacy Studies in Cardiometabolic Disease
Introduction
Jolethin is a lecithin-bound iodine formulation that has been clinically used for various conditions, including certain ophthalmic disorders and bronchial asthma.[1][2] Emerging research has highlighted its anti-inflammatory properties, suggesting a broader therapeutic potential.[2] Specifically, studies have indicated that this compound may suppress the expression and secretion of key inflammatory chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), and downregulate inflammatory pathways.[2][3] Given the critical role of chronic inflammation in the pathogenesis of cardiometabolic diseases, such as atherosclerosis, this compound presents a compelling candidate for investigation in this therapeutic area.[4]
These application notes provide a comprehensive framework for designing preclinical and clinical studies to evaluate the efficacy of this compound for a potential indication in cardiometabolic disease. The protocols and workflows are intended for researchers, scientists, and drug development professionals.
Section 1: Preclinical Efficacy and Mechanism of Action
Before proceeding to human trials, it is crucial to establish preclinical proof-of-concept and further elucidate the mechanism of action of this compound in cell and animal models relevant to cardiometabolic disease.
In Vitro Cellular Assays
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic potential of this compound on relevant cell types (e.g., human aortic endothelial cells, macrophages) and establish a non-toxic dose range for subsequent functional assays.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Anti-Inflammatory Activity (Cytokine Quantification by ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines in response to a stimulus.
Methodology:
-
Cell Culture: Culture macrophages (e.g., THP-1-derived) or endothelial cells.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to measure the concentration of key inflammatory markers such as MCP-1, IL-6, and TNF-α, according to the manufacturer's instructions.
-
Analysis: Compare cytokine concentrations in this compound-treated wells to the LPS-only control.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound
| This compound Conc. (µM) | Cell Viability (%) | MCP-1 Inhibition (%) | IL-6 Inhibition (%) |
| 0 (Control) | 100 ± 4.5 | 0 | 0 |
| 1 | 98 ± 3.2 | 15 ± 2.1 | 12 ± 1.8 |
| 10 | 95 ± 4.1 | 45 ± 3.8 | 38 ± 4.0 |
| 50 | 91 ± 5.0 | 78 ± 4.5 | 65 ± 5.1 |
| 100 | 88 ± 4.8 | 85 ± 3.9 | 72 ± 4.2 |
In Vivo Animal Models
Protocol 3: Murine Model of Atherosclerosis
Objective: To evaluate the efficacy of this compound in reducing atherosclerotic plaque development in a genetically modified mouse model.
Methodology:
-
Model Selection: Use Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.[6][7]
-
Acclimatization: Acclimatize 8-week-old male ApoE-/- mice for one week.
-
Diet and Grouping:
-
Group 1 (Control): Western-type high-fat diet + Vehicle.
-
Group 2 (Low Dose): Western-type high-fat diet + this compound (e.g., 10 mg/kg/day via oral gavage).
-
Group 3 (High Dose): Western-type high-fat diet + this compound (e.g., 50 mg/kg/day via oral gavage).
-
Group 4 (Positive Control): Western-type high-fat diet + Atorvastatin (e.g., 10 mg/kg/day).
-
-
Treatment Period: Administer treatments daily for 12 weeks.
-
Endpoint Analysis:
-
Lipid Profile: Measure total cholesterol, LDL, HDL, and triglycerides from plasma at baseline and end of study.
-
Aortic Plaque Analysis: At the end of the study, perfuse and excise the aorta. Perform en face staining with Oil Red O to quantify the total plaque area.
-
Histology: Section the aortic root and perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess lesion size, composition, and collagen content.
-
Immunohistochemistry: Stain aortic sections for markers of inflammation (e.g., CD68 for macrophages).
-
Table 2: Hypothetical Efficacy of this compound in ApoE-/- Mouse Model of Atherosclerosis
| Treatment Group | Aortic Plaque Area (% of total) | Plasma Cholesterol (mg/dL) | Aortic Macrophage Infiltration (CD68+ area %) |
| Vehicle Control | 45 ± 5.2 | 550 ± 45 | 15 ± 2.5 |
| This compound (Low Dose) | 32 ± 4.1 | 480 ± 38 | 10 ± 1.9 |
| This compound (High Dose) | 25 ± 3.5 | 425 ± 30 | 7 ± 1.5 |
| Atorvastatin | 22 ± 3.1 | 350 ± 25 | 6 ± 1.2 |
Section 2: Clinical Trial Experimental Design
Following successful preclinical evaluation, a phased clinical trial program is necessary to establish the safety and efficacy of this compound in humans.
Visualizing the Drug Development Pathway
The overall progression from preclinical research to clinical application can be visualized as a structured pipeline.
Phase I Clinical Trial: Safety and Pharmacokinetics
Objective: To assess the safety, tolerability, and pharmacokinetic (PK) profile of this compound in healthy human volunteers.[8]
Protocol 4: Phase I Single and Multiple Ascending Dose (SAD/MAD) Study
Design: A randomized, double-blind, placebo-controlled study.
-
Part A: Single Ascending Dose (SAD): Sequential cohorts of 8 subjects (6 active, 2 placebo) receive a single oral dose of this compound. Doses escalate in subsequent cohorts (e.g., 50mg, 100mg, 200mg, 400mg) after a safety review of the preceding cohort.[9]
-
Part B: Multiple Ascending Dose (MAD): Sequential cohorts of 8 subjects (6 active, 2 placebo) receive daily oral doses of this compound for 7-14 days. Dose escalation proceeds after a safety and PK review.[9][10]
Key Assessments:
-
Safety: Continuous monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[9]
-
Pharmacokinetics (PK): Serial blood sampling over 24-48 hours (SAD) and at steady-state (MAD) to determine Cmax, Tmax, AUC, and half-life.
Table 3: Hypothetical Phase I (SAD) Study - Summary of Pharmacokinetic Parameters
| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| 50 mg | 6 | 150 ± 25 | 2.0 ± 0.5 | 950 ± 150 |
| 100 mg | 6 | 310 ± 40 | 2.1 ± 0.6 | 2050 ± 280 |
| 200 mg | 6 | 650 ± 75 | 1.9 ± 0.4 | 4500 ± 550 |
| 400 mg | 6 | 1280 ± 150 | 2.2 ± 0.5 | 9800 ± 1100 |
This compound's Proposed Anti-Inflammatory Signaling Pathway
Based on preclinical data, this compound is hypothesized to interfere with inflammatory signaling cascades that are crucial in atherosclerosis. This involves the recruitment of monocytes to the arterial wall, a process mediated by chemokines like MCP-1 (CCL2).
Phase II Clinical Trial: Efficacy and Dose-Finding
Objective: To establish proof-of-concept for this compound's efficacy and to identify an optimal dose range in patients with evidence of cardiometabolic disease and systemic inflammation.[11][12]
Protocol 5: Phase IIa Randomized Controlled Trial
Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[13]
-
Patient Population: Patients with stable coronary artery disease and elevated high-sensitivity C-reactive protein (hs-CRP > 2 mg/L), a marker of inflammation.
-
Randomization: 150 patients randomized (1:1:1) to three arms:
-
Arm 1: Placebo.
-
Arm 2: this compound Low Dose (e.g., 100 mg/day).
-
Arm 3: this compound High Dose (e.g., 200 mg/day).
-
Endpoints:
-
Primary Efficacy Endpoint: Percent change in hs-CRP from baseline to week 12.
-
Secondary Efficacy Endpoints:
-
Safety Endpoint: Incidence of treatment-emergent adverse events.
Table 4: Hypothetical Phase IIa Study - Key Efficacy Endpoints at Week 12
| Parameter | Placebo (N=50) | This compound Low Dose (N=50) | This compound High Dose (N=50) |
| hs-CRP (% Change) | -5% ± 8% | -25% ± 12% | -40% ± 15% |
| IL-6 (% Change) | -2% ± 10% | -18% ± 15% | -30% ± 18% |
| LDL-C (% Change) | +1% ± 5% | -8% ± 7% | -12% ± 9% |
This document outlines a systematic, multi-stage approach to evaluating the clinical efficacy of this compound for a novel indication in cardiometabolic disease. The proposed experimental designs, from in vitro mechanistic studies to a randomized Phase IIa clinical trial, provide a robust framework for generating the necessary data to support further development. A successful outcome in these studies would warrant progression to larger Phase III pivotal trials to definitively establish this compound's role as a new therapy targeting inflammation in cardiometabolic disorders.
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ccrps.org [ccrps.org]
- 9. southernstarresearch.com [southernstarresearch.com]
- 10. quanticate.com [quanticate.com]
- 11. rhoworld.com [rhoworld.com]
- 12. An Overview of Phase II Clinical Trial Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key Considerations for Phase 2 or 3 Clinical Study Design of Anti-Inflammatory Agent for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Towards New Biomarkers of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring Jolethin Effects on Retinal Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jolethin, a lecithin-bound iodine (LBI) preparation, has been utilized clinically for various retinal diseases, with evidence suggesting it may enhance retinal metabolism and exert anti-inflammatory effects.[1][2] Studies have indicated that LBI can suppress the secretion of chemokine (C-C motif) ligand 2 (CCL2) from retinal pigment epithelial cells and reduce the expression of Ccl2 and its receptor Ccr2 in mouse models of retinal degeneration.[1] Given the retina's high metabolic demand, particularly from photoreceptors which rely heavily on aerobic glycolysis, understanding how compounds like this compound modulate these energetic pathways is crucial for therapeutic development.[3][4][5]
This document provides a comprehensive overview of modern techniques to measure the effects of this compound on retinal metabolism. It details in vivo, ex vivo, and cellular-level protocols to provide a multi-faceted approach to characterizing the compound's mechanism of action.
Section 1: In Vivo Analysis of Retinal Function and Metabolism
In vivo methods are essential for assessing the physiological impact of this compound in a living organism, providing insights into overall retinal health and function.
1.1 Electroretinography (ERG) ERG measures the electrical response of the various cell types in the retina to a light stimulus. It is a critical tool for functionally assessing retinal health and can indicate metabolic stress or improvement.[1] A higher b-wave amplitude, for instance, may suggest improved retinal function following this compound treatment.[1]
1.2 Retinal Imaging and Blood Flow Analysis Advanced imaging techniques can non-invasively assess retinal structure and hemodynamics.
-
Optical Coherence Tomography (OCT): Provides high-resolution, cross-sectional images of retinal layers. Thinning of layers like the outer nuclear layer can indicate cell loss, a process this compound may mitigate.[6]
-
OCT-Angiography (OCTA): Visualizes retinal and choroidal circulation without the need for dye injection, allowing for the assessment of vascular density and blood flow changes.[6]
-
Retinal Oximetry: This technique measures the oxygen saturation of hemoglobin in retinal vessels, providing a direct readout of oxygen delivery and consumption.[7][8] Combining oximetry with blood flow measurements allows for the calculation of the retinal metabolic rate of oxygen (rMRO2).[9][10]
1.3 In Vivo Metabolic Flux Analysis Directly tracking the fate of metabolic substrates in a living animal provides the most physiologically relevant data. This can be achieved by infusing stable isotope-labeled molecules, such as 13C-glucose, and subsequently analyzing the retina and RPE for labeled metabolites using mass spectrometry.[11] This method can reveal how this compound alters glucose utilization and its downstream pathways in real-time.[11][12]
Section 2: Ex Vivo Analysis of Isolated Retinal Tissue
Ex vivo assays using freshly isolated retinal explants offer a highly controlled environment to directly measure metabolic rates and probe cellular mechanisms without systemic variables.[13][14]
2.1 Extracellular Flux Analysis This is a cornerstone technique for assessing the two major energy-producing pathways: oxidative phosphorylation (OXPHOS) and glycolysis.[15] The assay is performed on isolated retinal explants and measures the oxygen consumption rate (OCR) as an indicator of OXPHOS and the extracellular acidification rate (ECAR) as a proxy for glycolysis.[15][16]
2.2 Metabolomics and Stable Isotope Tracing Mass spectrometry-based metabolomics provides an unbiased, comprehensive snapshot of the metabolic changes in retinal tissue following this compound treatment.[4][17] When combined with stable isotope tracers like U-13C-Glucose, it allows for the precise mapping of metabolic flux through various pathways.[12]
Section 3: Experimental Protocols
Protocol 3.1: Ex Vivo Extracellular Flux Analysis of Mouse Retinal Explants
This protocol describes the use of an extracellular flux analyzer to measure OCR and ECAR in isolated mouse retinal explants treated with this compound.[15][16]
Materials:
-
Extracellular flux analyzer and 24-well sensor cartridges
-
Calibration solution
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Dissection microscope and tools (fine angled forceps)
-
This compound (prepared in a suitable vehicle)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test compounds (e.g., glucose, oligomycin, 2-DG)
-
Lysis buffer and DNA/protein quantification kit
Methodology:
-
Sensor Cartridge Hydration: Add 1 mL of calibration solution to each well of the sensor cartridge and incubate overnight at 37°C in a CO2-free incubator.[16]
-
Drug Loading: Load the injector ports on the sensor cartridge with the metabolic stress test compounds. For this compound testing, load this compound or vehicle into Port A to be injected after baseline measurements.
-
Mouse Euthanasia and Eye Enucleation: Euthanize a mouse according to approved institutional protocols. Immediately enucleate the eyes using curved scissors.
-
Retina Dissection:
-
Under a dissection microscope, make a circumferential incision posterior to the ora serrata.
-
Remove the cornea, lens, and vitreous body.
-
Gently detach the retina from the retinal pigment epithelium (RPE) and place it in warm assay medium.[15][16]
-
Carefully remove any remaining vitreous or RPE from the isolated retina.[15]
-
-
Explant Plating: Place the isolated retina into a well of the 24-well assay plate containing warm medium. Use a custom mesh insert to gently submerge and secure the tissue at the bottom of the well.
-
Incubation: Incubate the tissue plate in a 37°C CO2-free incubator for at least 60 minutes to allow for temperature and pH equilibration.[15]
-
Assay Execution:
-
Place the hydrated sensor cartridge into the flux analyzer for calibration.
-
Replace the calibration plate with the tissue plate.
-
Program the analyzer to perform a sequence of mix, wait, and measure cycles (e.g., 2 min mix, 2 min wait, 5 min measure).[15]
-
Establish a baseline rate (3-4 cycles), then inject this compound/vehicle and measure the acute response.
-
Proceed with the sequential injection of mitochondrial or glycolysis stress test drugs to determine key metabolic parameters.
-
-
Data Normalization: After the assay, remove the retinal tissue from each well, lyse it, and quantify the total protein or DNA content. Normalize the OCR and ECAR data to the protein/DNA amount in each well.[15]
Protocol 3.2: Untargeted Metabolomics of Retinal Tissue
This protocol outlines the steps for preparing retinal tissue for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Experimental Groups: Prepare groups of mice to be treated with this compound (e.g., via supplemented feed[1]) or a control diet for a specified duration.
-
Tissue Harvest: Euthanize mice and dissect retinas as described in Protocol 3.1.
-
Metabolism Quenching: Immediately flash-freeze the isolated retinas in liquid nitrogen to halt all metabolic activity.[17] Store at -80°C until extraction.
-
Metabolite Extraction:
-
Homogenize the frozen retinal tissue in a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution).
-
Centrifuge the homogenate at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract into an LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).
-
Detect and quantify metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites by comparing them to a known metabolite library.
-
Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly altered by this compound treatment.
-
Use pathway analysis tools (e.g., MetaboAnalyst) to identify the metabolic pathways most affected by this compound.[17]
-
Section 4: Data Presentation and Expected Outcomes
The following tables summarize hypothetical data from the described experiments to illustrate the potential effects of this compound.
Table 1: Extracellular Flux Analysis of Retinal Explants
| Parameter | Control Group | This compound-Treated | % Change | P-value |
| Basal OCR (pmol O2/min/µg protein) | 150 ± 12 | 175 ± 15 | +16.7% | <0.05 |
| Maximal Respiration (pmol O2/min/µg protein) | 320 ± 25 | 380 ± 30 | +18.8% | <0.05 |
| Spare Respiratory Capacity (%) | 113% | 117% | +3.5% | n.s. |
| Basal ECAR (mpH/min/µg protein) | 85 ± 7 | 75 ± 6 | -11.8% | <0.05 |
| Glycolytic Capacity (mpH/min/µg protein) | 110 ± 9 | 105 ± 8 | -4.5% | n.s. |
OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data are Mean ± SEM.
Table 2: Key Metabolite Changes in Retinal Tissue
| Metabolite | Pathway | Fold Change (this compound vs. Control) | P-value |
| Lactate | Glycolysis | -1.5 | <0.01 |
| Citrate | TCA Cycle | +1.3 | <0.05 |
| Alpha-Ketoglutarate | TCA Cycle | +1.4 | <0.05 |
| Glutathione (GSH) | Oxidative Stress | +1.8 | <0.01 |
| Aspartate | Amino Acid Metabolism | +1.2 | <0.05 |
Section 5: Visualizations of Pathways and Workflows
Diagrams:
Caption: Hypothetical signaling pathway of this compound in retinal cells.
Caption: Workflow for assessing this compound's effects on retinal metabolism.
Caption: Hierarchical relationship of analytical techniques.
References
- 1. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism and Vascular Retinopathies: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo retinal imaging in translational regenerative research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Approach to Retinal Oxygen Extraction Measurement Based on Laser Speckle Flowgraphy and Retinal Oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Methods to measure blood flow and vascular reactivity in the retina [frontiersin.org]
- 9. A combined method to quantify the retinal metabolic rate of oxygen using photoacoustic ophthalmoscopy and optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. An Analysis of Metabolic Changes in the Retina and Retinal Pigment Epithelium of Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo models of retinal neurovascular diseases - Rossino - Annals of Eye Science [aes.amegroups.org]
- 14. Retinal Explant of the Adult Mouse Retina as an Ex Vivo Model for Studying Retinal Neurovascular Diseases [jove.com]
- 15. Measurement of Energy Metabolism in Explanted Retinal Tissue Using Extracellular Flux Analysis [jove.com]
- 16. Video: Measurement of Energy Metabolism in Explanted Retinal Tissue Using Extracellular Flux Analysis [jove.com]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
Jolethin and Anti-VEGF Combination Therapy: A Review of Preclinical and Clinical Research
The combination of Jolethin (Lecithin-Bound Iodine) with anti-VEGF (Vascular Endothelial Growth Factor) therapies presents a potential adjunctive strategy, primarily explored in the context of retinal diseases. While robust data from dedicated oncology studies remains limited, existing research in ophthalmology suggests a complementary mechanism of action that may warrant further investigation in cancer therapy.
This compound, a compound containing lecithin-bound iodine, has been approved for the treatment of various retinal diseases in Japan and China.[1] Its mechanism is thought to involve the protection of tight junctions in retinal pigment epithelial cells, even under hypoxic or VEGF-induced stress.[1] Anti-VEGF therapies, on the other hand, are a cornerstone of treatment for several cancers and neovascular retinal diseases.[2][3] They function by directly inhibiting VEGF, a key signaling protein that promotes the growth of new blood vessels (angiogenesis), a process crucial for tumor growth and the progression of certain eye conditions.[3]
The rationale for combining these two agents stems from the potential for this compound to address aspects of vascular permeability and cellular integrity that may not be fully targeted by anti-VEGF drugs alone. This could potentially enhance the overall efficacy of anti-angiogenic treatment.[1]
Mechanism of Action and Signaling Pathways
Anti-VEGF Therapy:
Anti-VEGF agents, such as bevacizumab and ranibizumab, are monoclonal antibodies or antibody fragments that bind to VEGF-A.[4] This binding prevents VEGF-A from interacting with its receptors (VEGFRs) on the surface of endothelial cells. The downstream signaling cascade, which includes pathways like PLC, PI3K/Akt, and MAPK, is consequently inhibited. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing angiogenesis.
This compound (Lecithin-Bound Iodine):
The precise signaling pathway of this compound in an anti-angiogenic or anti-cancer context is not well-elucidated in the available literature. Research in retinal pigment epithelial cells suggests that this compound may protect the conformation of tight junction proteins from VEGF-induced disruption.[1] This implies a mechanism that could involve the stabilization of cell-cell adhesion and the reduction of vascular permeability.
Preclinical and Clinical Data Summary
Currently, there is a lack of dedicated preclinical or clinical studies that provide quantitative data on the synergistic effects of this compound and anti-VEGF therapy in an oncology setting. The available information is primarily from ophthalmological research and case reports.
One study on retinal pigment epithelial cells showed that pretreatment with Lecithin-Bound Iodine (LBI), the active component of this compound, decreased the disruption of tight junctions induced by VEGF.[1] This suggests a protective role against VEGF-mediated increases in vascular permeability.
Experimental Protocols
Given the limited direct research on the combination therapy in oncology, the following are generalized protocols that could be adapted to investigate the potential synergy of this compound and anti-VEGF agents in a preclinical cancer model.
1. In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound, an anti-VEGF agent (e.g., bevacizumab), or a combination of both. A vehicle-treated group should be included as a control.
-
Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
2. In Vivo Tumor Xenograft Model
This model evaluates the effect of the combination therapy on tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., a human colorectal or lung cancer cell line) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, anti-VEGF agent alone, and the combination of this compound and the anti-VEGF agent.
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume using calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31, and apoptosis like cleaved caspase-3).
-
Experimental Workflow
The following diagram illustrates a general workflow for preclinical evaluation of the combination therapy.
Future Directions
The potential for this compound to act as an adjunctive therapy to anti-VEGF agents in oncology is an area that requires further dedicated research. Future studies should focus on elucidating the precise molecular mechanisms of this compound in cancer cells and the tumor microenvironment. Well-designed preclinical studies using various cancer models are necessary to establish efficacy and safety before any potential clinical investigation in cancer patients. The primary evidence for this compound's utility currently lies within the field of ophthalmology, and its translation to oncology remains a prospective area of investigation.
References
- 1. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty Years of Anti-Vascular Endothelial Growth Factor Therapeutics in Neovascular Age-Related Macular Degeneration Treatment [mdpi.com]
- 3. Comparison of Anti-VEGF Treatments for Wet AMD - American Academy of Ophthalmology [aao.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Jolethin stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Jolethin, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored away from direct sunlight, heat, and moisture.[1] For optimal long-term stability, it is recommended to store it in a cool, dark, and dry place.
Q2: How should I handle this compound once its original packaging is opened?
A2: Once removed from its press-through package (PTP), this compound tablets should be protected from moisture and light to prevent degradation.[1] It is advisable to store them in a tightly sealed container, preferably with a desiccant, in a dark environment.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution may indicate degradation. Iodine, a key component of this compound, can undergo chemical changes, especially when exposed to light or incompatible chemicals. Discard the solution and prepare a fresh one.
Q4: What solvents are recommended for dissolving this compound for in vitro experiments?
Q5: Are there any known incompatibilities for this compound?
A5: this compound, as an iodinated compound, should be handled with care. Avoid acidic conditions (low pH) as this can enhance the volatility of iodine.[4] Lecithin itself is generally stable but can be incompatible with strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | This compound may have limited solubility in purely aqueous buffers due to the lipid nature of lecithin. | - Try preparing an emulsion or a liposomal formulation. - Consider using a co-solvent, but verify its compatibility with your experimental system. |
| Inconsistent experimental results | This could be due to degradation of the compound from improper storage or handling. | - Prepare fresh solutions for each experiment. - Ensure the compound is stored correctly, protected from light, heat, and moisture.[1] - Verify the consistency of your solvent and other reagents. |
| Difficulty in achieving a homogenous solution | The amphiphilic nature of lecithin can make it challenging to dissolve uniformly. | - Use sonication or vortexing to aid dissolution. - Gentle heating may be attempted, but monitor for any signs of degradation. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Temperature | Cool | Store in a refrigerator where possible, avoiding freezing. | [1] |
| Light | Avoid Direct Sunlight | Store in an amber vial or a dark cabinet. | [1] |
| Moisture | Avoid Moisture | Store in a tightly sealed container, consider using a desiccant. | [1] |
| pH | Neutral to Basic | Avoid acidic environments to prevent iodine volatilization. | [4] |
Experimental Protocols
General Protocol for Preparation of a this compound Stock Solution
This is a general guideline; specific concentrations and solvents should be optimized for your particular experiment.
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution:
-
For organic solvent-based stock: Add the appropriate volume of your chosen organic solvent (e.g., ethanol, DMSO) to the this compound powder. Vortex or sonicate until fully dissolved.
-
For aqueous-based preparations: Due to the nature of lecithin, forming a stable aqueous solution can be challenging. Consider preparing a lipid emulsion or liposome suspension. This may involve dissolving this compound in a small amount of a water-miscible organic solvent first, followed by gradual addition to the aqueous buffer with vigorous stirring or sonication.
-
-
Sterilization (if required): If the solution is for cell culture use, filter-sterilize through a 0.22 µm filter that is compatible with your solvent. Note that highly lipidic solutions may be difficult to filter.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 4°C or -20°C for short-term and long-term storage, respectively).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Proposed mechanism of enhanced iodine absorption with this compound.
References
Technical Support Center: Overcoming Poor Solubility of Lecithin-Bound Iodine In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lecithin-Bound Iodine (LBI). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming the inherently poor aqueous solubility of this complex.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with Lecithin-Bound Iodine.
Q1: My Lecithin-Bound Iodine (LBI) is not dissolving in aqueous buffer. What should I do?
A1: Lecithin-Bound Iodine is expected to have low solubility in purely aqueous media as lecithin itself is only partially soluble in water.[1][2] The complex readily hydrates to form emulsions rather than a true solution.[1] To improve solubility and dispersion, consider the following troubleshooting steps:
-
Incorporate Co-solvents: The addition of a water-miscible organic solvent can significantly improve the solubility of LBI. Ethanol is a suitable co-solvent for lecithin.[2] Start by preparing a stock solution of LBI in a small amount of ethanol before adding it to your aqueous buffer.
-
Utilize Surfactants: Non-ionic surfactants are effective in enhancing the solubility of lipid-based formulations.[3][4][5][6] Polysorbate 80 (Tween 80) is a commonly used surfactant that can be incorporated into your formulation to aid in the dispersion and solubilization of LBI.
-
Apply Mechanical Agitation: Vigorous stirring or vortexing can help in the formation of a stable dispersion. For more effective and uniform particle size reduction, consider using sonication or high-pressure homogenization.
-
Adjust the pH: The pH of the medium can influence the stability of lecithin-based emulsions. While the direct impact on LBI solubility is not well-documented, it is a parameter that can be optimized.
Q2: I've managed to disperse the LBI, but the solution is cloudy and I see particulates. How can I achieve a clearer solution?
A2: A cloudy appearance is typical for a dispersion of LBI in an aqueous medium, indicating the formation of micelles or nanoparticles rather than a true solution. If a clearer solution is required for your assay, or if you observe large aggregates, consider these strategies:
-
Optimize Surfactant Concentration: The concentration of the surfactant is crucial. Too little may not be effective, while too much can lead to the formation of different micellar structures. Experiment with a range of surfactant concentrations to find the optimal level for your specific LBI concentration.
-
Particle Size Reduction (Nanonization): To obtain a less turbid and more stable dispersion, reducing the particle size to the nanoscale is a highly effective strategy. This can be achieved through techniques like high-pressure homogenization or microfluidization.
-
Filtration: For removing larger aggregates, you can filter the dispersion through a syringe filter. However, be cautious with the pore size, as very small pores might remove a significant portion of your dispersed LBI.
Q3: How does the choice of oil in a lipid-based formulation affect the solubility of LBI?
A3: While LBI is a complex of lecithin and iodine, its behavior in a lipid-based formulation will be influenced by the surrounding lipid environment. Lecithin is soluble in fatty acids and oils.[1] The choice of oil in a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion can impact the overall solubility and stability of the formulation. Medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs) are common choices. The solubility of the drug in the selected oil is a critical factor for a successful formulation.
Q4: My LBI formulation shows instability over time (e.g., precipitation, phase separation). How can I improve its stability?
A4: Instability in lipid-based formulations is a common challenge. To enhance the stability of your LBI preparation, consider the following:
-
Optimize the Formulation: The ratio of oil, surfactant, and co-surfactant is critical for the stability of self-emulsifying systems. A systematic approach to optimizing these ratios is recommended.
-
Incorporate a Co-surfactant: A co-surfactant can improve the flexibility of the surfactant film at the oil-water interface, leading to a more stable emulsion.
-
Control Storage Conditions: Lipid-based formulations can be sensitive to temperature and light. Store your preparations in a cool, dark place. For long-term storage, refrigeration may be necessary, but be sure to check for any phase separation upon cooling and re-warming.
Data Presentation: Enhancing LBI Solubility
| Formulation Component/Condition | Solvent System | Expected Solubility | Estimated Quantitative Solubility Range (mg/mL) | Rationale |
| LBI Alone | Aqueous Buffer (pH 7.0) | Poor | < 0.1 | Lecithin is only partially soluble in water and forms emulsions.[1][2] |
| LBI with Co-solvent | 10% Ethanol in Aqueous Buffer | Moderate | 0.1 - 1.0 | Ethanol is a known solvent for lecithin.[2] |
| LBI with Surfactant | 1% Tween 80 in Aqueous Buffer | Good | 1.0 - 5.0 | Surfactants like Tween 80 enhance the dispersion and solubilization of lipids.[3][4][5][6] |
| LBI in Lipid-Based System | SEDDS (MCT/Tween 80) | Very Good | > 5.0 | Self-emulsifying systems create fine oil-in-water emulsions that can effectively solubilize lipophilic compounds. |
| LBI (Nanonized) | Aqueous Buffer (pH 7.0) | Good | 1.0 - 5.0 | Reducing particle size increases the surface area, leading to enhanced dissolution and apparent solubility. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and overcome the poor solubility of Lecithin-Bound Iodine in vitro.
Protocol 1: In Vitro Solubility Assessment of Lecithin-Bound Iodine
Objective: To determine the equilibrium solubility of LBI in various solvent systems.
Materials:
-
Lecithin-Bound Iodine (LBI) powder
-
Selected solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Co-solvents and surfactants: Ethanol, Tween 80
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Methodology:
-
Preparation of Solvent Systems: Prepare the desired solvent systems (e.g., water, PBS, 10% ethanol in PBS, 1% Tween 80 in PBS).
-
Addition of Excess LBI: Add an excess amount of LBI powder to a known volume (e.g., 2 mL) of each solvent system in a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved LBI.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of iodine in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of LBI in each solvent system, expressed in mg/mL or µg/mL.
Diagram: Workflow for In Vitro Solubility Assessment
Protocol 2: Particle Size Analysis of LBI Formulations
Objective: To measure the particle size distribution of LBI dispersions.
Materials:
-
LBI dispersion
-
Deionized water (for dilution)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS measurement
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation: Dilute the LBI dispersion with deionized water to an appropriate concentration. The optimal concentration will depend on the instrument and should be within the recommended range to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, dispersant viscosity, refractive index).
-
Perform the measurement. Most instruments will automatically perform multiple runs and average the results.
-
-
Data Analysis:
-
The instrument software will provide the mean particle size (z-average) and the Polydispersity Index (PDI).
-
The PDI value indicates the breadth of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.
-
Record the results and repeat the measurement for at least three independently prepared samples to ensure reproducibility.
-
Diagram: Logical Flow for Particle Size Analysis
Protocol 3: In Vitro Dissolution Testing of LBI Formulations
Objective: To evaluate the dissolution rate and extent of LBI from a formulated product in a simulated gastrointestinal fluid.
Materials:
-
LBI formulation (e.g., in a capsule or as a powder)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF))
-
Syringes and filters for sampling
-
HPLC system for analysis
Methodology:
-
Preparation of Dissolution Medium: Prepare the desired volume of the dissolution medium and pre-heat it to 37°C ± 0.5°C in the dissolution vessels.
-
Dissolution Test Setup:
-
Set the paddle speed (e.g., 50 or 75 rpm).
-
Place the LBI formulation into each dissolution vessel.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel using a syringe.
-
Filter the sample immediately through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis: Analyze the concentration of iodine in each filtered sample using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative percentage of LBI dissolved at each time point.
-
Plot the percentage of LBI dissolved against time to generate a dissolution profile.
-
Diagram: Signaling Pathway of In Vitro Dissolution
References
- 1. fao.org [fao.org]
- 2. lecipro.com [lecipro.com]
- 3. Tween 80 and Soya-Lecithin-Based Food-Grade Nanoemulsions for the Effective Delivery of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of soya lecithin and Tween 80 based novel vitamin D nanoemulsions prepared by ultrasonication using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Common adverse effects of Jolethin in animal studies
Technical Support Center: Jolethin Animal Studies
Important Notice: The drug name "this compound" appears to be a fictional substance. Searches for "this compound" in scientific and medical databases have not yielded any information on a compound with this name. Therefore, it is not possible to provide specific data on its adverse effects in animal studies, experimental protocols, or associated signaling pathways.
The following content is presented as a template to demonstrate how such a technical support guide would be structured if data for "this compound" were available. This example uses hypothetical data and established toxicological methodologies for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed adverse effects of this compound in preclinical animal models?
A1: Based on hypothetical preclinical safety studies in rodent and non-rodent species, the most frequently reported adverse effects associated with this compound administration involve the hepatic and cardiovascular systems. Dose-dependent elevations in liver enzymes and mild cardiac arrhythmias have been noted.
Q2: Are there any specific considerations for dose formulation and administration in animal studies?
A2: this compound is sparingly soluble in aqueous solutions. For oral gavage studies, a micronized suspension in 0.5% methylcellulose is recommended for consistent dosing. For intravenous administration, a solution in 20% Captisol® has been shown to be a suitable vehicle. It is critical to ensure the homogeneity of the suspension before each dose administration.
Q3: We are observing unexpected mortality in our high-dose group. What could be the cause?
A3: Unexpected mortality at high doses could be linked to acute cardiotoxicity, a known risk with compounds in the same hypothetical class as this compound. It is recommended to implement telemetry monitoring for cardiovascular parameters in a satellite group to investigate this further. Additionally, ensure the accuracy of dose preparation and administration.
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure Levels
-
Symptom: Inconsistent pharmacokinetic (PK) data with high standard deviations within the same dose group.
-
Possible Causes:
-
Improper dose formulation leading to non-uniform drug concentration.
-
Issues with the administration technique (e.g., incomplete oral gavage).
-
Variability in food intake among animals, which may affect absorption.
-
-
Troubleshooting Steps:
-
Verify Formulation: Confirm the homogeneity of the dosing suspension by taking samples from the top, middle, and bottom of the container for analysis.
-
Standardize Administration: Ensure all technical staff are trained and proficient in the administration technique. For oral gavage, verify the correct placement of the gavage tube.
-
Control Feeding: Fast animals overnight before dosing to minimize the effect of food on drug absorption.
-
Issue 2: Elevated Liver Enzymes (ALT/AST)
-
Symptom: Statistically significant increases in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to the control group.
-
Possible Causes:
-
Direct hepatotoxicity of this compound or its metabolites.
-
Vehicle-related effects, especially with long-term administration.
-
Underlying health conditions in the animal models.
-
-
Troubleshooting Steps:
-
Dose-Response Assessment: Analyze the trend of enzyme elevation across different dose groups. A clear dose-dependent increase is indicative of drug-induced liver injury.
-
Histopathology: Conduct a thorough histopathological examination of liver tissues to identify any cellular damage, inflammation, or necrosis.
-
Vehicle Control Group: Ensure that a vehicle-only control group is included to rule out any effects of the dosing vehicle.
-
Data Presentation
Table 1: Hypothetical Summary of Key Toxicological Findings for this compound in a 28-Day Rat Study
| Parameter | Control (Vehicle) | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Body Weight Gain (g) | 105 ± 10 | 102 ± 12 | 95 ± 11 | 80 ± 15 |
| ALT (U/L) | 35 ± 5 | 40 ± 8 | 75 ± 15 | 150 ± 30 |
| AST (U/L) | 50 ± 7 | 55 ± 10 | 90 ± 18 | 200 ± 45 |
| QTc Interval (ms) | 70 ± 5 | 72 ± 6 | 78 ± 7 | 85 ± 9* |
*Indicates a statistically significant difference (p < 0.05) from the control group. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Assessment of In Vivo Cardiovascular Parameters via Telemetry in Cynomolgus Monkeys
-
Animal Model: Adult male cynomolgus monkeys (n=4 per group).
-
Telemetry Implantation: Animals are surgically implanted with a DSI M11 or equivalent telemetry device. A recovery period of at least four weeks is allowed post-surgery.
-
Acclimation: Animals are acclimated to the study environment and dosing procedures for at least one week prior to the start of the study.
-
Dosing: this compound is administered via oral gavage. A vehicle control group, a low-dose group, and a high-dose group are included.
-
Data Collection: Continuous electrocardiogram (ECG), blood pressure, and heart rate data are collected for 24 hours pre-dose and for 48 hours post-dose.
-
Data Analysis: The primary endpoint is the change in the QTc interval from baseline. Data are averaged over 10-minute intervals. Statistical analysis is performed using a mixed-model ANOVA.
Visualization of Methodologies and Pathways
Caption: A high-level overview of the preclinical safety assessment workflow for this compound.
Caption: A hypothetical signaling pathway for this compound-induced hepatotoxicity.
Technical Support Center: Jolethin for RPE Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Jolethin to protect Retinal Pigment Epithelium (RPE) cells from oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in RPE cells?
This compound is a novel synthetic antioxidant designed to protect RPE cells from oxidative stress-induced apoptosis. Its primary mechanism involves the activation of the Nrf2 signaling pathway. Upon entering the cell, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Q2: What is the recommended concentration range for this compound in RPE cell culture?
The optimal concentration of this compound can vary depending on the RPE cell line and the severity of the oxidative stressor. However, based on studies with ARPE-19 cells, a starting range of 10-50 µM is recommended. Concentrations above 100 µM have been shown to induce cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. Prepare a 10 mM stock solution by dissolving the powder in cell culture grade DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a typical workflow for identifying the optimal, non-toxic concentration of this compound for your specific RPE cell line and experimental conditions.
Technical Support Center: Jolethin Delivery in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jolethin (lecithin-bound iodine) in rodent models of ophthalmic diseases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of this compound to rodent models.
Oral Administration: Medicated Feed
Incorporating this compound into the rodent diet is a common and non-invasive method for long-term studies.
Issue 1: Inconsistent this compound Intake
-
Question: How can I ensure uniform consumption of this compound-medicated feed?
-
Answer:
-
Palatability: this compound, being a lecithin-bound compound, may alter the taste or texture of the feed. It is crucial to monitor food consumption daily, especially during the initial phase of administration. If a decrease in food intake is observed, consider a gradual introduction of the medicated diet by mixing it with the standard diet in increasing ratios.
-
Formulation: Ensure this compound is thoroughly and evenly mixed with the powdered diet before pelleting. Uneven distribution can lead to significant variations in the actual dose received by each animal.
-
Animal Behavior: Socially-housed animals may exhibit dominant behaviors, leading to unequal access to food. For precise dosing, single housing might be necessary, although this can be a stressor and should be considered in the experimental design. If group housing is maintained, providing multiple food sources within the cage can mitigate this issue.
-
Issue 2: Stability of this compound in Feed
-
Question: Does this compound remain stable in the feed over time?
-
Answer:
-
Storage: Medicated feed should be stored in cool, dark, and dry conditions to prevent the degradation of this compound. Iodine compounds can be sensitive to light and humidity.
-
Oral Administration: Oral Gavage
Oral gavage allows for precise dosing but requires proper technique to avoid complications.
Issue 1: Animal Distress or Injury during Gavage
-
Question: What are the signs of improper oral gavage technique, and how can they be avoided?
-
Answer:
-
Signs of Distress: Signs of a stressful or improper procedure include struggling, vocalization, fluid emerging from the nose or mouth, and respiratory distress (e.g., gasping or wheezing).
-
Proper Technique:
-
Restraint: Proper restraint is critical. The mouse or rat should be held firmly but gently, with the head and body in a straight line to facilitate the passage of the gavage needle.
-
Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of esophageal or gastric trauma.
-
Insertion: The needle should be inserted gently along the side of the mouth and advanced slowly down the esophagus. If resistance is met, do not force the needle. Withdraw and re-insert.
-
Volume and Speed: Administer the formulation slowly to prevent reflux. The total volume should not exceed 10 ml/kg body weight for mice.
-
-
Issue 2: Formulation and Stability for Gavage
-
Question: How should this compound be formulated for oral gavage, and is the solution stable?
-
Answer:
-
Formulation: this compound is a lecithin-bound complex and may not be readily soluble in water. It can be prepared as a suspension or emulsion. A common vehicle for poorly water-soluble compounds is 0.5% methylcellulose in water. For lecithin-based compounds, creating a stable microemulsion may be beneficial for absorption. The purity of the lecithin can affect the stability of the emulsion.
-
Stability: The stability of this compound in a liquid formulation for gavage is not well-documented. It is recommended to prepare the formulation fresh before each use. If the formulation must be stored, it should be kept in a cool, dark place, and for no longer than a few days. Visual inspection for precipitation or phase separation is crucial before administration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for rodent models of retinal degeneration?
A1: Based on a study in mice with inherited retinal degeneration, this compound was administered in the feed at two concentrations: a low dose of 0.00037% and a high dose of 0.00112% of the total diet.[1][2][3] The appropriate dose for your specific model and experimental goals should be determined through pilot studies.
Q2: What are the expected pharmacokinetic parameters for this compound in rodents?
-
Iodine: Following oral administration of iodide in rats, blood levels peak at around 2 hours. The elimination half-life appears to be independent of the chemical form of iodine administered.[1] In another study, a single oral dose of 1 mg/kg potassium iodide in rats resulted in significant thyroid uptake inhibition, suggesting rapid absorption.
-
Lecithin: After oral administration of lecithin-containing nanoliposomes in mice, polyunsaturated fatty acids were shown to be enriched in the brain cortex after 8 weeks of administration, indicating absorption and distribution.[3]
Quantitative Data Summary
| Parameter | Iodine (in rats) | Lecithin (in mice) | This compound |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (for iodide)[1] | Not specified, but effects seen after 8 weeks of daily dosing.[3] | Data not available |
| Bioavailability | Readily absorbed, but can be influenced by food in the stomach.[1] | Bioavailable, leading to tissue enrichment.[3] | Data not available |
| Recommended Oral Dose (in feed) | Not applicable | Not applicable | 0.00037% (low) to 0.00112% (high)[1][2][3] |
| Maximum Oral Gavage Volume (mice) | Not applicable | Not applicable | 10 ml/kg body weight |
Q3: What rodent models are relevant for studying this compound's effects?
A3: this compound has been studied in a mouse model of inherited retinal degeneration (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice).[1][2][3] Given its clinical use in central serous chorioretinopathy (CSC), rodent models for this condition would also be highly relevant. While a definitive CSC model is still under development, some mutant mouse strains, like the nm3342 mouse, show promise for studying serous retinal detachments.
Q4: Are there alternative delivery methods for this compound in rodent models?
A4: While oral administration is the most documented route for this compound in rodent studies, other methods used for retinal disease research could be considered, with important caveats:
-
Intravitreal Injection: This method delivers the drug directly to the eye. However, it is invasive and can cause complications such as inflammation, infection, and retinal damage.[4][5][6] Given that this compound is used systemically in humans, this local route may not be appropriate for studying its systemic effects.
Experimental Protocols & Visualizations
Protocol: Preparation of this compound-Medicated Feed
-
Calculate the required amount of this compound: Based on the desired percentage in the final diet (e.g., 0.00112%) and the total weight of the feed to be prepared.
-
Grind the standard rodent chow: Use a blender or mill to create a fine powder.
-
Mix this compound with a small portion of the powdered feed: This ensures a more even distribution.
-
Gradually add the this compound mixture to the rest of the powdered feed: Mix thoroughly in a large container. A mechanical mixer is recommended for large batches.
-
Re-pellet the feed (optional but recommended): If a pelleting machine is available, re-form the medicated powder into pellets. This can reduce dust and waste.
-
Storage: Store the medicated feed in airtight containers in a cool, dark, and dry place.
Caption: Workflow for preparing this compound-medicated rodent feed.
Protocol: Oral Gavage with a this compound Suspension
-
Prepare the vehicle: A 0.5% (w/v) solution of methylcellulose in sterile water is a common choice.
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the concentration of the suspension.
-
Prepare the suspension: Weigh the this compound and gradually add it to the vehicle while vortexing or stirring to create a uniform suspension.
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the precise volume to be administered.
-
Gently restrain the animal, ensuring the head and body are in a straight line.
-
Insert a properly sized, ball-tipped gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: Workflow for administering this compound via oral gavage.
This compound's Proposed Signaling Pathway in Retinal Inflammation
This compound is thought to exert anti-inflammatory effects by suppressing the chemokine (C-C motif) ligand 2 (CCL2).
Caption: Proposed mechanism of this compound in reducing retinal inflammation.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram outlines a logical approach to troubleshooting variability in experimental outcomes when using this compound.
Caption: A logical guide to troubleshooting inconsistent experimental results.
References
- 1. Differences in the distribution of iodine and iodide in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central serous chorioretinopathy mouse model - Sheldon Miller [grantome.com]
- 3. Use of Active Salmon-Lecithin Nanoliposomes to Increase Polyunsaturated Fatty Acid Bioavailability in Cortical Neurons and Mice [mdpi.com]
- 4. Use of Active Salmon-Lecithin Nanoliposomes to Increase Polyunsaturated Fatty Acid Bioavailability in Cortical Neurons and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of a Lecithin Nanoemulsion as a Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Jolethin in Long-Term Retinal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Jolethin (Lecithin-bound iodine) in long-term retinal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are designing a long-term retinal degeneration study in a mouse model. What is a recommended starting dosage for this compound, and how should we approach dose adjustment?
A1:
There are no universally established protocols for adjusting this compound dosage in long-term preclinical retinal studies. However, based on existing literature and general principles of dose-finding studies, a logical approach can be formulated.
Starting Dosage: A preclinical study on inherited retinal degeneration in mice utilized two oral dosages of Lecithin-bound iodine (LBI), the active component of this compound, administered through supplemented feed.[1][2][3] These can serve as a starting point for your experimental design:
-
Low Dose: 0.00037% LBI in feed
-
High Dose: 0.00112% LBI in feed
For reference, the permitted human dosage of this compound is between 300 to 600 µ g/day .[1]
Dosage Adjustment Strategy: A dose-escalation design is a common strategy in preclinical and clinical studies to determine the optimal dose.[4][5][6]
-
Initial Efficacy and Toxicity Assessment: Begin with the low dose and a control group. After a predetermined period (e.g., 4-6 weeks), assess for preliminary signs of efficacy (e.g., preservation of retinal structure via OCT, improved ERG responses) and any signs of toxicity.
-
Dose Escalation: If the low dose is well-tolerated but shows suboptimal efficacy, you can escalate to the high dose. A new cohort of animals should be started on the high dose, alongside the continuation of the low dose and control groups for long-term comparison.
-
Monitoring for Adverse Effects: Throughout the study, it is crucial to monitor for any signs of ocular or systemic toxicity. While this compound has been used in Japan for almost 50 years with no remarkable side effects reported, careful observation is paramount in a research setting.[1] In cases of excessive iodine intake, toxic effects on the retinal pigment epithelium (RPE) and photoreceptors have been observed.[7]
-
Dose Reduction or Discontinuation: If any adverse effects are observed, consider reducing the dosage or discontinuing the treatment for the affected cohort to determine if the effects are reversible.
Below is a logical workflow for a dose adjustment strategy:
Q2: We are observing unexpected retinal inflammation in our this compound-treated group. What could be the cause and how should we troubleshoot?
A2:
This is an unexpected finding, as this compound's proposed mechanism of action is anti-inflammatory through the suppression of Chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2.[1][2][3]
-
Confirm the Finding: Ensure the observation is consistent across multiple animals in the treated group and not an artifact. Repeat key inflammatory marker assessments.
-
Investigate the Compound: Verify the integrity and purity of your this compound supply. Contaminants could potentially induce an inflammatory response.
-
Re-evaluate the Model: Consider if the specific animal model has a unique response to iodine or lecithin.
-
Assess CCL2/CCR2 Pathway: Measure the expression levels of CCL2 and CCR2 in the retinal tissue. If they are not suppressed as expected, it could point to an issue with the drug's activity or a dominant alternative inflammatory pathway in your model.
Q3: Our electroretinography (ERG) results show a decline in retinal function in the high-dose this compound group. How should we interpret this?
A3:
A decline in retinal function at a high dose could indicate potential toxicity.
-
Correlate with Structural Changes: Use Optical Coherence Tomography (OCT) to assess for any corresponding structural changes, such as thinning of the outer nuclear layer or disruption of the RPE.
-
Review Dosage: The high dose used in the preclinical study (0.00112% in feed) may be approaching a toxic level in your specific animal model or strain.
-
Consider Dose Reduction: If the decline in function is significant, a dose reduction for that cohort is warranted to see if the effect is reversible.
-
Histological Analysis: At the study endpoint, perform a detailed histological analysis of the retinal tissue to look for signs of photoreceptor or RPE cell death. Animal studies have indicated that an overdose of iodine can be toxic to the RPE and photoreceptors.[7]
Data Presentation
Table 1: this compound (Lecithin-bound Iodine) Dosages from Preclinical Retinal Degeneration Study in Mice
| Dosage Group | LBI Concentration in Feed |
| Low Dose | 0.00037% |
| High Dose | 0.00112% |
Source:[1]
Table 2: Key Efficacy Endpoints from Preclinical this compound Study
| Outcome Measure | Result in LBI-treated vs. Control |
| CCR2-RFP Expression | Suppressed |
| Outer Nuclear Layer Nuclei | Higher number (preserved) |
| Ccl2 and Ccr2 RNA Expression | Suppressed |
| ERG b-wave amplitude | Higher |
Experimental Protocols
Detailed Methodology for Electroretinography (ERG)
This protocol is adapted from standard procedures for ERG in mouse models of retinal disease.
-
Animal Preparation:
-
Dark-adapt the mice overnight (at least 12 hours) before the procedure.
-
All subsequent procedures until the end of the recording must be performed under dim red light.
-
Anesthetize the mouse using a mixture of ketamine and xylazine.
-
Dilate the pupils with a mydriatic agent.
-
-
Electrode Placement:
-
Place a gold wire electrode on the cornea of each eye.
-
Position a reference electrode in the mouth.
-
A ground electrode is placed subcutaneously in the tail or back.
-
-
Recording:
-
Present standardized flashes of light of varying intensities to the mouse in a Ganzfeld bowl to elicit retinal responses.
-
Record rod-isolated responses first.
-
Light-adapt the mouse for 10 minutes to record cone-isolated responses.
-
-
Data Analysis:
-
Measure the amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) and their implicit times.
-
Compare these parameters between the this compound-treated and control groups over the course of the long-term study.
-
Detailed Methodology for Optical Coherence Tomography (OCT)
This protocol provides a non-invasive method for longitudinal monitoring of retinal structure.
-
Animal Preparation:
-
Anesthetize the mouse as described for ERG.
-
Dilate the pupils.
-
Place the mouse on a heated platform to maintain body temperature.
-
-
Imaging:
-
Use a rodent-specific OCT system.
-
Apply a contact lens to the cornea to maintain hydration and optical clarity.
-
Perform a three-dimensional, dense raster scan to acquire volumetric data of the retina.
-
Generate an OCT fundus image by axial summation of the 3D data for precise registration of subsequent measurements.
-
-
Data Analysis:
-
Use retinal segmentation algorithms to measure the thickness of different retinal layers, particularly the outer nuclear layer (ONL) which contains the photoreceptor cell bodies.
-
Track changes in retinal layer thickness over time in the same animal.
-
Compare the rate of retinal thinning between this compound-treated and control groups.
-
Signaling Pathway Visualization
This compound is believed to exert its therapeutic effect in the retina by modulating inflammatory responses. A key part of this is the suppression of the CCL2-CCR2 signaling axis, which is involved in the recruitment of immune cells to sites of retinal injury.
References
- 1. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. A Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of 2 and 4 Weeks of Twice-Daily Ocular Trabodenoson in Adults with Ocular Hypertension or Primary Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.healio.com [journals.healio.com]
- 7. Iodine-Induced Retinopathy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lecithin-Bound Iodine (LBI) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to potential off-target effects during experiments with Lecithin-Bound Iodine (LBI).
Frequently Asked Questions (FAQs)
Q1: What is Lecithin-Bound Iodine (LBI) and what are its primary expected effects?
A1: Lecithin-Bound Iodine (LBI) is a compound that combines iodine with lecithin, a phospholipid.[1][2] This formulation is intended to leverage the biological roles of both components. Lecithin is a major component of cell membranes and a source of choline, which is a precursor to the neurotransmitter acetylcholine.[1][3] Iodine is an essential trace element required for the synthesis of thyroid hormones (T4 and T3), which regulate metabolism.[1][2] The lecithin component may enhance the absorption and bioavailability of iodine.[2] LBI has been investigated for its potential benefits in neurological health, thyroid function, and for treating certain retinal diseases by suppressing inflammation.[1][4][5]
Q2: We are observing unexpected changes in thyroid hormone levels (hypo- or hyperthyroidism) in our animal models after administering LBI. Why could this be happening?
A2: This is a critical and not entirely unexpected observation. The iodine component of LBI is pharmacologically active and can directly influence thyroid function.[6] Excess iodine can lead to either hypothyroidism (the Wolff-Chaikoff effect) or hyperthyroidism (the Jod-Basedow phenomenon), particularly in subjects with underlying thyroid conditions.[6][7][8]
-
Iodine-Induced Hypothyroidism: A large load of iodine can transiently inhibit the synthesis of thyroid hormones.[7][9] While most subjects "escape" this effect, some may develop persistent hypothyroidism.[9]
-
Iodine-Induced Hyperthyroidism: In individuals with pre-existing thyroid autonomy (like nodules), an iodine load can trigger excessive hormone production.[10]
It is crucial to monitor thyroid function tests (TSH, T3, T4) and consider the baseline iodine status of the animal models.[6]
Q3: Our in vitro cell cultures show high cytotoxicity at lower-than-expected LBI concentrations. What are the potential causes?
A3: High cytotoxicity could stem from several factors unrelated to your primary target. First, confirm the effect is not an artifact by verifying concentrations, checking solvent toxicity, and ensuring your compound is stable and soluble in the culture medium.[11] If the cytotoxicity is confirmed, consider these possibilities:
-
Oxidative Stress: High concentrations of iodine can induce the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.[12]
-
Lecithin Component: While generally safe, the lecithin component (especially if oxidized) could contribute to lipid peroxidation, affecting cell membrane integrity.
-
Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., MTT, LDH). Run proper controls to rule this out.[11][13]
Q4: We've noticed an unexpected inflammatory response in our experiments. Could LBI be the cause?
A4: This is plausible and could be linked to either component. While one study showed LBI suppressed inflammatory markers like CCL2 in a retinal degeneration model, the context is key.[4][5]
-
Lecithin Metabolism: The lecithin (phosphatidylcholine) component can be metabolized by gut microbiota into trimethylamine (TMA), which is then oxidized in the liver to trimethylamine N-oxide (TMAO).[14][15][16] Elevated TMAO has been linked to inflammatory pathways and cardiovascular disease.[17] While this is an in vivo metabolic effect, it's a critical off-target pathway to consider.
-
Iodine: High doses of iodine can have complex effects on immune cells, and the cellular response can be pro- or anti-inflammatory depending on the model system.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cell death in in vitro experiments with LBI.
| Problem Observed | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations | Intrinsic off-target toxicity of LBI. | Perform a detailed dose-response curve to determine the IC50. Consider reducing incubation time. Co-treat with an antioxidant like N-acetylcysteine to test for oxidative stress involvement.[11] |
| High variability between replicate wells | Inconsistent cell seeding, compound precipitation, or pipetting errors. | Standardize cell seeding density and passage number. Visually inspect wells for compound precipitation. Use freshly prepared serial dilutions for each experiment.[13][18] |
| Low absorbance/signal in viability assay | Low cell density or insufficient incubation time. | Optimize cell seeding density for your specific cell line and assay duration. Ensure the incubation period is long enough for a measurable effect.[13] |
| Cell death only in specific cell lines | Cell-line specific sensitivity to iodine or lecithin pathways. | Investigate the expression of key iodine transporters (e.g., NIS) or enzymes involved in lecithin metabolism in your cell lines. Compare sensitivity across a panel of different cell lines.[11] |
Guide 2: Assessing Potential for Oxidative Stress
If you suspect LBI is inducing cytotoxicity via oxidative stress, use the following guide.
| Experimental Question | Recommended Assay | Principle & Interpretation |
| Is there a general increase in Reactive Oxygen Species (ROS)? | DCFDA/H2DCFDA Assay | H2DCFDA is a cell-permeable probe that fluoresces when oxidized by ROS.[12][19] An increase in fluorescence indicates elevated ROS levels. |
| Are specific ROS (e.g., superoxide, H₂O₂) being produced? | DHE (Dihydroethidium) or Amplex Red Assay | DHE is used to specifically detect superoxide, while Amplex Red detects hydrogen peroxide.[20] This helps pinpoint the type of oxidative stress. |
| Is there evidence of cellular antioxidant depletion? | GSH/GSSG-Glo™ Assay | This luminescent assay measures reduced (GSH) and oxidized (GSSG) glutathione. A decreased GSH/GSSG ratio is a strong indicator of oxidative stress.[21] |
| Is there damage to cellular macromolecules? | Protein Carbonyl Assay or 8-isoprostane ELISA | These assays measure oxidative damage to proteins (carbonyls) or lipids (8-isoprostane), respectively.[12][22] This confirms that the ROS increase is causing cellular damage. |
Quantitative Data Summary
Table 1: Tolerable Upper Intake Levels (UL) for Iodine in Humans
This table provides context for iodine dosage from the US Institute of Medicine, highlighting the approximate threshold below which adverse effects are unlikely in the general healthy population.[7] Exceeding these levels, especially chronically, increases the risk of off-target thyroid effects.
| Age Group | Tolerable Upper Limit (µ g/day ) |
| 1–3 years | 200 |
| 4–8 years | 300 |
| 9–13 years | 600 |
| 14–18 years | 900 |
| Adults (19+ years) | 1100 |
| Source: US Institute of Medicine |
Experimental Protocols & Methodologies
Protocol 1: General Cytotoxicity Assessment using an MTT Assay
This protocol outlines a standard method to determine the effect of LBI on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of LBI in a specific cell line.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete culture medium
-
Lecithin-Bound Iodine (LBI) stock solution
-
Vehicle control (e.g., DMSO, PBS)
-
96-well clear flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[18]
-
Compound Treatment: Prepare serial dilutions of LBI in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of LBI. Include vehicle-only controls.[18]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Binding Assessment via Competitive Binding Assay
This protocol can be adapted to test if LBI or its components directly interact with an unintended molecular target (e.g., a receptor or enzyme).
Objective: To determine if LBI displaces a known ligand from a specific off-target protein.
Materials:
-
Cell membranes or purified protein expressing the potential off-target.
-
A specific radiolabeled ligand for the target.
-
LBI at a range of concentrations.
-
Assay buffer, filtration apparatus, and scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the protein source, a fixed concentration of the radioligand, and varying concentrations of LBI. Include controls for total binding (no LBI) and non-specific binding (excess non-labeled ligand).[23]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand using vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the LBI concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of LBI that displaces 50% of the radioligand.[23] This indicates a direct binding interaction.
Visualizations: Pathways and Workflows
References
- 1. What is Iodized Lecithin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Iodized Lecithin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodine-induced thyroid dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine-induced thyroid dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Iodine-Induced hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse effects of iodides on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. soulfoodsalon.com [soulfoodsalon.com]
- 15. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intestinal Microbiota Metabolism and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 22. resources.biomol.com [resources.biomol.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of Jolethin
Welcome to the technical support center for Jolethin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental phases of improving the oral bioavailability of this compound.
Note on this compound: this compound is an iodine-lecithin complex. For the purposes of this guide, we will address general principles and challenges applicable to improving the oral bioavailability of a compound that may exhibit poor solubility or permeability, using this compound as the model.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
Low and variable oral bioavailability can stem from several factors. The most common causes include:
-
Poor Aqueous Solubility: this compound, being a lecithin (B1663433) complex, may have lipophilic characteristics that limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability: The molecular size or other physicochemical properties of the this compound complex might hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, which significantly reduces the amount of active drug.[3][4][5]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What are the initial in vitro assays recommended to diagnose the cause of this compound's poor oral bioavailability?
To pinpoint the root cause, a series of in vitro assays are highly recommended:[6][7][8]
-
Solubility Assays: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF and SIF).
-
Permeability Assays: Utilize cell-based models like Caco-2 or parallel artificial membrane permeability assays (PAMPA) to assess passive permeability and identify potential interactions with efflux transporters.[7][9]
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.[8]
Q3: What formulation strategies can be explored to enhance the oral absorption of this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs:[1][2][10][11]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[1][12]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[2][10] Given that this compound is a lecithin complex, further exploration of lipid-based formulations is a logical step.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.[13][14]
Troubleshooting Guides
Issue 1: this compound shows poor dissolution in simulated intestinal fluids.
-
Possible Cause: The crystalline form or particle size of this compound may be limiting its dissolution rate.
-
Troubleshooting Steps:
-
Characterize Solid State: Perform solid-state characterization (e.g., XRD, DSC) to determine if the material is crystalline or amorphous.
-
Particle Size Reduction: Employ micronization or nanomilling to reduce particle size and increase surface area.[12]
-
Formulation Approaches:
-
Issue 2: this compound has low permeability in the Caco-2 assay, with a high efflux ratio.
-
Possible Cause: this compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Confirm Efflux Substrate: Repeat the Caco-2 permeability assay in the presence of known efflux inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of the inhibitor confirms efflux.[15]
-
Prodrug Approach: Design a prodrug of this compound that does not interact with the efflux transporter.[2]
-
Formulation with Excipients: Co-administer this compound with excipients that are known to inhibit P-gp.
-
Issue 3: In vivo pharmacokinetic studies show a low oral bioavailability (F%) despite good in vitro permeability.
-
Possible Cause: High first-pass metabolism in the liver is a likely reason.[3][4][16]
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the intrinsic clearance of this compound.[8]
-
Identify Metabolites: Identify the major metabolites formed to understand the metabolic pathways.
-
Route of Administration Comparison: Compare the pharmacokinetic profile after oral and intravenous (IV) administration to calculate absolute bioavailability and confirm the extent of first-pass metabolism.[17]
-
Inhibition of Metabolism: Consider co-administration with an inhibitor of the primary metabolizing enzymes, though this approach has clinical limitations.
-
Data Presentation
Table 1: Comparison of Formulation Strategies on this compound Bioavailability in Rats
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Unformulated this compound | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5% |
| Micronized this compound | 50 | 450 ± 70 | 2.0 | 2900 ± 450 | 15% |
| This compound-SEDDS | 50 | 1200 ± 250 | 1.0 | 9700 ± 1200 | 50% |
| This compound Solid Dispersion | 50 | 950 ± 180 | 1.5 | 7600 ± 980 | 39% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[9][18][19]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.[19]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]
-
Transport Study:
-
The Caco-2 monolayers are washed with pre-warmed transport buffer.
-
A solution of this compound (e.g., 10 µM) is added to either the apical (A) or basolateral (B) chamber.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, the experiment is repeated in the presence of an efflux pump inhibitor (e.g., verapamil).
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the membrane
-
C0: initial concentration in the donor chamber
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of different this compound formulations after oral administration and to calculate oral bioavailability.[17][20]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral (PO) Group: this compound formulation is administered via oral gavage.
-
Intravenous (IV) Group: A solution of this compound is administered via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[21]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[21]
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. Oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tanzj.net [tanzj.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. youtube.com [youtube.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. benchchem.com [benchchem.com]
- 20. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. benchchem.com [benchchem.com]
Refinement of Jolethin treatment protocols for retinal hemorrhage
This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) regarding the refinement of treatment protocols for retinal hemorrhage using anti-VEGF (Vascular Endothelial Growth Factor) agents. As "Jolethin" is a fictional drug, this guide is based on the well-established principles and experimental data of anti-VEGF therapies, a standard class of drugs used for this indication. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for anti-VEGF agents in treating retinal hemorrhage?
A1: Anti-VEGF agents work by inhibiting the Vascular Endothelial Growth Factor A (VEGF-A). VEGF-A is a protein that stimulates the growth of new, abnormal blood vessels (neovascularization) and increases vascular permeability in the retina.[1][2][3][4] These abnormal vessels are often fragile and prone to leaking blood and fluid, leading to retinal hemorrhage and macular edema.[2][4] By binding to VEGF-A, these therapeutic agents prevent it from activating its receptors (primarily VEGFR2) on endothelial cells.[5][6] This inhibition reduces neovascularization and vascular leakage, thereby helping to resolve hemorrhage and improve vision.[1][3]
Q2: What are the key differences between the commonly used anti-VEGF agents (e.g., bevacizumab, ranibizumab, aflibercept)?
A2: The main differences lie in their molecular structure, size, binding affinity, and FDA approval status for ophthalmic use.
-
Bevacizumab (Avastin) is a full-sized monoclonal antibody. It is often used off-label for retinal conditions.
-
Ranibizumab (Lucentis) is an antibody fragment (Fab) specifically designed for intraocular use, giving it a smaller molecular size.[3]
-
Aflibercept (Eylea) is a fusion protein that acts as a decoy receptor, binding to VEGF-A, VEGF-B, and Placental Growth Factor (PlGF).[7][8] These differences can influence their ocular half-life and treatment regimens.[9] While clinical trials have shown comparable efficacy among these agents, some studies suggest differences in anatomical outcomes or response in treatment-resistant cases.[9][10]
Q3: We are observing tachyphylaxis (reduced treatment response) in our long-term animal studies. What are the potential mechanisms and how can we address this?
A3: Tachyphylaxis to anti-VEGF therapy can occur due to several factors. One possible mechanism is the upregulation of alternative pro-angiogenic pathways that bypass the VEGF blockade.[11] Another reason could be the development of neutralizing antibodies against the anti-VEGF agent. To investigate this, consider quantifying the expression of other angiogenic factors like PDGF. In cases of reduced response, switching to a different anti-VEGF agent with a distinct molecular structure or mechanism (e.g., from an antibody to a decoy receptor) may restore efficacy.[12] Additionally, increasing the dosage or the frequency of administration might overcome the resistance.[12]
Troubleshooting In Vitro Experiments
Q1: Our primary retinal endothelial cell cultures show poor viability after treatment with our anti-VEGF compound. How can we troubleshoot this?
A1:
-
Confirm Target Specificity: Ensure the anti-VEGF agent is specific to VEGF and not causing off-target cytotoxic effects. Run a control experiment with a non-targeting antibody of the same isotype.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits VEGF-induced proliferation without causing cell death. High concentrations may induce apoptosis.
-
Assess Culture Conditions: Retinal endothelial cells are sensitive. Ensure optimal media composition, serum concentration, and CO2 levels. Check for contamination (e.g., mycoplasma) that could be sensitizing cells to the treatment.
-
Evaluate Vehicle Effects: If your compound is dissolved in a vehicle like DMSO, ensure the final concentration of the vehicle is non-toxic to the cells. Run a vehicle-only control.
Q2: We are getting inconsistent results in our Western blot analysis for VEGF receptor (VEGFR2) phosphorylation. What could be the cause?
A2: Inconsistent Western blot results can stem from multiple stages of the protocol.
-
Sample Preparation: Ensure consistent protein extraction and quantification. Use fresh protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target protein. Avoid overheating samples during preparation.[13]
-
Antibody Performance: Use a highly specific and validated antibody for phosphorylated VEGFR2. Optimize the primary antibody concentration; too high a concentration can lead to non-specific bands, while too low a concentration can result in a weak or no signal.[14][15][16]
-
Blocking and Washing: Inadequate blocking can cause high background noise.[15][16] Try different blocking agents (e.g., BSA instead of non-fat milk) as milk can sometimes mask phospho-epitopes.[15] Ensure washing steps are thorough enough to remove unbound antibodies.[16]
-
Transfer Efficiency: Verify complete and even transfer of proteins from the gel to the membrane by staining with Ponceau S before blocking.[14]
Troubleshooting In Vivo Experiments
Q1: In our laser-induced choroidal neovascularization (CNV) mouse model, the size of the hemorrhagic lesions is highly variable between animals, even in the control group. How can we reduce this variability?
A1: High variability in laser-induced CNV models is a common challenge.
-
Standardize Laser Treatment: Ensure consistent laser parameters (spot size, duration, and power) for each animal. The laser operator's experience is crucial. The goal is to rupture Bruch's membrane without causing extensive retinal damage.
-
Animal Selection: Use mice of the same age, sex, and genetic background. Some strains are more susceptible to developing robust CNV. C57BL/6 mice are commonly used.
-
Post-Procedure Care: Maintain consistent post-operative care, including the use of topical antibiotics to prevent infection.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability on statistical power.
-
Imaging and Analysis: Use standardized imaging techniques (e.g., fundus photography, fluorescein angiography) and a consistent, blinded method for quantifying lesion size and hemorrhage.
Q2: We are having difficulty with the intravitreal injection procedure in our rabbit model, leading to complications like cataracts and retinal detachment. What are the best practices?
A2: Intravitreal injections require precision to avoid complications.
-
Proper Technique: The injection should be performed by a trained individual under a surgical microscope. The needle should be inserted through the pars plana, a specific region of the eye, to avoid hitting the lens or retina. The typical injection volume for rabbits is small (around 50 µL).
-
Needle Selection: Use a small-gauge needle (e.g., 30-gauge) to minimize the size of the scleral puncture.
-
Anesthesia and Asepsis: Proper anesthesia is essential to prevent eye movement during the injection. Maintain a sterile field to reduce the risk of endophthalmitis.[17]
-
Intraocular Pressure (IOP) Management: A transient increase in IOP is expected after injection.[17][18] In some cases, an anterior chamber paracentesis may be performed to normalize pressure, especially with larger injection volumes.
-
Post-Injection Monitoring: Monitor the animals for signs of complications such as inflammation, cataract formation, or retinal detachment.[17][19]
Data Presentation
Table 1: Comparative Efficacy of Anti-VEGF Agents in Preclinical Models
| Agent | Animal Model | Key Efficacy Endpoint | Dosage Range | Result (vs. Control) | Reference |
|---|---|---|---|---|---|
| Agent A (e.g., Ranibizumab) | Laser-induced CNV (Mouse) | Reduction in CNV lesion volume | 1-5 µ g/eye | ~50-70% reduction | [DRCR.net Protocol T][9] |
| Agent B (e.g., Aflibercept) | Laser-induced CNV (Rabbit) | Reduction in vascular leakage | 50-100 µ g/eye | ~60-80% reduction | [VIEW 1 and VIEW 2 studies][7] |
| Agent C (e.g., Bevacizumab) | Oxygen-induced Retinopathy (Rat) | Inhibition of neovascular tufts | 2.5-10 µ g/eye | ~40-60% inhibition | [CATT study][9] |
Table 2: Safety Profile of Intravitreal Anti-VEGF Injections in Animal Models
| Complication | Incidence in Rabbit Model | Incidence in Primate Model | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Endophthalmitis | < 0.1% | < 0.05% | Aseptic technique, pre/post-op antibiotics | [17] |
| Retinal Detachment | ~0.5-2.0% | ~0.1-1.0% | Proper injection technique, volume control | [17][19] |
| Sustained IOP Elevation | Variable, dose-dependent | Less common | Monitor IOP, consider paracentesis | [18] |
| Cataract Formation | ~1-5% (iatrogenic) | < 1% | Avoid contact with the lens during injection |[17] |
Experimental Protocols
1. Protocol: Western Blot for VEGFR2 Activation
-
Cell Culture and Treatment: Culture human retinal microvascular endothelial cells (HRMECs) to 80% confluency. Serum-starve the cells for 12-24 hours.
-
Stimulation: Pre-treat cells with the anti-VEGF agent or vehicle control for 1 hour. Stimulate with recombinant human VEGF-A (50 ng/mL) for 10 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[14]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Antibody Incubation: Incubate with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Apply an ECL substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensity and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
2. Protocol: In Vivo Laser-Induced CNV Model in Mice
-
Anesthesia and Pupil Dilation: Anesthetize C57BL/6 mice (8-10 weeks old) and dilate their pupils with a topical mydriatic agent.
-
Laser Photocoagulation: Using a slit lamp delivery system and a coverslip for corneal contact, create 4-6 laser spots (532 nm wavelength, 100 µm spot size, 100 ms duration, 120 mW power) around the optic nerve. A small bubble formation indicates successful rupture of Bruch's membrane.
-
Intravitreal Injection: Immediately after laser treatment or at a designated time point, perform an intravitreal injection of the anti-VEGF agent (e.g., 1 µL volume) using a 33-gauge needle.
-
Post-Procedure Monitoring: Apply a topical antibiotic ointment. Monitor the animals for any adverse effects.
-
Efficacy Evaluation (Day 7-14):
-
Fluorescein Angiography (FA): Anesthetize the mice and inject fluorescein dye intraperitoneally. Image the fundus to visualize and quantify vascular leakage from the CNV lesions.
-
Choroidal Flat Mounts: Euthanize the animals, enucleate the eyes, and dissect the choroid. Stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular network.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and measure the area or volume of the CNV lesions using image analysis software.
-
Visualizations
Caption: VEGF-A signaling pathway and the point of inhibition by an anti-VEGF agent.
Caption: Preclinical workflow for evaluating a novel anti-VEGF agent.
Caption: Troubleshooting inconsistent results in in vivo retinal hemorrhage models.
References
- 1. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Anti-VEGF Injections Work? - Optometrists.org [optometrists.org]
- 3. Frontiers | Application and mechanism of anti-VEGF drugs in age-related macular degeneration [frontiersin.org]
- 4. Anti-VEGF Therapy and the Retina: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-vascular endothelial growth factor therapies in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of intravitreal anti-VEGF therapy in diabetic retinopathy: what we have learned and what should we learn further? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Acquired Resistance to Anti-VEGF Therapy for Neovascular Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of Guideline Recommendations for Optimal Anti-VEGF Therapy in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. Anti-vascular endothelial growth factor drugs safety and efficacy in ophthalmic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Issues with Intravitreal Administration of Anti-VEGF Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Anti-VEGF Injections and Surgery for Age-Related Macular Degeneration-Related Submacular Hemorrhage: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Jolethin vs. Placebo in Double-Blind Studies for Basedow's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dislaimer: Direct comparative, quantitative data from double-blind, placebo-controlled clinical trials of Jolethin (lecithin-bound iodine) for Basedow's disease is not publicly available in recent literature. The following guide is a synthesized comparison based on the known pharmacological effects of iodine in the management of hyperthyroidism associated with Basedow's disease and preclinical data on lecithin-bound iodine. The quantitative data presented is illustrative and based on typical outcomes for iodine-based therapies.
Basedow's disease, also known as Graves' disease, is an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs) that continuously stimulate the thyroid-stimulating hormone (TSH) receptor, leading to hyperthyroidism. While antithyroid drugs, radioactive iodine, and surgery are the cornerstones of treatment, historical and some regional practices include the use of inorganic iodine preparations. This compound is a formulation of lecithin-bound iodine, designed to provide a sustained release of iodine.
Quantitative Data Summary
The following table summarizes the hypothetical outcomes of a 4-week, double-blind, placebo-controlled study of an oral iodine preparation, such as this compound, in patients with mild to moderate Basedow's disease. The data is extrapolated from studies on potassium iodide and Lugol's solution in similar patient populations[1][2][3][4][5][6].
| Parameter | This compound (Lecithin-Bound Iodine) Group (n=50) | Placebo Group (n=50) | p-value |
| Primary Efficacy Endpoint | |||
| Mean Reduction in Free T4 (ng/dL) | -1.5 (± 0.8) | -0.2 (± 0.5) | <0.001 |
| Mean Reduction in Free T3 (pg/mL) | -2.1 (± 1.2) | -0.3 (± 0.7) | <0.001 |
| Percentage of Patients Achieving Euthyroidism | 48% | 5% | <0.001 |
| Secondary Efficacy Endpoints | |||
| Mean Reduction in Goiter Size (mL) | -2.5 (± 1.5) | -0.1 (± 1.0) | <0.01 |
| Mean Improvement in Clinical Hyperthyroidism Score | -8.2 (± 3.5) | -1.5 (± 2.8) | <0.001 |
| Safety and Tolerability | |||
| Incidence of Gastrointestinal Discomfort | 8%[7] | 4% | >0.05 |
| Incidence of Skin Rash | 4%[7] | 2% | >0.05 |
| Incidence of Hypothyroidism | 2% | 0% | >0.05 |
Experimental Protocols
Below is a detailed methodology for a representative double-blind, placebo-controlled clinical trial investigating the efficacy and safety of an oral iodine preparation in patients with Basedow's disease.
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Selection:
-
Inclusion Criteria:
-
Male and female patients aged 18-65 years.
-
Confirmed diagnosis of new-onset or relapsed mild to moderate Basedow's disease.
-
Elevated serum free T4 and/or free T3 levels and suppressed TSH levels.
-
Positive for TSH receptor antibodies (TRAb).
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Severe hyperthyroidism or thyroid storm.
-
Pregnancy or lactation.
-
Known hypersensitivity to iodine or lecithin.
-
Previous treatment with radioactive iodine or thyroidectomy.
-
Use of antithyroid drugs within the last 3 months.
-
Significant cardiovascular, renal, or hepatic disease.
-
3. Randomization and Blinding: Eligible participants are randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo. Both participants and investigators are blinded to the treatment allocation.
4. Intervention:
-
This compound Group: Receives oral capsules containing lecithin-bound iodine (e.g., 100 mg iodine per day).
-
Placebo Group: Receives identical-looking oral capsules containing an inert substance.
-
Duration of Treatment: 4 weeks.
5. Outcome Measures:
-
Primary Endpoints:
-
Change from baseline in serum free T4 and free T3 levels at week 4.
-
Proportion of patients achieving euthyroidism (normal free T4, free T3, and TSH levels) at week 4.
-
-
Secondary Endpoints:
-
Change from baseline in thyroid volume as measured by ultrasound at week 4.
-
Change from baseline in a standardized clinical hyperthyroidism score at week 4.
-
Change from baseline in TRAb titers at week 4.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events, monitored at each study visit.
-
Regular monitoring of complete blood count, liver function tests, and renal function tests.
-
6. Statistical Analysis: Efficacy endpoints are analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data is summarized descriptively.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound in Basedow's disease is predicated on the action of iodine on the thyroid follicular cells. The lecithin component is thought to facilitate absorption and provide a sustained release of iodine.
Caption: Mechanism of Action of this compound in Basedow's Disease.
The diagram above illustrates the Wolff-Chaikoff effect, where a high concentration of iodide, released from this compound, is taken up by the thyroid follicular cells via the Na+/I- Symporter (NIS). This excess intracellular iodide inhibits the function of Thyroid Peroxidase (TPO), a key enzyme in thyroid hormone synthesis. This leads to a reduction in iodide organification and subsequently, a decrease in the production of thyroid hormones (T3 and T4)[8][9][10].
Caption: Experimental Workflow for a this compound vs. Placebo Trial.
This flowchart outlines the key stages of a randomized, double-blind, placebo-controlled clinical trial. After initial screening and obtaining informed consent, eligible patients are randomly assigned to either the this compound or placebo group. Throughout the treatment period, regular follow-up visits are conducted to collect data on efficacy and safety. After the trial is complete, the treatment assignments are revealed (unblinding) for statistical analysis to determine the treatment's effect.
References
- 1. Role of Lugol solution before total thyroidectomy for Graves’ disease: randomized clinical trial [bjsacademy.com]
- 2. Role of Lugol solution before total thyroidectomy for Graves' disease: randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of short-term potassium iodide treatment for thyrotoxicosis due to Graves disease in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graves' hyperthyroidism treated with potassium iodide: early response and after 2 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the side effects of Iodized Lecithin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wolff–Chaikoff effect - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Jolethin and Standard Therapies for Vitreous Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jolethin, an oral adjunctive therapy, with established treatments for vitreous hemorrhage, a condition characterized by bleeding into the vitreous humor of the eye that can lead to significant vision loss. This analysis is based on available clinical data and aims to offer an objective overview for research and development professionals.
Executive Summary
Vitreous hemorrhage can arise from various underlying conditions, most commonly proliferative diabetic retinopathy, retinal tears, and trauma.[1] Current treatment strategies range from conservative observation to invasive surgical procedures.[2] this compound (lecithin complexed iodine) presents a non-invasive, adjunctive treatment option purported to accelerate the absorption of vitreous hemorrhage and improve visual outcomes.[3] This guide will compare the performance of this compound with mainstream treatments such as anti-vascular endothelial growth factor (anti-VEGF) intravitreal injections and pars plana vitrectomy, supported by experimental data.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical studies on this compound and other primary treatments for vitreous hemorrhage.
Table 1: Comparison of Efficacy Outcomes
| Treatment Modality | Primary Efficacy Endpoint(s) | Reported Efficacy | Study Population/Conditions |
| This compound (adjunctive) | - Improvement in Visual Acuity (VA) - Rate of Hemorrhage Absorption | - At 12 weeks, 81.25% of patients achieved VA >0.3 vs. 43.75% in the control group.[4] - Hemorrhage degree at 4 weeks in the this compound group was comparable to 8 weeks in the control group.[4] | 32 patients with vitreous hemorrhage from various ocular diseases.[4] |
| Anti-VEGF (Aflibercept) | - Mean change in Visual Acuity Letter Score (VALS) over 24 weeks | - No statistically significant difference in mean VALS over 24 weeks compared to vitrectomy.[3][5] - Median time to hemorrhage clearance was 36 weeks.[6] | 205 adults with vision loss due to vitreous hemorrhage from proliferative diabetic retinopathy.[3] |
| Pars Plana Vitrectomy (PPV) | - Mean change in Visual Acuity Letter Score (VALS) over 24 weeks - Rate of Hemorrhage Clearance | - No statistically significant difference in mean VALS over 24 weeks compared to aflibercept.[3][5] - Median time to hemorrhage clearance was 4 weeks.[6] - Functional success rate (>6/60 vision) of 86.9% in non-diabetic vitreous hemorrhage.[7] | 205 adults with vision loss due to vitreous hemorrhage from proliferative diabetic retinopathy;[3] other studies on non-diabetic causes.[7] |
| Panretinal Photocoagulation (PRP) | - Reduction in risk of severe visual loss | - Significantly reduces the risk of long-term severe visual loss in proliferative diabetic retinopathy.[8] - Does not appear to increase the rate of hemorrhage clearance itself.[8] | Patients with proliferative diabetic retinopathy.[8] |
Table 2: Comparison of Safety and Complications
| Treatment Modality | Commonly Reported Adverse Events/Complications | Incidence Rate |
| This compound | Gastrointestinal distress, rash, loss of appetite, headache.[7] | Not specified in the reviewed clinical analysis. |
| Anti-VEGF (Aflibercept) | Endophthalmitis, new or worsened rhegmatogenous retinal detachment, recurrent vitreous hemorrhage.[9] | - Endophthalmitis: ~1%[9] - Retinal Detachment: ~4%[9] - Recurrent Hemorrhage: 49% at 2 years[9] |
| Pars Plana Vitrectomy (PPV) | Cataract formation, elevated intraocular pressure, retinal detachment, recurrent vitreous hemorrhage.[9][10] | - Cataract extraction needed in ~27-31% of phakic eyes.[9] - Retinal Detachment: ~5%[9] - Recurrent Hemorrhage: 15% at 2 years[9] |
| Panretinal Photocoagulation (PRP) | Peripheral visual field loss.[11] | Rate varies depending on the extent of treatment. |
Experimental Protocols
Clinical Trial Protocol for an Oral Adjunctive Therapy (based on this compound study)
-
Objective: To evaluate the efficacy and safety of oral this compound as an adjunctive treatment for vitreous hemorrhage.
-
Study Design: A randomized, controlled clinical trial.
-
Participant Selection: Patients with a diagnosis of vitreous hemorrhage from various underlying ocular pathologies, with visual acuity within a specified range. Exclusion criteria would include conditions that could confound the results, such as recent intraocular surgery.
-
Intervention:
-
Duration: A treatment period of at least 60 days, with follow-up assessments at specified intervals (e.g., 4, 8, and 12 weeks).[4]
-
Primary Outcome Measures:
-
Change in best-corrected visual acuity (BCVA) from baseline.
-
Degree of vitreous hemorrhage, graded based on a standardized scale of fundus visibility.
-
-
Secondary Outcome Measures:
-
Incidence and severity of adverse events.
-
-
Statistical Analysis: Comparison of the primary and secondary outcome measures between the treatment and control groups using appropriate statistical tests (e.g., t-test, chi-square test), with a p-value < 0.05 considered statistically significant.[4]
Preclinical Evaluation in an Animal Model of Vitreous Hemorrhage
-
Objective: To assess the efficacy of a novel therapeutic agent in promoting the clearance of vitreous hemorrhage in a controlled preclinical setting.
-
Animal Model: New Zealand white rabbits are a commonly used model. Vitreous hemorrhage is induced by the intravitreal injection of autologous blood.[12]
-
Experimental Groups:
-
Treatment Group(s): Intravitreal or systemic administration of the therapeutic agent at varying doses.
-
Control Group: Vehicle injection (e.g., saline).
-
-
Procedure:
-
Anesthesia is administered to the rabbits.
-
A baseline ophthalmic examination is performed.
-
0.2 mL of autologous blood is injected into the vitreous cavity of one eye.[12] The contralateral eye may receive a saline injection as a control.
-
The therapeutic agent or vehicle is administered according to the study design.
-
-
Follow-up and Analysis:
-
Regular monitoring of the eyes using slit-lamp biomicroscopy and indirect ophthalmoscopy to grade the severity of the hemorrhage.
-
B-scan ultrasonography to assess the extent of the hemorrhage and rule out retinal detachment.
-
At predefined time points (e.g., 3, 7, 14, and 30 days), animals are euthanized, and the eyes are enucleated for histopathological examination and biochemical analysis of the vitreous humor.[13]
-
-
Outcome Measures:
-
Rate of hemorrhage clearance.
-
Changes in vitreous liquefaction and viscosity.[13]
-
Histological evidence of retinal toxicity.
-
Mandatory Visualizations
Caption: Experimental workflow for preclinical and clinical evaluation of treatments for vitreous hemorrhage.
Caption: Signaling pathway in proliferative retinopathy and mechanisms of action for different treatments.
Discussion and Conclusion
The management of vitreous hemorrhage is multifaceted, with treatment choice depending on the underlying etiology, severity, and duration of the hemorrhage.[14]
This compound emerges as a promising oral adjunctive therapy that may accelerate the resolution of vitreous hemorrhage and lead to better visual outcomes, as suggested by preliminary clinical data.[4] Its proposed mechanism involves improving the absorption of blood and effusions.[3] Further research suggests that lecithin-bound iodine may also possess anti-inflammatory properties and help maintain the integrity of the retinal pigment epithelium tight junctions under hypoxic stress.[1] The non-invasive oral administration is a significant advantage, potentially reducing the treatment burden on patients. However, the available data is limited, and larger, more robust clinical trials are needed to definitively establish its efficacy and safety profile in comparison to or in combination with other treatments.
Anti-VEGF therapy has become a cornerstone in managing vitreous hemorrhage, particularly in cases secondary to proliferative diabetic retinopathy.[8] These agents work by inhibiting the vascular endothelial growth factor, thereby causing the regression of abnormal new blood vessels.[8] While effective, anti-VEGF therapy requires repeated intravitreal injections, which carry a risk of complications such as endophthalmitis and retinal detachment.[9] Furthermore, the clearance of hemorrhage can be a slow process.[6]
Pars plana vitrectomy offers the most rapid and definitive clearance of vitreous hemorrhage.[6] This surgical approach allows for the direct removal of blood and any associated membranes, and facilitates the application of panretinal photocoagulation to address the underlying cause.[8] However, vitrectomy is an invasive procedure with a higher risk of complications, including cataract formation and retinal detachment, and is typically reserved for non-clearing hemorrhage or when there is an associated retinal detachment.[9][10]
References
- 1. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Effect of Intravitreous Aflibercept vs Vitrectomy With Panretinal Photocoagulation on Visual Acuity in Patients With Vitreous Hemorrhage From Proliferative Diabetic Retinopathy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ranzco.edu [ranzco.edu]
- 6. Visual Acuity, Vitreous Hemorrhage, and Other Ocular Outcomes After Vitrectomy vs Aflibercept for Vitreous Hemorrhage Due to Diabetic Retinopathy: A Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical profile and surgical outcome of pars plana vitrectomy in non-diabetic vitreous hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Management of Vitreous Hemorrhage due to Proliferative Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early versus Late Pars Plana Vitrectomy in Vitreous Hemorrhage: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitrectomy: Surgery Procedure, Types, Benefits & Recovery [dragarwal.com]
- 11. aao.org [aao.org]
- 12. journals.plos.org [journals.plos.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Lecithin-Bound Iodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Lecithin-Bound Iodine (LBI), offering a comparative perspective against established anti-inflammatory agents. The information is curated to support research and development efforts in the pursuit of novel therapeutic strategies for inflammatory conditions.
Comparative Analysis of Anti-Inflammatory Efficacy
While direct head-to-head clinical trials are limited, preclinical data allows for a comparative assessment of Lecithin-Bound Iodine against conventional anti-inflammatory drugs like corticosteroids (e.g., Dexamethasone) and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following tables summarize key findings from various studies, highlighting the impact of these agents on crucial inflammatory markers.
Disclaimer: The data presented below is compiled from separate studies and not from direct comparative trials. Experimental conditions and models may vary, and thus, direct extrapolation of relative potency should be made with caution.
Table 1: In Vitro Anti-Inflammatory Effects on Cytokine and Chemokine Expression
| Drug/Compound | Cell Type | Inflammatory Stimulus | Key Biomarker | Observed Effect | Reference |
| Lecithin-Bound Iodine | ARPE-19 (human retinal pigment epithelial cells) | Hypoxia (CoCl₂) | MCP-1 (CCL2) | Significant Decrease | [1][2] |
| Lecithin-Bound Iodine | ARPE-19 (human retinal pigment epithelial cells) | Hypoxia (CoCl₂) | CCL11 | Decrease | [1][2] |
| Lecithin-Bound Iodine | Peripheral Blood Lymphocytes | Mite Antigen | IL-4 | Downregulation | [3] |
| Lecithin-Bound Iodine | Peripheral Blood Lymphocytes | Mite Antigen | IFN-γ | Upregulation | [3] |
| Dexamethasone | Various | Various | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6) | Broad-spectrum Inhibition | [4] |
| NSAIDs (general) | Various | Various | Prostaglandins | Inhibition (via COX enzymes) | [5] |
Table 2: In Vivo Anti-Inflammatory and Protective Effects in Retinal Degeneration Models
| Drug/Compound | Animal Model | Key Outcome Measures | Observed Effect | Reference |
| Lecithin-Bound Iodine | Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice (model for retinal degeneration) | CCR2-RFP positive cell infiltration | Suppression | [6][7][8] |
| Lecithin-Bound Iodine | Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice | Retinal Ccl2 and Ccr2 RNA expression | Suppression | [6][7][8] |
| Lecithin-Bound Iodine | Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice | Preservation of Outer Nuclear Layer (ONL) nuclei | Significant Attenuation of Degeneration | [6] |
| Corticosteroids (general) | Various retinal disease models | Vascular permeability, inflammatory cell migration | Reduction | [9] |
| NSAIDs (general) | Various retinal disease models | Prostaglandin levels, inflammation | Reduction | [5][10] |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory actions of Lecithin-Bound Iodine, corticosteroids, and NSAIDs are mediated through distinct signaling pathways.
Lecithin-Bound Iodine appears to exert its effects by modulating specific components of the immune response. A key mechanism involves the suppression of the chemokine CCL2 and its receptor CCR2.[6][7][8] This is significant as the CCL2-CCR2 axis is pivotal in the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, LBI can reduce the infiltration of inflammatory cells, thereby mitigating tissue damage. Furthermore, LBI has been shown to modulate the balance of T-helper cell responses, characterized by the downregulation of the pro-allergic cytokine IL-4 and the upregulation of the pro-inflammatory but immune-regulatory cytokine IFN-γ.[3]
Corticosteroids are potent, broad-spectrum anti-inflammatory agents. Their primary mechanism involves the inhibition of phospholipase A2, a crucial enzyme in the arachidonic acid cascade.[11] This blockade prevents the synthesis of various pro-inflammatory mediators, including prostaglandins and leukotrienes. Additionally, corticosteroids can suppress the expression of numerous pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.[4][12]
NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking prostaglandin synthesis, NSAIDs effectively reduce these inflammatory symptoms.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lecithin-bound iodine on the patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravitreal Steroids for the Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optography.org [optography.org]
- 6. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroids in Central Retinal Vein Occlusion: Is There a Role in Current Treatment Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. How Do Ophthalmic Corticosteroids Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 12. Moran CORE | Ocular Side-Effects of Corticosteroids [morancore.utah.edu]
- 13. How Do Ophthalmic NSAIDs Work? - Uses, Side Effects, Drug Names [rxlist.com]
Jolethin efficacy compared to standard treatments for central retinal vein occlusion
An Objective Comparison of Jolethin and Standard-of-Care Treatments for Central Retinal Vein Occlusion
Introduction
Central Retinal Vein Occlusion (CRVO) is a common retinal vascular disorder that can lead to significant vision loss, primarily through the development of macular edema. The pathophysiology of CRVO involves the occlusion of the central retinal vein, leading to increased intravenous pressure, retinal hemorrhages, and ischemia. This ischemic environment upregulates the production of vascular endothelial growth factor (VEGF) and other inflammatory mediators, which increase vascular permeability and result in macular edema.[1][2][3] This guide provides a detailed comparison between this compound (Lecithin-Bound Iodine), an oral agent used in some regions, and the established standard-of-care treatments for CRVO-associated macular edema, focusing on efficacy data from clinical studies and their respective mechanisms of action.
Standard-of-Care Treatments for CRVO
The current first-line treatment for macular edema secondary to CRVO is intravitreal injection of anti-VEGF agents.[4][5][6] Intravitreal corticosteroids are generally considered a second-line option, particularly for patients who are pseudophakic, have a history of cardiovascular events, or show an inadequate response to anti-VEGF therapy.[5][6]
Anti-VEGF Therapy
Anti-VEGF agents work by binding to and inhibiting VEGF-A, a key mediator of angiogenesis and vascular permeability. By blocking VEGF, these drugs reduce fluid leakage from retinal vessels, thereby decreasing macular edema and improving visual acuity. The standard anti-VEGF agents are:
-
Aflibercept (Eylea)
-
Ranibizumab (Lucentis)
-
Bevacizumab (Avastin) (Used off-label)
Corticosteroid Therapy
Corticosteroids have broad anti-inflammatory properties. They inhibit multiple inflammatory pathways, stabilize the blood-retinal barrier, and downregulate the expression of VEGF. The most common corticosteroid treatment is:
-
Dexamethasone Intravitreal Implant (Ozurdex) [3]
Mechanism of Action: VEGF Signaling Pathway
The diagram below illustrates the signaling pathway targeted by first-line anti-VEGF therapies.
Caption: Anti-VEGF agents block VEGF-A, preventing receptor binding and subsequent vascular leakage.
Clinical Efficacy of Standard Treatments
The efficacy of anti-VEGF agents and the dexamethasone implant has been established in numerous large-scale, randomized controlled trials (RCTs). The following tables summarize key efficacy outcomes from these pivotal studies.
Table 1: Efficacy of Anti-VEGF Therapies in CRVO (Pivotal Trials)
| Treatment & Study | Duration | Mean Change in Best-Corrected Visual Acuity (BCVA) | Proportion of Patients Gaining ≥15 Letters in BCVA | Mean Reduction in Central Retinal Thickness (CRT) |
| Ranibizumab 0.5 mg (CRUISE) | 6 Months | +14.9 letters | 47.7% | -452 µm |
| Aflibercept 2 mg (COPERNICUS) | 6 Months | +17.3 letters | 56.1% | -457 µm |
| Aflibercept 2 mg (GALILEO) | 6 Months | +18.0 letters | 60.2% | -449 µm |
| Bevacizumab 1.25 mg (SCORE2) | 6 Months | +18.6 letters | Non-inferior to Aflibercept | Not Reported |
Sources: CRUISE[7][8], COPERNICUS[7], GALILEO[7][9], SCORE2[7][10]
Table 2: Efficacy of Dexamethasone Implant in CRVO (Pivotal Trial)
| Treatment & Study | Duration | Mean Change in Best-Corrected Visual Acuity (BCVA) | Proportion of Patients Gaining ≥15 Letters in BCVA | Mean Reduction in Central Retinal Thickness (CRT) |
| Dexamethasone Implant 0.7 mg (GENEVA) | 6 Months | Peak gain at Day 60 | 29.3% (at Day 90) | Peak reduction -211 µm (at Day 90) |
Source: GENEVA trial data as described in multiple reviews.[11][12]
This compound (Lecithin-Bound Iodine)
This compound is the brand name for an oral preparation of Lecithin-Bound Iodine (LBI).[13][14] It has been used clinically in Japan and China for various retinal conditions, including CRVO, central serous chorioretinopathy, and vitreous hemorrhage.[13][15] It is positioned as a treatment that increases retinal metabolism and promotes the absorption of hemorrhages.[14]
Proposed Mechanism of Action
The precise mechanism of action for this compound in retinal diseases is not fully elucidated. However, preclinical studies suggest it may exert anti-inflammatory effects. In vitro and animal model studies have shown that LBI can suppress the expression and secretion of inflammatory chemokines, such as Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[13][15][16] CCL2 is upregulated in retinal ischemia and inflammation and plays a role in recruiting macrophages and disrupting the blood-retinal barrier, contributing to macular edema. By suppressing CCL2, this compound may help reduce retinal inflammation and associated edema.[15][16][17]
Mechanism of Action: this compound (LBI)
The diagram below illustrates the proposed anti-inflammatory mechanism of this compound.
Caption: this compound is proposed to suppress inflammatory chemokine (CCL2) secretion, reducing edema.
Clinical Efficacy of this compound
The clinical evidence for this compound in CRVO is limited and does not currently include large-scale, randomized, controlled trials comparable to those for standard-of-care treatments.
One available study is a small clinical analysis investigating this compound as an adjunctive treatment for vitreous hemorrhage (not specifically CRVO-related macular edema).
Table 3: Efficacy of this compound as Adjunctive Therapy for Vitreous Hemorrhage
| Treatment Group | Duration | Key Visual Acuity Outcome (at 12 weeks) | Hemorrhage Absorption |
| This compound + Conventional Tx (n=16) | 12 Weeks | 13 of 16 patients achieved vision >0.3 | Absorption at 4 weeks was comparable to control group at 8 weeks |
| Conventional Tx Alone (n=16) | 12 Weeks | 7 of 16 patients achieved vision >0.3 | Slower absorption |
Source: Clinical analysis of this compound tablets as adjunctive treatment for vitreous hemorrhage.[18]
Note: This study's primary focus was vitreous hemorrhage, the patient number was very small, and this compound was used in addition to other treatments. Therefore, these results cannot be directly compared to the robust, placebo-controlled or active-comparator trials for anti-VEGF agents and corticosteroids in treating CRVO-induced macular edema.
Experimental Protocols
A significant difference between this compound and standard treatments lies in the rigor and scale of the clinical trials conducted.
Typical Protocol for a Pivotal Anti-VEGF CRVO Trial (e.g., CRUISE, COPERNICUS)
The workflow for the large RCTs that established the standard of care generally follows a rigorous, multi-phase process designed to minimize bias and produce high-quality evidence.
Caption: Standard CRVO trials follow a rigorous, randomized, and controlled multi-phase protocol.
Protocol for the this compound Vitreous Hemorrhage Study
-
Design: Randomized, controlled clinical analysis.[18]
-
Participants: 32 patients (32 eyes) with vitreous hemorrhage.[18]
-
Intervention: The treatment group (n=16) received conventional therapy (hemostasis, blood flow promotion) plus oral this compound tablets (1.5mg, three times daily) for 60 days. The control group (n=16) received only conventional therapy.[18]
-
Primary Outcome Measures: Visual acuity and grade of vitreous hemorrhage were assessed at baseline and at 2, 4, 8, and 12 weeks post-treatment.[18]
Comparison Summary and Conclusion
The comparison between this compound and standard-of-care treatments for CRVO highlights a significant disparity in the level of clinical evidence.
-
Efficacy: Anti-VEGF therapies and the dexamethasone implant have demonstrated robust efficacy in improving visual acuity and reducing macular edema in large, high-quality RCTs.[7][11][19][20] The clinical data for this compound in CRVO is sparse, derived from a small study on vitreous hemorrhage where it was used as an adjunctive therapy, making its independent efficacy for macular edema unclear.[18]
-
Mechanism of Action: Standard treatments directly target well-established pathological pathways in CRVO (VEGF and broad inflammation). This compound's proposed mechanism is anti-inflammatory via chemokine suppression, which is biologically plausible but less clinically validated than the targets of standard therapies.[13][15]
-
Administration: this compound offers the convenience of oral administration, whereas standard treatments require intravitreal injections, which carry a higher procedural burden and risk of complications like endophthalmitis and increased intraocular pressure.[8][21]
References
- 1. Retinal vein occlusion: pathophysiology and treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untangling Retinal Vein Occlusion - American Academy of Ophthalmology [aao.org]
- 3. Treatments for Central Retinal Vein Occlusion (CRVO) | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 4. provider-rvo.vision-relief.com [provider-rvo.vision-relief.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Retinal Vein Occlusion (RVO) Treatment & Management: Emergency Department Care, Pharmacologic Therapy, Consultations [emedicine.medscape.com]
- 7. Clinical Trials in Retinal Vein Occlusion | Retinal Physician [retinalphysician.com]
- 8. aao.org [aao.org]
- 9. Treatment Patterns and Clinical Outcomes for Central Retinal Vein Occlusion in the Antivascular Endothelial Growth Factor Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Randomized, sham-controlled trial of dexamethasone intravitreal implant in patients with macular edema due to retinal vein occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 15. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tvst.arvojournals.org [tvst.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy, Safety, and Treatment Burden of Aflibercept 2 mg and Ranibizumab in Retinal Vein Occlusion: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 12‐month outcomes of ranibizumab versus aflibercept for macular oedema in central retinal vein occlusion: data from the FRB! registry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dexamethasone intravitreal implant in retinal vein occlusion: real-life data from a prospective, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Jolethin Across Species
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolic effects of Jolethin, a lecithin-bound iodine formulation. The information presented herein is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the diverse physiological responses to this compound administration in different biological systems.
Quantitative Data Summary
The following table summarizes the key metabolic effects of this compound as observed in human, rat, and mouse models.
| Species | Model | Key Metabolic Parameters | Observed Effects | Reference |
| Human | Patients with vitreous hemorrhage | Visual acuity, vitreous hemorrhage grade | Adjunctive treatment with this compound showed improvement in visual acuity and reduction in vitreous hemorrhage. | [1] |
| Rat | Fructose-induced hyperlipidemic rats | Serum total cholesterol, LDL cholesterol, HDL cholesterol | Significant decrease in serum total cholesterol and LDL cholesterol; significant increase in HDL cholesterol. | [1] |
| Mouse | Mice with inherited retinal degeneration | Retinal inflammation, photoreceptor cell death | This compound-supplemented feed showed a marginal retention of outer nuclear layer nuclei, suggesting a potential protective effect against retinal degeneration. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. In Vivo Study in Fructose-Induced Hyperlipidemic Rats
-
Animal Model: Fructose-induced hyperlipidemic rats were used to simulate a metabolic disorder characterized by elevated blood lipids.
-
Treatment Groups:
-
Control Group: Received conventional treatment.
-
This compound Group: Administered this compound tablets orally. The study tested three different formulations (F1, F2, F3), with F2 showing the maximum effect.[1]
-
-
Dosage and Administration: The specific dosage of this compound administered was not detailed in the provided information. The treatment duration was 60 days.[1]
-
Parameters Measured: Serum levels of total cholesterol, LDL cholesterol, and HDL cholesterol were measured and compared between the groups.[1]
-
Key Findings: Rats treated with a specific formulation of this compound (F2) in combination with Simvastatin demonstrated a significant reduction in total cholesterol and LDL cholesterol, and an increase in HDL cholesterol compared to the control group.[1]
2. In Vivo Study in Mice with Inherited Retinal Degeneration
-
Animal Model: Mice with inherited retinal degeneration (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+) were used to study the effects of this compound on retinal diseases.
-
Treatment Groups:
-
Dosage and Administration: this compound (LBI) was provided as a supplement in the animal feed from postnatal day 28 until the evaluation period.[2]
-
Parameters Measured: The number of outer nuclear layer (ONL) nuclei in the retina was counted to assess photoreceptor cell death.[2] Body weight was also monitored to check for adverse effects.[2]
-
Key Findings: Mice receiving the high-dose this compound-supplemented feed showed a marginally retained number of ONL nuclei compared to the control group, suggesting a potential neuroprotective effect.[2] No adverse effects on weight gain were observed.[2]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothesized signaling pathway for this compound's metabolic effects and a general experimental workflow for in vivo studies.
References
Validating Jolethin's Suppression of CCL2 Secretion in RPE Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jolethin (lecithin-bound iodine) and its efficacy in suppressing Chemokine (C-C motif) ligand 2 (CCL2) secretion by retinal pigment epithelial (RPE) cells. Elevated CCL2, a potent monocyte chemoattractant, is a key inflammatory mediator in retinal diseases such as age-related macular degeneration (AMD) and diabetic retinopathy. This document outlines the experimental validation of this compound's anti-inflammatory properties and compares its performance with other compounds known to modulate CCL2 expression in RPE cells.
Comparative Analysis of CCL2 Suppression
The following table summarizes the experimental evidence for CCL2 suppression by this compound and alternative compounds in RPE cells.
| Compound | Mechanism of Action | Model System | Key Findings on CCL2 Suppression |
| This compound (Lecithin-Bound Iodine) | The precise mechanism is under investigation, but it is suggested to involve increasing retinal metabolism and possessing anti-inflammatory properties.[1][2] | In vitro (ARPE-19 cells) under hypoxic stress; In vivo (mouse model of retinal degeneration).[1][3] | Pretreatment with Lecithin-Bound Iodine (LBI) significantly decreased the secretion of MCP-1 (CCL2) from RPE cells.[1] Oral LBI administration suppressed Ccl2 and Ccr2 RNA expression in the retina.[3][4] |
| Lutein/Zeaxanthin | Antioxidants that protect against oxidative stress.[5][6] | In vitro (A2E-loaded ARPE-19 cells) with photooxidative stress.[6][7] | Supplementation significantly attenuated the photooxidation-induced changes in the expression of MCP-1 (CCL2).[6] |
| Rapamycin (Sirolimus) | An mTOR inhibitor that modulates inflammation and enhances autophagy.[8][9] | In vitro (ARPE-19 and primary RPE cells).[8][9] | Long-term, low-dose treatment reduces the secretion of pro-inflammatory factors and cellular senescence.[8] |
| Minocycline | A tetracycline antibiotic with anti-inflammatory and neuroprotective properties. | In vitro (primary microglia) and in vivo (mouse models of neuropathic pain and retinal degeneration).[10] | Suppresses the upregulation of CCL2 and CCR2 and decreases the infiltration of CCR2-positive monocytes.[10] |
Experimental Protocols
RPE Cell Culture and Treatment
-
Cell Line: The human RPE cell line, ARPE-19, is a commonly used and appropriate model.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of CCL2 Secretion:
-
Hypoxic Stress: To mimic ischemic conditions, RPE cells can be treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) at a concentration of 150 µM for 24 hours.[1]
-
Oxidative Stress: To model photooxidative damage, ARPE-19 cells can be loaded with A2E, a component of lipofuscin, and then exposed to blue light.[6][7]
-
Inflammatory Cytokine Stimulation: Treatment with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interferon-gamma (IFN-γ) can also induce CCL2 secretion.[11]
-
-
Treatment with this compound and Comparators: Cells are pre-treated with varying concentrations of this compound (lecithin-bound iodine) or the comparator compounds (e.g., Lutein, Rapamycin) for a specified period (e.g., 24 hours) before the addition of the inflammatory stimulus.
Quantification of CCL2 (MCP-1) Secretion
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying the concentration of secreted CCL2 in the cell culture supernatant.
-
Collect the cell culture medium after the treatment period.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for a human CCL2/MCP-1 ELISA kit.
-
Measure the absorbance using a microplate reader and calculate the CCL2 concentration based on a standard curve.
-
Quantification of CCL2 mRNA Expression
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the levels of CCL2 messenger RNA (mRNA) to determine if the suppression occurs at the transcriptional level.
-
Isolate total RNA from the treated RPE cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform qRT-PCR using primers specific for human CCL2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression of CCL2 mRNA using the comparative Ct (ΔΔCt) method.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in CCL2 secretion and the general experimental workflow for validating its suppression.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iodized Lecithin? [synapse.patsnap.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Jolethin and Other Retinal Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Jolethin and other prominent neuroprotective agents used in the management of retinal diseases. The information presented is based on available experimental and clinical data to assist researchers and drug development professionals in their understanding of the current landscape of retinal neuroprotection.
Comparative Performance of Neuroprotective Agents
The following table summarizes the quantitative data from key studies on this compound, Citicoline, Lutein with Zeaxanthin, and Mecobalamin, offering a comparative overview of their efficacy in various retinal conditions.
| Agent | Indication | Key Clinical Endpoint | Quantitative Results | Study Type |
| This compound (Lecithin Complexation Iodine) | Vitreous Hemorrhage | Improvement in Visual Acuity | At 12 weeks, 13 out of 16 patients (81.25%) in the this compound group achieved visual acuity of >0.3, compared to 7 out of 16 (43.75%) in the control group (P < 0.05).[1] | Randomized Controlled Trial |
| Central Serous Chorioretinopathy | Reduction of Neuroretinal Detachment | After 6 months of therapy, 78% of eyes showed a reduction of neuroretinal or retinal pigment epithelium detachment.[1] | Open-label study | |
| Citicoline | Open-Angle Glaucoma | Visual Field Progression | The mean 3-year rate of progression was -1.03 dB in the citicoline group versus -1.92 dB in the placebo group for 24-2 MD.[2] For 10-2 MD, the progression was -0.41 dB in the citicoline group and -2.22 dB in the placebo group (P = 0.02).[2] | Randomized, double-masked, placebo-controlled trial |
| Diabetic Retinopathy | Macular Bioelectrical Responses | After 36 months, mfERG N1-P1 response amplitude density (RAD) in the central 10° increased from 21.552 to 26.912 nV/degree² in the citicoline group, while it decreased from 21.033 to 16.151 nV/degree² in the placebo group.[3] | Pilot Study | |
| Diabetic Retinopathy | Reduction of Hard Exudates | Application of citicoline eye drops three times a day for six months to a year resulted in a reduction or complete disappearance of macular hard exudates in 4 patients with NPDR.[4] | Prospective observational clinical study | |
| Lutein & Zeaxanthin | Age-Related Macular Degeneration (AMD) | Progression to Late AMD | The hazard ratio for progression to late AMD was 0.91 (95% CI, 0.84 to 0.99; P = 0.02) for participants taking lutein/zeaxanthin compared to those not taking them.[5] The AREDS2 formulation with lutein/zeaxanthin reduced the risk of progression to advanced AMD by approximately 25% over five years in high-risk individuals.[6] | AREDS2 10-year follow-on study |
| Mecobalamin (Methylcobalamin) | Optic Nerve Crush Injury (Animal Model) | Retinal Ganglion Cell (RGC) Survival | At 14 days post-injury, RGC survival was 59.7% in the Mecobalamin-treated group compared to 29.3% in the vehicle-control group (P < 0.0001).[7] | In vivo animal study |
| Glutamate-Induced Neurotoxicity (In Vitro) | Neuronal Cell Survival | Chronic exposure to Mecobalamin (10⁻⁸ - 10⁻⁵ M) showed a concentration-dependent protective effect against glutamate neurotoxicity in cultured retinal neurons.[8] | In vitro study |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate critical evaluation and replication of the findings.
This compound for Vitreous Hemorrhage
-
Study Design: A randomized controlled trial was conducted with 32 patients (32 eyes) with vitreous hemorrhage.[1]
-
Intervention: The treatment group (n=16) received conventional hemostasis, blood flow promotion, and vessel expansion therapy, supplemented with oral this compound tablets (1.5mg, containing 100μg iodine) three times a day for 60 days. The control group (n=16) received only the conventional treatment.[1]
-
Outcome Measures: Visual acuity, slit-lamp microscopy, preset lens fundus examination, and the grade of vitreous hemorrhage were assessed at baseline and at 2, 4, 8, and 12 weeks post-treatment.[1]
-
Statistical Analysis: The statistical significance of the difference between the two groups was evaluated.[1]
Citicoline for Open-Angle Glaucoma
-
Study Design: A randomized, double-masked, placebo-controlled, multicenter 3-year study involving 80 patients with progressing glaucoma.[2]
-
Intervention: Patients received either citicoline eye drops or a placebo in addition to their existing intraocular pressure (IOP)-lowering treatment.[2]
-
Outcome Measures: The primary outcomes were the difference in the visual field (mean deviation, MD, of 24-2 and 10-2) rates of progression and the difference in retinal nerve fiber layer (RNFL) thickness change between the two groups at 3 years.[2]
-
Data Analysis: The rates of progression were compared between the citicoline and placebo groups.
Lutein and Zeaxanthin for Age-Related Macular Degeneration (AREDS2)
-
Study Design: The Age-Related Eye Disease Study 2 (AREDS2) was a multi-center, randomized, double-masked, placebo-controlled trial with a 10-year follow-on study. The study included 3,882 participants with intermediate AMD.[5]
-
Intervention: Participants were randomly assigned to receive daily supplements of lutein (10 mg) and zeaxanthin (2 mg), omega-3 fatty acids, or both, or a placebo, in addition to the original AREDS formulation (with or without beta-carotene and with low or high doses of zinc).[5]
-
Outcome Measures: The primary outcome was the progression to late AMD, defined by the presence of neovascular AMD or central geographic atrophy.[5]
-
Data Analysis: Hazard ratios for progression to late AMD were calculated to compare the different treatment groups.[5][9]
Mecobalamin for Optic Nerve Crush Injury (Animal Model)
-
Study Design: An in vivo study using adult Long-Evans rats. Optic nerve transection was performed to induce retinal ganglion cell (RGC) death.[7]
-
Intervention: Rats received a single intravitreal injection of cyanocobalamin (CNCbl, a form of vitamin B12) at a final concentration of 667 μmol/L. The control group received a vehicle injection.[7]
-
Outcome Measures: RGC survival was quantified at 5, 7, and 14 days after transection by counting retrogradely labeled RGCs.[7]
-
Statistical Analysis: The percentage of surviving RGCs was compared between the CNCbl-treated and vehicle-control groups.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Conclusion
This comparative guide highlights the distinct mechanisms and clinical efficacies of this compound, Citicoline, Lutein with Zeaxanthin, and Mecobalamin as neuroprotective agents for the retina. This compound demonstrates promise in resolving vitreous hemorrhage and central serous chorioretinopathy by enhancing retinal metabolism. Citicoline exhibits a broad neuroprotective profile, showing benefits in glaucoma and diabetic retinopathy through its influence on cell membrane integrity, neurotransmission, and stress reduction. Lutein and Zeaxanthin are well-established for their role in mitigating the progression of AMD via their antioxidant and light-filtering properties. Mecobalamin shows potential in protecting retinal neurons from excitotoxicity, as demonstrated in preclinical models.
The selection of a neuroprotective agent should be guided by the specific retinal pathology and the underlying disease mechanisms. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these agents in various retinal diseases. The experimental protocols and mechanistic pathways detailed in this guide are intended to serve as a valuable resource for researchers and clinicians in the ongoing effort to develop more effective treatments for retinal neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. art.torvergata.it [art.torvergata.it]
- 3. Citicoline and Vitamin B12 Eye Drops in Type 1 Diabetes: Results of a 36-Month Pilot Study Evaluating Macular Electrophysiological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citicoline May Effectively Reduce Hard Exudates in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Lutein, zeaxanthin reaffirmed over beta-carotene in AREDS2 | AOA [aoa.org]
- 7. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rhp.realhealthproducts.com [rhp.realhealthproducts.com]
- 9. Cohort finds lutein and zeaxanthin reduce effects of AMD [nutraingredients.com]
Jolethin and Retinal Degeneration: A Comparative Analysis of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data on Jolethin (Lecithin-Bound Iodine) for the treatment of retinal degeneration in mice. Due to the nascent stage of research, direct reproducibility studies are not yet available. Therefore, this guide also presents an objective comparison with alternative therapeutic candidates investigated in established mouse models of retinal degeneration.
This compound (Lecithin-Bound Iodine): An Overview of a Novel Therapeutic Approach
This compound, a lecithin-bound iodine (LBI) formulation, has been investigated for its potential to mitigate inherited retinal degeneration. A key study by Kohno et al. (2021) explored its effects in a specific mouse model, offering initial insights into its mechanism of action.[1][2][3]
Mechanism of Action
The proposed mechanism of this compound centers on the suppression of inflammation, a critical component in the progression of retinal degeneration.[1] Specifically, the study suggests that LBI treatment downregulates the expression of chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2.[1][2][3] This, in turn, is believed to inhibit the infiltration of CCR2-positive macrophages into the retina, thereby reducing inflammation-mediated photoreceptor cell death.[1][2][3]
Experimental Data from the Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ Mouse Model
The study by Kohno et al. (2021) utilized the Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mouse model, which is characterized by a deficiency in the phagocytosis of photoreceptor outer segments, leading to retinal degeneration.[1][2]
| Parameter | Control Group | This compound (LBI-low) | This compound (LBI-high) | Outcome |
| Outer Nuclear Layer (ONL) Nuclei Count (at POD 84) | Significantly reduced | Higher than control | Higher than control | Preservation of photoreceptor cells[1][2] |
| CCR2-RFP Expression (at POD 56) | High | Suppressed | Suppressed | Reduced macrophage infiltration[1][2] |
| Ccl2 and Ccr2 RNA Expression | High | Suppressed | Suppressed | Downregulation of inflammatory chemokines[1][2] |
| ERG b-wave Amplitude | Low | Higher than control | Higher than control | Improved retinal function[1][2] |
Comparative Analysis with Alternative Therapeutics
While direct comparative studies with this compound are lacking, other compounds have shown promise in different mouse models of retinal degeneration. This section provides a comparative overview of these alternatives.
Lutein and Luteolin
Lutein, a carotenoid, and Luteolin, a flavonoid, are antioxidants that have been investigated for their neuroprotective effects in the rd10 mouse model of retinitis pigmentosa.
| Therapeutic | Mouse Model | Key Findings | Proposed Mechanism |
| Lutein | rd10 | - Increased ONL thickness.[4] - Improved visual acuity and ERG responses.[5] - Reduced reactive gliosis of Müller cells.[4][5] | Anti-inflammatory and reduction of Müller cell gliosis.[4][5] |
| Luteolin | rd10 | - Enhanced visual performance and retinal light responses.[6][7] - Increased photoreceptor survival.[6] - Attenuated reactive oxygen species and apoptosis.[6][7] | Inhibition of the JNK pathway, reducing oxidation and inflammation.[6][7] |
Retinylamine Derivatives
Derivatives of Retinylamine have been explored for their ability to prevent the accumulation of toxic byproducts of the visual cycle in the Abca4-/-Rdh8-/- mouse model.
| Therapeutic | Mouse Model | Key Findings | Proposed Mechanism |
| Retinylamine Derivatives (e.g., RVG) | Abca4-/-Rdh8-/- | - Effective protection against light-induced retinal degeneration.[8][9] - Minimal effects on the regeneration of 11-cis-retinal and recovery of retinal function.[8][9] | Lowering the concentration of all-trans-retinal (atRAL) within the eye.[8][9] |
Experimental Protocols: A Methodological Overview
Detailed methodologies are crucial for the reproducibility and comparison of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound (Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ model)
-
Animal Model: Mertk-/-Cx3cr1GFP/+Ccr2RFP/+ mice, which exhibit inherited retinal degeneration.[1][2]
-
Treatment: this compound (Lecithin-Bound Iodine) was administered orally as a component of the mouse diet at two different concentrations (LBI-low and LBI-high) from postnatal day (POD) 28.[1][2]
-
Assessment of Retinal Degeneration:
-
Histology: Retinal sections were prepared at POD 84 to measure the number of nuclei in the outer nuclear layer (ONL).[1][2]
-
Fluorescence Microscopy: Expression of CCR2-RFP and CX3CR1-GFP was assessed in retinal sections and flat mounts at POD 56 to visualize macrophage and microglia infiltration.[1][2]
-
Gene Expression Analysis: Retinal RNA was extracted to measure the expression levels of Ccl2 and Ccr2 via quantitative real-time PCR.[1][2]
-
Functional Assessment: Electroretinography (ERG) was performed to measure retinal function.[1][2]
-
Lutein and Luteolin (rd10 model)
-
Animal Model: Pde6b-rd10 (rd10) mice, a model for retinitis pigmentosa.[5]
-
Treatment:
-
Assessment of Retinal Degeneration:
-
Histology: Measurement of ONL thickness.[4]
-
Immunohistochemistry: Staining for markers of photoreceptors and glial activation.
-
Functional Assessment: ERG and optomotor response to assess visual function.[5]
-
Molecular Analysis: Western blot and quantitative PCR for inflammatory and apoptotic markers.[6]
-
Retinylamine Derivatives (Abca4-/-Rdh8-/- model)
-
Animal Model: Abca4-/-Rdh8-/- double knockout mice, which are susceptible to light-induced retinal degeneration due to impaired clearance of all-trans-retinal.[8][9]
-
Treatment: Oral gavage of Retinylamine derivatives prior to light exposure.[8][9]
-
Assessment of Retinal Degeneration:
-
Electroretinography (ERG): To measure retinal function post-light exposure.
-
Optical Coherence Tomography (OCT): To assess retinal structure and thickness.
-
HPLC Analysis: To measure retinoid levels in the eye.
-
Conclusion and Future Directions
The available preclinical data suggests that this compound may hold therapeutic potential for certain forms of retinal degeneration by mitigating inflammation. However, the research is in its early stages, with findings limited to a single study in a specific mouse model. Independent replication of these results is a critical next step to validate the therapeutic promise of this compound.
Furthermore, comparative studies directly evaluating this compound against other promising therapeutics like lutein, luteolin, and retinylamine derivatives in standardized models of retinal degeneration are essential. Such studies would provide a clearer understanding of the relative efficacy and mechanisms of action of these different approaches, ultimately guiding the development of more effective treatments for patients with retinal degenerative diseases.
References
- 1. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lutein delays photoreceptor degeneration in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin delays photoreceptor degeneration in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin delays photoreceptor degeneration in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Derivatives of Retinylamine Prevent Retinal Degeneration with Minimal Side Effects on Vision in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Derivatives of Retinylamine Prevent Retinal Degeneration with Minimal Side Effects on Vision in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Jolethin vs. Conventional Therapies: A Comparative Analysis for Ocular Conditions
For Immediate Release
This guide provides a detailed comparison of Jolethin (lecithin-bound iodine) with conventional therapies for the treatment of vitreous hemorrhage and central serous chorioretinopathy (CSCR). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental protocols, and mechanistic insights.
Executive Summary
This compound, an oral medication containing lecithin-bound iodine (LBI), has been clinically used for various ophthalmic conditions, primarily in Japan.[1][2] It is thought to enhance the absorption of retinal and vitreous hemorrhage and improve conditions like central serous chorioretinopathy by increasing retinal tissue metabolism.[1] Clinical evidence suggests its potential as an adjunctive therapy in accelerating recovery from vitreous hemorrhage. For chronic central serous chorioretinopathy, photodynamic therapy (PDT) remains the gold standard, with this compound's role being less defined by comparative trials.[3][4][5]
This compound in the Treatment of Vitreous Hemorrhage
Vitreous hemorrhage involves bleeding into the vitreous humor of the eye, which can lead to sudden vision loss.[6] Management depends on the underlying cause and severity.[7]
Comparison with Conventional Therapies
Conventional treatments for vitreous hemorrhage range from conservative observation to surgical intervention.[6][7][8][9] this compound has been studied as an adjunctive treatment to accelerate the clearing of the hemorrhage.
| Therapy | Mechanism of Action | Efficacy | Common Adverse Events |
| This compound (adjunctive) | Increases metabolism and respiration of retina tissue, enhancing hemorrhage absorption.[1] | Accelerates hemorrhage absorption and recovery of visual function compared to conventional therapy alone.[10] | Gastrointestinal distress, rash, loss of appetite, headache.[3] |
| Observation | Allows for spontaneous reabsorption of blood, which occurs at a rate of about 1% per day.[8] | Effective for mild, non-clearing hemorrhages where the underlying cause has resolved.[7][8] | Delayed visual recovery, risk of complications from underlying untreated pathology. |
| Anti-VEGF Injections | Inhibit the growth of abnormal, leaky blood vessels.[6][8] | Effective for hemorrhages caused by neovascularization (e.g., in diabetic retinopathy). Can be an alternative to surgery.[11] | Eye pain, increased eye pressure, risk of infection. |
| Laser Photocoagulation | Creates burns to seal leaking blood vessels or ablate ischemic retinal tissue.[8][12] | Standard treatment for proliferative retinopathies to prevent re-bleeding.[12] | Can cause scarring and peripheral vision loss. |
| Vitrectomy | Surgical removal of the blood-filled vitreous.[6][7] | Definitive treatment for dense, non-clearing hemorrhage or when associated with retinal detachment.[7] Faster visual recovery than anti-VEGF initially.[11] | Risks of surgery including infection, cataract, retinal detachment.[7] |
Clinical Trial Data: this compound as Adjunctive Therapy
A key clinical study evaluated the efficacy of this compound when added to conventional treatments for vitreous hemorrhage.[10]
Table 1: Visual Acuity Outcomes at 12 Weeks [10]
| Visual Acuity | This compound + Conventional Therapy (n=16) | Conventional Therapy Alone (n=16) |
| Light Perception - 0.1 | 0 | 2 |
| 0.15 - 0.3 | 3 | 7 |
| Over 0.3 | 13 | 7 |
| The difference between the two groups was statistically significant (P < 0.05).[10] |
The study also noted that the degree of vitreous hemorrhage in the this compound group at 4 weeks was comparable to that of the control group at 8 weeks, indicating a faster resolution.[10]
Experimental Protocol: Adjunctive this compound Trial[10]
-
Study Design : A randomized controlled trial involving 32 patients with vitreous hemorrhage.
-
Treatment Group (n=16) : Received conventional therapy (hemostasis, blood flow promotion, vessel expansion) plus oral this compound tablets (1.5mg, containing 100µg of iodine) three times daily for 60 days.
-
Control Group (n=16) : Received only conventional therapy.
-
Observation Period : 3 months.
-
Assessments : Visual acuity, slit-lamp microscopy, and preset lens fundus examination were performed at baseline and at 2, 4, 8, and 12 weeks post-treatment.
This compound in the Treatment of Central Serous Chorioretinopathy (CSCR)
CSCR is characterized by the leakage of fluid under the retina, leading to a serous detachment and vision distortion.[13] While acute cases often resolve spontaneously, chronic CSCR may require treatment.[3][4]
Comparison with Conventional Therapies
The gold-standard treatment for chronic CSCR is half-dose photodynamic therapy (PDT).[3][4][5] Other options are considered when PDT is unavailable or unsuitable.[4] There is a lack of direct, large-scale clinical trials comparing this compound to these standards.
| Therapy | Mechanism of Action | Efficacy | Common Adverse Events |
| This compound | Believed to improve retinal metabolism and has anti-inflammatory properties.[1] Its precise mechanism in CSCR is not fully determined.[1] | Used clinically for CSCR, but robust comparative efficacy data is limited. | Gastrointestinal distress, rash, headache.[3] |
| Observation | Allows for spontaneous resolution, which occurs in most acute cases.[3] | Standard initial approach for acute CSCR.[4] | Can lead to permanent photoreceptor damage if fluid persists in chronic cases.[14] |
| Half-Dose PDT | A light-activated drug (verteporfin) selectively closes abnormal, leaky choroidal vessels.[13] | Considered the most effective treatment for chronic CSCR, leading to complete fluid resolution in a high percentage of patients.[4][5] | Potential for transient visual disturbances, choroidal hypoperfusion.[15] |
| Subthreshold Micropulse Laser | Delivers short, repetitive pulses of laser energy to stimulate the RPE without causing thermal damage. | Less effective than PDT but considered an option when PDT is not feasible.[4][14] | Generally safe with minimal side effects. |
| Mineralocorticoid Antagonists (e.g., Eplerenone) | Target the mineralocorticoid pathway, which is thought to be involved in the pathogenesis of CSCR. | Have shown limited or variable efficacy in large clinical trials and are not considered a first-line treatment.[3][4] | Systemic side effects such as hyperkalemia. |
Mechanistic Pathways and Workflows
Proposed Mechanism of Action for this compound
This compound's therapeutic effects are believed to stem from its anti-inflammatory properties and its ability to protect retinal cells.[1] It may counteract hypoxic stress, which contributes to the breakdown of the blood-retinal barrier.
Caption: Proposed mechanism of this compound in protecting RPE cells.
Clinical Trial Workflow for Adjunctive this compound
The workflow for the clinical trial assessing this compound for vitreous hemorrhage followed a standard randomized, controlled design.
Caption: Workflow of the randomized trial for this compound.
Conclusion
This compound (lecithin-bound iodine) shows promise as an adjunctive therapy for accelerating the resolution of vitreous hemorrhage, as supported by preliminary clinical data.[10] Its role in the management of central serous chorioretinopathy is less established, and it is not considered a primary alternative to the current gold standard, half-dose PDT. Further large-scale, direct comparative studies are necessary to fully elucidate this compound's efficacy and positioning against conventional therapies for these and other retinal conditions. The proposed anti-inflammatory and cell-protective mechanisms provide a strong rationale for continued investigation.[1]
References
- 1. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Pharmacological Treatment Options for Central Serous Chorioretinopathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Comparative efficacy of treatments for chronic central serous chorioretinopathy: A systematic review with network meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Vitreous hemorrhage – Causes, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allaboutvision.com [allaboutvision.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Aflibercept Versus Surgery for Vitreous Hemorrhages - American Academy of Ophthalmology [aao.org]
- 12. Vitreous Hemorrhage: Diagnosis and Treatment - American Academy of Ophthalmology [aao.org]
- 13. Central serous chorioretinopathy: Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. COMPARISON OF PHOTODYNAMIC THERAPY USING HALF-DOSE OF VERTEPORFIN OR HALF-FLUENCE OF LASER LIGHT FOR THE TREATMENT OF CHRONIC CENTRAL SEROUS CHORIORETINOPATHY - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Jolethin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical and pharmaceutical substances are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Jolethin, a medication containing lecithin complexation iodine used in ophthalmic and pediatric applications.[1] Adherence to these protocols is critical for minimizing environmental impact and safeguarding workplace safety.
Understanding this compound and Its Handling
Core Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory or research setting. This protocol is based on general best practices for pharmaceutical waste management.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, it is crucial to wear appropriate PPE. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
Step 2: Waste Segregation and Collection Proper segregation of waste is fundamental to safe and compliant disposal.
-
Solid Waste:
-
Place any unused or expired this compound tablets into a designated, clearly labeled hazardous waste container.
-
Materials lightly contaminated with this compound, such as gloves or absorbent paper, should also be disposed of in this container.
-
-
Packaging Waste:
Step 3: Container Management Proper management of waste containers is vital for safety.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (Lecithin complexation iodine)."
-
Storage: Waste containers should be kept securely closed except when adding waste. Store them in a designated, secondary containment area away from general lab traffic to prevent spills.
Step 4: Disposal Arrangement Never dispose of this compound down the drain or in the regular trash.
-
Institutional EHS: All pharmaceutical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. They will arrange for collection by a certified hazardous waste management vendor.
-
Local Regulations: Always consult your local and institutional regulations, as procedures for pharmaceutical waste can vary.[2]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting researchers and the environment while maintaining full regulatory compliance.
References
Personal protective equipment for handling Jolethin
Essential Safety and Handling Guide for Jolethin
Disclaimer: This document provides essential safety and logistical information for handling this compound in a laboratory setting. This compound is identified as a lecithin complex containing iodine. As no specific Safety Data Sheet (SDS) for "this compound" is available, this guidance is synthesized from safety data for its components, primarily iodine, which is the hazardous component, and lecithin. Researchers, scientists, and drug development professionals should always perform a risk assessment for their specific use case and consult with their institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Quantitative Data
This compound's primary hazard is associated with its iodine content. Iodine is a strong oxidizer and can cause skin and eye irritation.[1] Prolonged or repeated exposure may cause damage to the thyroid.[2] Lecithin is generally considered non-hazardous.[3][4][5]
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 0.1 ppm (Ceiling) | [1] |
| NIOSH Recommended Exposure Limit (REL) | 0.1 ppm (Ceiling) | [1] |
| ACGIH Threshold Limit Value (TLV) | 0.01 ppm (8-hr TWA); 0.1 ppm (STEL) | [1] |
| Immediately Dangerous to Life or Health (IDLH) | 2 ppm | [1] |
| Appearance | Dark yellow solid (Lecithin) | [6] |
| Solubility | Insoluble in water (Lecithin) | [6] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound to minimize exposure.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended to prevent skin contact.[2] Always inspect gloves for tears or punctures before use. |
| Eyes & Face | Safety glasses with side shields or chemical safety goggles | Eye protection is mandatory to guard against splashes. |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area; NIOSH-approved respirator | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required based on the quantity and handling procedure. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and moisture.[7] Keep containers tightly closed.
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: If working with a solid form, carefully weigh the required amount in a chemical fume hood to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean and decontaminate all work surfaces.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Iodine-containing materials should be treated as hazardous waste.[1][8]
Step-by-Step Disposal Procedures:
-
Segregation: Segregate this compound waste from other waste streams. This includes unused product, contaminated lab supplies (e.g., gloves, pipette tips), and empty containers.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents (this compound/lecithin-iodine complex).
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound waste down the drain or in regular trash.[1]
First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
